2-Bromomethylphenylboronic acid MIDA ester
Description
BenchChem offers high-quality 2-Bromomethylphenylboronic acid MIDA ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromomethylphenylboronic acid MIDA ester including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-(bromomethyl)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BBrNO4/c1-15-7-11(16)18-13(19-12(17)8-15)10-5-3-2-4-9(10)6-14/h2-5H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOSLMTXTQNEPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC=C2CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BBrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746370 | |
| Record name | 2-[2-(Bromomethyl)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257740-52-5 | |
| Record name | 2-[2-(Bromomethyl)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1257740-52-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 2-(Bromomethyl)phenylboronic Acid MIDA Ester: A Versatile Building Block for Iterative Cross-Coupling
Introduction: The Power of Controlled Reactivity in Modern Synthesis
In the landscape of contemporary organic synthesis, particularly within drug discovery and materials science, the ability to construct complex molecular architectures with precision and efficiency is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of C-C bond formation; however, the inherent reactivity and potential instability of boronic acids can limit their application in multi-step, iterative processes. This challenge has spurred the development of robust protecting groups for boronic acids, among which the N-methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally versatile and reliable tools.[1][2] This guide provides an in-depth technical overview of a particularly useful bifunctional building block: 2-(Bromomethyl)phenylboronic acid MIDA ester .
This unique reagent combines the stability and controlled reactivity of a MIDA boronate with a reactive bromomethyl handle, opening avenues for sequential and site-selective cross-coupling reactions. Its ability to participate in iterative cross-coupling (ICC) strategies allows for the modular and programmed assembly of complex organic molecules from simpler, well-defined fragments.[1][3] This document will delve into the core principles of MIDA boronate chemistry, detailed protocols for the synthesis and application of 2-(bromomethyl)phenylboronic acid MIDA ester, and practical insights for its effective use in the laboratory.
Core Principles of MIDA Boronate Chemistry
The efficacy of MIDA boronates stems from the reversible protection of the boronic acid moiety. The MIDA ligand, N-methyliminodiacetic acid, chelates to the boron atom, changing its hybridization from sp² to sp³. This tetrahedral geometry shields the vacant p-orbital of the boron, rendering it unreactive towards the transmetalation step in the Suzuki-Miyaura catalytic cycle under anhydrous conditions.[4]
However, this protection is readily cleaved under mild aqueous basic conditions, regenerating the reactive sp²-hybridized boronic acid in situ for subsequent cross-coupling.[5] This "on-demand" reactivity is the key to iterative cross-coupling, allowing for the selective reaction of other functional groups within the molecule while the boronic acid remains masked.
Key Advantages of MIDA Boronates:
-
Bench-top Stability: MIDA boronates are typically crystalline solids that are stable to air and moisture, facilitating ease of handling and long-term storage.[6]
-
Chromatographic Stability: They are compatible with silica gel chromatography, enabling straightforward purification of intermediates in multi-step syntheses.[1]
-
Orthogonal Reactivity: The MIDA boronate group is inert to a wide range of reaction conditions, including other cross-coupling reactions like Stille, Heck, and Sonogashira, allowing for selective transformations at other sites of a molecule.
-
Mild Deprotection: The regeneration of the boronic acid is achieved under mild aqueous basic conditions (e.g., NaOH, NaHCO₃), which is compatible with a broad range of functional groups.[5]
Synthesis of 2-(Bromomethyl)phenylboronic Acid MIDA Ester
The synthesis of 2-(bromomethyl)phenylboronic acid MIDA ester is typically achieved through the condensation of 2-(bromomethyl)phenylboronic acid with N-methyliminodiacetic acid (MIDA). While early methods often utilized Dean-Stark conditions with a toluene/DMSO solvent system, milder and more general procedures have since been developed. A common and effective method involves the use of N-methyliminodiacetic acid in a suitable solvent like dimethylformamide (DMF).
Detailed Experimental Protocol: Synthesis
Materials:
-
2-(Bromomethyl)phenylboronic acid
-
N-Methyliminodiacetic acid (MIDA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Diethyl ether (Et₂O)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2-(bromomethyl)phenylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.25 M with respect to the boronic acid.
-
Heat the reaction mixture to 90 °C with stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Maintain the reaction at 90 °C for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the DMF under reduced pressure using a rotary evaporator to obtain a slurry.
-
Add ethyl acetate to the residue and stir to induce precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid sequentially with water and diethyl ether to remove any remaining impurities.
-
Dry the purified 2-(bromomethyl)phenylboronic acid MIDA ester under vacuum to a constant weight.
This procedure typically affords the product as a white to off-white crystalline solid.
Applications in Iterative Suzuki-Miyaura Cross-Coupling
The bifunctional nature of 2-(bromomethyl)phenylboronic acid MIDA ester makes it an ideal building block for iterative cross-coupling strategies. The bromomethyl group can undergo nucleophilic substitution or other transformations, while the MIDA-protected boronic acid remains inert. Subsequently, the MIDA group can be cleaved to unmask the boronic acid for a Suzuki-Miyaura coupling reaction.
Workflow for Iterative Cross-Coupling
The following diagram illustrates a typical workflow for an iterative cross-coupling sequence using 2-(bromomethyl)phenylboronic acid MIDA ester.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]
- 6. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
Structure of 2-Bromomethylphenylboronic acid MIDA ester
An In-depth Technical Guide to 2-Bromomethylphenylboronic acid MIDA Ester: Structure, Reactivity, and Application
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Bromomethylphenylboronic acid N-methyliminodiacetic acid (MIDA) ester, a cornerstone building block in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's unique structural attributes, the mechanistic basis of its reactivity, and its strategic application in the synthesis of complex molecules.
Introduction: Overcoming the Challenge of Boronic Acid Instability
The Suzuki-Miyaura cross-coupling reaction is a paramount tool in carbon-carbon bond formation, yet its efficiency is often hampered by the inherent instability of many boronic acids.[1] These crucial reagents can be susceptible to decomposition, making their long-term storage and handling problematic and rendering them inefficient in coupling reactions.[1] The development of N-methyliminodiacetic acid (MIDA) boronates has provided a transformative solution to this challenge.[2][3] MIDA boronates serve as robust, air-stable, and crystalline surrogates for boronic acids, protecting the reactive boronic acid moiety until its reactivity is intentionally unleashed.[1][2][3][4]
Among these, 2-Bromomethylphenylboronic acid MIDA ester stands out as a particularly valuable bifunctional reagent. It possesses two distinct reactive sites with orthogonal reactivity: a bromomethyl group amenable to various transformations and a protected boronic acid. This unique architecture enables its use in powerful synthetic strategies, most notably iterative cross-coupling (ICC), for the streamlined construction of complex molecular architectures from simple, robust building blocks.[2]
Molecular Structure and Physicochemical Properties
The exceptional stability and unique reactivity of 2-Bromomethylphenylboronic acid MIDA ester are direct consequences of its three-dimensional structure. The trivalent N-methyliminodiacetic acid ligand chelates the boron atom, inducing a rehybridization from the reactive sp² state, characteristic of free boronic acids, to a stable, sp³-hybridized tetrahedral geometry.[1]
This structural change has profound implications:
-
Attenuated Reactivity: The sp³-hybridized boron center lacks the vacant p-orbital necessary for the transmetalation step in the Suzuki-Miyaura catalytic cycle, rendering the MIDA boronate unreactive under standard anhydrous cross-coupling conditions.[1][4]
-
Enhanced Stability: MIDA boronates are typically free-flowing, crystalline solids that are indefinitely stable on the benchtop, tolerant to air, moisture, and silica gel chromatography.[1][2][3][4] This allows for easy handling, purification by standard column chromatography, and long-term storage without degradation.[4]
Caption: .
Synthesis of MIDA Boronates
The conversion of boronic acids to their MIDA ester counterparts is a critical step. While early methods often required harsh dehydrating conditions, newer protocols offer milder and more accessible routes. One effective method involves the use of MIDA anhydride, which acts as both the ligand source and an in-situ desiccant.[5]
Experimental Protocol: General Synthesis of an Aryl MIDA Boronate
This protocol describes a general procedure for the synthesis of a MIDA boronate from a boronic acid using MIDA anhydride.
Materials:
-
Aryl boronic acid (1.0 eq)
-
MIDA anhydride (1.2 eq)
-
Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aryl boronic acid (1.0 eq) and MIDA anhydride (1.2 eq).
-
Dissolve the solids in a minimal amount of DMF (e.g., 0.5 M concentration).
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water (3x) and brine (1x) to remove DMF and excess MIDA reagents.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude MIDA boronate can be purified by silica gel column chromatography using a hexanes/EtOAc eluent system. MIDA boronates are universally compatible with silica gel.[4]
The Mechanism of Controlled Reactivity
The utility of MIDA boronates hinges on the ability to switch their reactivity "on" under specific, controlled conditions. This is achieved through hydrolysis of the MIDA ligand, which regenerates the cross-coupling-active sp²-hybridized boronic acid.[1]
Mechanistic studies have revealed two distinct pathways for this hydrolysis[6]:
-
Fast, Base-Mediated Hydrolysis: This is the synthetically preferred deprotection method. It occurs rapidly (within minutes) at room temperature upon treatment with a strong aqueous base, such as 1M NaOH. The rate-limiting step involves the attack of a hydroxide ion on one of the MIDA ester's carbonyl carbons.[6]
-
Slow, Neutral Hydrolysis: This pathway does not require an external base and proceeds via rate-limiting cleavage of the B-N dative bond by a small cluster of water molecules.[6] This mechanism is significantly slower and is relevant in "slow-release" cross-coupling strategies, where the gradual generation of the boronic acid is desired to minimize its decomposition.[6]
The choice of conditions—specifically pH and water activity—allows the chemist to precisely control whether the boronate remains protected or is rapidly deprotected.[6]
Caption: The reversible protection and deprotection of boronic acids using MIDA.
Application in Iterative Cross-Coupling (ICC)
The defining application of 2-Bromomethylphenylboronic acid MIDA ester is as a bifunctional building block for Iterative Cross-Coupling (ICC). This strategy mimics the iterative logic of peptide synthesis, using a repeating cycle of coupling and deprotection to assemble complex molecules.[4]
The process leverages the orthogonal reactivity of the two functional groups:
-
Couple: The bromomethyl group can be transformed, or more commonly, the aryl bromide of a different building block is coupled with a free boronic acid, leaving the MIDA boronate untouched. For 2-Bromomethylphenylboronic acid MIDA ester, the first coupling would occur at the bromide of another molecule with the deprotected boronic acid of the growing chain.
-
Deprotect: The MIDA group on the newly added unit is selectively hydrolyzed under mild aqueous basic conditions to reveal a new boronic acid.
-
Repeat: The cycle is repeated with the next halo-MIDA boronate building block, extending the molecular chain in a controlled, programmable manner.[2]
This powerful methodology has been used to synthesize a wide array of natural products and drug candidates.[2][3]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Bromomethylphenylboronic acid MIDA Ester
Introduction: A Versatile Building Block for Iterative Cross-Coupling
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the demand for complex, precisely-structured small molecules has never been greater. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of C-C bond formation, yet the inherent instability of many boronic acids presents a significant challenge to their widespread use, especially in multi-step, iterative syntheses.[1][2] The development of N-methyliminodiacetic acid (MIDA) boronates has provided a robust solution to this problem.[1][3] MIDA boronates are air- and moisture-stable, crystalline solids that are compatible with silica gel chromatography, rendering them exceptionally easy to handle and purify.[3]
The MIDA ligand effectively protects the boronic acid moiety by rehybridizing the boron center from a reactive sp² state to a more stable sp³ state, thus preventing premature transmetalation in cross-coupling reactions.[1] This protective group can be readily cleaved under mild aqueous basic conditions to liberate the free boronic acid in situ.[1] This "slow-release" characteristic is pivotal for enabling iterative cross-coupling strategies, allowing for the sequential and controlled assembly of molecular fragments.[4]
This guide provides a comprehensive technical overview of the synthesis of 2-bromomethylphenylboronic acid MIDA ester, a bifunctional building block of significant interest. The presence of both a stable MIDA boronate and a reactive benzylic bromide handle makes this reagent a powerful tool for introducing ortho-substituted benzyl groups and for subsequent functionalization in complex molecule synthesis. We will detail two primary synthetic strategies, catering to researchers with different starting material availability and synthetic preferences.
Part 1: Preferred Synthetic Route from Commercially Available 2-(Bromomethyl)phenylboronic Acid
The most direct and efficient method for the synthesis of the title compound is the reaction of commercially available 2-(bromomethyl)phenylboronic acid with N-methyliminodiacetic acid (MIDA). To circumvent the harsh, high-temperature dehydrative conditions that could compromise the sensitive benzylic bromide, the use of MIDA anhydride is strongly recommended. This reagent serves as both the MIDA source and an in situ desiccant, facilitating a milder and more efficient reaction.[5]
Reaction Scheme
Caption: Synthesis of 2-Bromomethylphenylboronic acid MIDA ester from 2-(bromomethyl)phenylboronic acid and MIDA anhydride.
Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of MIDA boronates using MIDA anhydride, as detailed in Organic Syntheses.[5]
Materials and Equipment:
-
500 mL single-necked, round-bottomed flask with a magnetic stir bar
-
Reflux condenser and nitrogen inlet
-
Oil bath
-
Standard glassware for workup and purification
-
Rotary evaporator
Reagents:
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 2-(Bromomethyl)phenylboronic acid | 214.85 | 50.0 | 1.00 | 10.74 g |
| MIDA anhydride | 129.10 | 150 | 3.00 | 19.37 g |
| Anhydrous Dioxane | - | - | - | 150 mL |
| Acetone | - | - | - | For workup |
| Ethyl Acetate | - | - | - | For workup |
| Water | - | - | - | For workup |
| Brine | - | - | - | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | For drying |
Procedure:
-
Reaction Setup: To a 500 mL round-bottomed flask equipped with a magnetic stir bar, add MIDA anhydride (19.37 g, 150 mmol, 3.00 equiv) and 2-(bromomethyl)phenylboronic acid (10.74 g, 50.0 mmol, 1.00 equiv).
-
Inert Atmosphere: Cap the flask with a rubber septum, and evacuate and backfill with nitrogen three times.
-
Solvent Addition: Add anhydrous dioxane (150 mL) via syringe. The mixture will form a suspension.
-
Heating: Heat the reaction mixture in an oil bath at 70°C for 24 hours. A white precipitate of MIDA will form as the reaction progresses.
-
Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting boronic acid.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Add acetone (100 mL) and transfer the mixture to a 1 L separatory funnel.
-
Rinse the reaction flask with ethyl acetate (100 mL) and add it to the separatory funnel.
-
Add water (150 mL) and shake the funnel. Add brine (50 mL) to aid in phase separation.
-
Separate the organic layer. Extract the aqueous layer twice more with a 9:1 mixture of ethyl acetate/acetone (2 x 150 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter the dried organic solution and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by silica gel column chromatography or by recrystallization. For recrystallization, dissolve the crude solid in a minimal amount of hot acetone and slowly add diethyl ether until the solution becomes cloudy. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.[5]
-
Part 2: Alternative Two-Step Synthesis from 2-Methylphenylboronic Acid
For researchers who may not have access to 2-(bromomethyl)phenylboronic acid, an alternative two-step synthesis starting from the more common 2-methylphenylboronic acid is a viable option. This route involves the initial protection of the boronic acid as its MIDA ester, followed by a selective benzylic bromination.
Overall Reaction Scheme
Caption: Two-step synthesis of 2-Bromomethylphenylboronic acid MIDA ester from 2-methylphenylboronic acid.
Step 1: Synthesis of 2-Methylphenylboronic acid MIDA ester
The protocol for this step is analogous to the one described in Part 1, with 2-methylphenylboronic acid as the starting material.
Reagents:
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 2-Methylphenylboronic acid | 135.96 | 50.0 | 1.00 | 6.80 g |
| MIDA anhydride | 129.10 | 150 | 3.00 | 19.37 g |
| Anhydrous Dioxane | - | - | - | 150 mL |
Procedure: Follow the procedure outlined in Part 1, substituting 2-methylphenylboronic acid for 2-(bromomethyl)phenylboronic acid.
Step 2: Benzylic Bromination of 2-Methylphenylboronic acid MIDA ester
This step employs a standard radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). The MIDA ester is stable under these conditions.
Reagents:
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 2-Methylphenylboronic acid MIDA ester | 263.08 | 40.0 | 1.00 | 10.52 g |
| N-Bromosuccinimide (NBS) | 177.98 | 44.0 | 1.10 | 7.83 g |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.40 | 0.01 | 66 mg |
| Carbon Tetrachloride (CCl₄) | - | - | - | 200 mL |
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 2-methylphenylboronic acid MIDA ester (10.52 g, 40.0 mmol) in carbon tetrachloride (200 mL).
-
Reagent Addition: Add N-bromosuccinimide (7.83 g, 44.0 mmol) and AIBN (66 mg, 0.40 mmol).
-
Heating: Heat the mixture to reflux. The reaction can be monitored by TLC or GC-MS.
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (MgSO₄).
-
-
Purification:
-
Filter the solution and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, 2-bromomethylphenylboronic acid MIDA ester.
-
Conclusion
The synthesis of 2-bromomethylphenylboronic acid MIDA ester is a critical process for accessing a versatile bifunctional building block for advanced organic synthesis. The presented guide offers two reliable synthetic routes. The preferred one-step method from commercially available 2-(bromomethyl)phenylboronic acid using MIDA anhydride is efficient and proceeds under mild conditions. The alternative two-step route from 2-methylphenylboronic acid provides flexibility and is valuable when the brominated precursor is unavailable. Both methods are robust and can be readily implemented in a standard organic synthesis laboratory, empowering researchers in drug discovery and materials science with a powerful tool for molecular construction.
References
-
Chen, P., Kelly, A. M., Blair, D. J., & Burke, M. D. (2020). Preparation of MIDA anhydride and Reaction with Boronic Acids. Organic Syntheses, 97, 92-110. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative cross-coupling of MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Reis, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
Sources
Benchtop stability of N-methyliminodiacetic acid (MIDA) boronates
An In-Depth Technical Guide to the Benchtop Stability of N-Methyliminodiacetic Acid (MIDA) Boronates
Introduction: The Rise of a Robust Synthetic Platform
In the landscape of modern organic synthesis, the pursuit of efficiency, modularity, and automation is paramount. N-methyliminodiacetic acid (MIDA) boronates have emerged as a cornerstone in this endeavor, providing a remarkably stable and versatile platform for the iterative construction of complex small molecules.[1][2] Their primary function is to serve as a protecting group for boronic acids, reversibly attenuating their reactivity in demanding synthetic sequences like the Suzuki-Miyaura cross-coupling.[1][3]
The exceptional utility of MIDA boronates is fundamentally linked to their physical properties. Unlike many of their boronic acid counterparts, which can be prone to dehydration to form cyclic boroxines or undergo protodeboronation, MIDA boronates are typically free-flowing, monomeric, crystalline solids.[1][4][5] This confers a significant advantage: outstanding benchtop stability. They are generally stable to storage under air and ambient conditions for extended periods, simplifying handling, purification, and long-term storage.[3][6][7] This guide provides a detailed examination of the chemical principles governing this stability, the mechanisms of decomposition, and validated protocols for their assessment and handling.
The Structural Basis of MIDA Boronate Stability
The remarkable inertness of MIDA boronates stems from a fundamental change in the electronic structure of the boron atom.
-
Boron Rehybridization: In a typical boronic acid, the boron atom is sp2-hybridized, possessing a vacant, Lewis acidic p-orbital. This vacant orbital is essential for the transmetalation step in cross-coupling reactions but also renders the boronic acid susceptible to decomposition.[1] The trivalent MIDA ligand, through its nitrogen and two carboxylate oxygens, forms a dative bond with the boron center. This interaction forces the boron atom to rehybridize from a reactive sp2 state to a stable, tetrahedral sp3 configuration.[3] This structural change effectively sequesters the vacant p-orbital, "turning off" the reactivity of the boron center under anhydrous cross-coupling conditions.[3]
-
Inertness to Synthetic Conditions: This sp3-hybridized state makes the MIDA boronate group exceptionally robust. It is unreactive under a wide range of anhydrous synthetic transformations that would be incompatible with free boronic acids, including Heck, Stille, and Sonogashira couplings, as well as exposure to many common oxidants and reductants.[3][8][9] This stability is crucial for their use as building blocks in iterative cross-coupling, where one functional handle must remain inert while the other reacts.[1]
Understanding Decomposition: The Two Pathways of Hydrolysis
While exceptionally stable in anhydrous environments, the MIDA boronate group is designed to be cleaved under specific aqueous basic conditions. The decomposition (deprotection) exclusively proceeds via hydrolysis, and detailed mechanistic studies have revealed two distinct, parallel pathways that operate at vastly different rates.[10][11][12][13] The ability to select between these pathways by tuning reaction conditions is central to the utility of the MIDA platform.
Pathway 1: Fast, Base-Mediated Hydrolysis
This pathway is dominant under strongly basic conditions and is characterized by its rapid kinetics.
-
Mechanism: The rate-limiting step involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on one of the MIDA ligand's carbonyl carbons.[10][12][13] This is followed by a cascade that leads to the cleavage of the B-O bond and liberation of the free boronic acid.
-
Conditions: This mechanism is triggered by strong aqueous bases, most commonly 1 M NaOH.[9][10] Hydrolysis is typically complete within minutes at room temperature.[10]
-
Kinetics: The rate is more than three orders of magnitude faster than the neutral hydrolysis pathway.[10][12]
Pathway 2: Slow, Neutral Hydrolysis
This pathway proceeds without an exogenous base and is significantly slower, allowing for controlled, gradual release of the boronic acid.
-
Mechanism: The rate-limiting step is the cleavage of the dative B-N bond, facilitated by a small cluster of water molecules, (H₂O)n.[10][12][13] This mechanism does not require an external acid or base catalyst.
-
Conditions: This pathway becomes dominant in the presence of water and weak aqueous bases (e.g., K₃PO₄, NaHCO₃) or even under neutral aqueous conditions, often requiring elevated temperatures (e.g., 60-80 °C) for efficient cleavage.[9][10] Hydrolysis under these conditions typically takes several hours.[9]
-
Kinetics: The rate is primarily dictated by the activity of water (a_w) in the medium, not the concentration of a base.[10] This explains the profound stability of MIDA boronates in anhydrous solvents, even when an inorganic base like K₃PO₄ is present.[10]
Experimental Assessment of MIDA Boronate Stability
To ensure experimental success, researchers should be equipped to validate the stability of their specific MIDA boronates. The following protocols provide a framework for rigorous stability assessment.
Protocol 1: Quantitative Stability Analysis via HPLC
This method is ideal for quantifying the rate of hydrolysis under various solution-phase conditions.
Objective: To determine the half-life of a MIDA boronate in a specific aqueous environment.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the MIDA boronate at a known concentration (e.g., 10 mM) in an appropriate organic solvent (e.g., THF or acetonitrile).
-
Incubation: In a sealed vial, combine an aliquot of the stock solution with the desired aqueous medium (e.g., deionized water, phosphate buffer pH 7.4, or a solution of NaHCO₃). Ensure vigorous mixing if the system is biphasic. Place the vial in a temperature-controlled environment (e.g., 25 °C or 60 °C).
-
Time Point Sampling: At predetermined time intervals (e.g., t = 0, 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot from the reaction mixture. Immediately quench any ongoing reaction by diluting the aliquot into the HPLC mobile phase.
-
HPLC Analysis: Inject the diluted sample onto a reverse-phase HPLC system (e.g., C18 column). Monitor the elution profile using a UV detector at a wavelength where the MIDA boronate absorbs.
-
Expert Tip: To prevent on-column hydrolysis during analysis, utilize buffered HPLC eluents.[10]
-
-
Data Analysis: Calculate the peak area of the MIDA boronate at each time point. Plot the natural logarithm of the peak area versus time. The slope of this line corresponds to the negative rate constant (-k), and the half-life (t₁/₂) can be calculated as 0.693/k.
Protocol 2: Real-Time Monitoring by NMR Spectroscopy
This method provides qualitative and semi-quantitative data on the hydrolysis process, allowing for the direct observation of starting material consumption and product formation.
Objective: To monitor the conversion of a MIDA boronate to its corresponding boronic acid in real time.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of the MIDA boronate in a deuterated solvent (e.g., THF-d₈) inside an NMR tube.
-
Initial Spectrum (t=0): Acquire an initial spectrum (¹H, ¹⁹F, or ¹¹B NMR are all suitable). If using ¹H NMR, select a characteristic peak of the MIDA boronate that does not overlap with product or solvent signals.
-
Initiation of Hydrolysis: Add a specific volume of the desired aqueous reagent (e.g., D₂O or NaOD in D₂O) to the NMR tube. Shake vigorously to mix.
-
Time-Course Acquisition: Immediately begin acquiring spectra at regular intervals. Modern NMR spectrometers can be programmed to run a series of acquisitions automatically over several hours.
-
Data Analysis: Integrate the characteristic peak of the starting MIDA boronate and the newly appearing peak of the boronic acid product. The relative integrals over time provide a direct measure of the reaction progress.
Data Summary and Practical Recommendations
The stability of MIDA boronates can be summarized based on the conditions to which they are exposed.
| Condition | Environment | Expected Stability / Half-Life | Primary Mechanism |
| Benchtop Storage | Solid, crystalline, exposed to air | Indefinitely stable[3][7] | N/A (No hydrolysis) |
| Anhydrous Cross-Coupling | Anhydrous THF, K₃PO₄, 80 °C | Stable[3][10] | Neutral (inhibited by low a_w) |
| Slow Deprotection | THF / aq. NaHCO₃ or K₃PO₄, 60 °C | Hours[9][10] | Neutral Hydrolysis |
| Fast Deprotection | THF / 1M aq. NaOH, 25 °C | Minutes[9][10] | Base-Mediated Hydrolysis |
| Purification | Silica Gel Chromatography | Universally compatible[1][4][8] | N/A |
Handling and Storage Best Practices:
-
Storage: MIDA boronates should be stored as solids in well-sealed containers at ambient room temperature. No inert atmosphere is required for routine storage.
-
Solvent Use: For reactions where the MIDA group must remain intact, use anhydrous solvents. The presence of anhydrous inorganic bases (e.g., K₃PO₄, Cs₂CO₃) is well-tolerated.
-
Purification: MIDA boronates are exceptionally well-suited for purification via silica gel chromatography, a significant advantage over many boronic acids which can degrade on silica.[1][4][8] This allows for straightforward reaction monitoring by TLC and reliable purification.
Conclusion
N-methyliminodiacetic acid (MIDA) boronates possess a combination of robust stability and controlled reactivity that makes them a superior class of reagents for modern organic synthesis. Their exceptional benchtop stability is a direct consequence of the sp³-hybridized boron center, which protects the boronic acid moiety from unwanted degradation under a vast range of anhydrous conditions. The primary decomposition pathway, hydrolysis, is well-understood and can be precisely controlled by modulating pH and water activity, allowing for either rapid or slow deprotection as desired. This predictable and tunable stability profile, coupled with their ease of handling and purification, solidifies the role of MIDA boronates as indispensable tools for researchers, scientists, and drug development professionals aiming to build molecular complexity with precision and efficiency.
References
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Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]
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Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17–27. [Link]
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Knapp, D. M., Gillis, E. P., & Burke, M. D. (2019). A General Solution for the Iterative Cross-Coupling of MIDA Boronates. Organic Syntheses, 96, 91–113. [Link]
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Gillis, E. P. (2009). Iterative cross-coupling with MIDA boronates: towards a general platform for small molecule synthesis [Dissertation, University of Illinois at Urbana-Champaign]. [Link]
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Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(95), 13298–13316. [Link]
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Lee, S. J., Gray, E. E., & Burke, M. D. (2013). N-METHYLIMINODIACETIC ACID (MIDA). Organic Syntheses, 90, 233. [Link]
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Blair, D. J., & Burke, M. D. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]
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Blair, D. J., & Burke, M. D. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]
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Watts, A. G., & O'Brien, M. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molecules, 27(15), 5052. [Link]
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Blair, D. J., & Burke, M. D. (2020). A Mild Method for Making MIDA Boronates. Organic Letters, 22(17), 6795–6799. [Link]
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Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]
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Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. [Link]
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University of Illinois. (2022, March 4). New molecular building kit “blows door wide open” for drug development. News Release. [Link]
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Vantourout, J. C., Law, R. P., Isidro-Llobet, A., Atkinson, S. J., & Watson, A. J. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17294–17297. [Link]
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Li, J., & Burke, M. D. (2018). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 51(9), 2056–2067. [Link]
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Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]
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Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]
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Knapp, D. M., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(42), 13834–13835. [Link]
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Fossey, J. S., & Burke, M. D. (2011). Use of N-methyliminodiacetic acid boronate esters in suzuki-miyaura cross-coupling polymerizations of triarylamine and fluorene monomers. Polymer Chemistry, 2(1), 89–93. [Link]
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Knapp, D. M., & Burke, M. D. (2012). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Letters, 14(10), 2552–2555. [Link]
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Blair, D. J., & Burke, M. D. (2020). MIDA boronate allylation – synthesis of ibuprofen. RSC Advances, 10(52), 31215–31219. [Link]
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The Strategic Coupling: A Technical Guide to the Reactivity of Benzylic Bromides with Functionalized MIDA Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
The convergence of benzylic bromides as versatile electrophiles and functionalized N-methyliminodiacetic acid (MIDA) boronates as stable, yet reactive, nucleophilic partners represents a significant advancement in the strategic construction of complex molecular architectures. This in-depth technical guide provides a comprehensive exploration of the reactivity profile of benzylic bromides in palladium-catalyzed cross-coupling reactions with functionalized MIDA esters. We will delve into the mechanistic underpinnings, the influence of electronic and steric factors, and provide field-proven protocols for leveraging this powerful synthetic transformation. The strategic use of MIDA boronates as "slow-release" sources of boronic acids allows for controlled and efficient coupling with sensitive or challenging benzylic bromide substrates, a critical advantage in the synthesis of novel therapeutic agents and complex organic materials.
Introduction: The Power of Controlled C(sp³)-C(sp²) Bond Formation
The construction of carbon-carbon bonds between sp³-hybridized benzylic centers and sp²-hybridized aryl or vinyl groups is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where diarylmethane and related motifs are prevalent. Benzylic bromides, with their inherent reactivity, serve as potent electrophiles in these transformations. However, their propensity for side reactions, such as homocoupling and β-hydride elimination in secondary systems, necessitates a carefully controlled reaction environment.
Concurrently, the advent of N-methyliminodiacetic acid (MIDA) boronates has revolutionized the field of cross-coupling chemistry.[1][2][3][4] Developed by the Burke group, MIDA boronates are air- and moisture-stable, crystalline solids that are compatible with a wide range of synthetic reagents and chromatographic purification.[1][2][3][5] This stability stems from the trivalent MIDA ligand, which forms a coordinatively saturated, sp³-hybridized boron center, effectively "protecting" the boronic acid.[1] Crucially, this protection is reversible, and the active sp²-hybridized boronic acid can be slowly released in situ under mild aqueous basic conditions.[1][4][6] This "slow-release" mechanism is paramount for reactions involving sensitive coupling partners like benzylic bromides.
This guide will dissect the key parameters governing the successful coupling of functionalized MIDA esters with benzylic bromides, providing a framework for predictable and high-yielding synthetic outcomes.
Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Reaction
The coupling of a benzylic bromide with a MIDA boronate proceeds via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. A generalized catalytic cycle is depicted below.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura coupling of a benzylic bromide with a MIDA boronate.
Causality Behind Key Steps:
-
Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the benzylic bromide to a Pd(0) complex. Due to the weaker C-Br bond compared to a C-Cl bond, benzylic bromides generally exhibit higher reactivity and allow for milder reaction conditions.[7] The nature of the substituent 'R' on the benzylic carbon and the electronic properties of the aromatic ring significantly influence the rate of this step. Electron-withdrawing groups on the aromatic ring can accelerate oxidative addition.
-
MIDA Boronate Hydrolysis (Deprotection): In a separate but concurrent process, the MIDA boronate undergoes hydrolysis under aqueous basic conditions to generate the corresponding boronic acid.[1][6] The choice of base is critical; weaker bases like potassium phosphate (K₃PO₄) facilitate a slow and controlled release of the boronic acid, which is crucial for preventing its decomposition and minimizing side reactions.[1]
-
Transmetalation: The newly formed boronic acid then undergoes transmetalation with the Pd(II) complex. This step involves the transfer of the aryl group from the boron atom to the palladium center, forming a diorganopalladium(II) intermediate. The rate of transmetalation can be influenced by the electronic nature of the aryl group on the boronic acid.[7]
-
Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the desired C-C bond and regenerates the active Pd(0) catalyst. This step is typically fast and irreversible.
Factors Influencing Reactivity
The success of the coupling reaction is a delicate balance of several factors related to both the benzylic bromide and the functionalized MIDA ester.
The Benzylic Bromide Electrophile
-
Substituent Effects: The electronic nature of substituents on the aromatic ring of the benzylic bromide plays a significant role. Electron-withdrawing groups can enhance the rate of oxidative addition, while electron-donating groups may have the opposite effect.[8][9]
-
Steric Hindrance: Steric bulk around the benzylic carbon can impede the oxidative addition step. Secondary benzylic bromides are generally less reactive than primary ones and are more prone to side reactions like β-hydride elimination.[7] However, the use of appropriate ligands can often overcome this challenge.
-
Leaving Group Ability: Bromine is an excellent leaving group, making benzylic bromides more reactive than their corresponding chlorides.[7]
The Functionalized MIDA Ester Nucleophile
-
Stability and Purity: One of the primary advantages of MIDA boronates is their exceptional stability, allowing for easy handling, purification by chromatography, and long-term storage.[1][2][3][10] This contrasts sharply with many free boronic acids, which can be prone to decomposition.
-
Functional Group Compatibility: MIDA boronates are compatible with a vast array of functional groups that might not be tolerated by other organometallic reagents.[1][11] This allows for the synthesis of highly functionalized MIDA esters that can be directly employed in the coupling reaction without the need for protecting groups.
-
Rate of Hydrolysis: The rate of MIDA deprotection can be tuned by the reaction conditions, particularly the choice of base and the amount of water present.[6][12] This controlled release of the active boronic acid is key to achieving high yields, especially with unstable boronic acids.
Experimental Protocols and Considerations
The following section provides a detailed, field-proven methodology for the Suzuki-Miyaura cross-coupling of a generic benzylic bromide with a functionalized MIDA ester.
General Procedure for Suzuki-Miyaura Coupling
Figure 2: A typical experimental workflow for the coupling of benzylic bromides with MIDA esters.
Step-by-Step Methodology:
-
Reagent Preparation: In a dry reaction vessel equipped with a magnetic stir bar, combine the benzylic bromide (1.0 equiv), the functionalized MIDA boronate (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (e.g., SPhos, XPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., THF/H₂O 10:1 or Dioxane/H₂O 10:1).[7] The concentration is generally in the range of 0.1 M.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 70-90 °C) and stir vigorously.[7]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired coupled product.
Self-Validating System: The robustness of this protocol lies in its inherent checks and balances. The use of a stable MIDA ester ensures the integrity of the nucleophilic partner. The slow-release mechanism mitigates the decomposition of the boronic acid. Monitoring the reaction progress provides real-time feedback on the reaction's success, allowing for adjustments if necessary.
Data Presentation: A Comparative Analysis
The choice of reaction parameters can significantly impact the yield of the coupling reaction. The following table illustrates a hypothetical optimization of the reaction between 4-nitrobenzyl bromide and phenyl MIDA boronate.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (3) | Dioxane/H₂O | 80 | 65 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 80 | 88 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | THF/H₂O | 70 | 92 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (3) | CPME/H₂O | 90 | 95[7] |
Analysis of the Data:
-
Base Selection: The switch from K₂CO₃ to the milder K₃PO₄ (Entry 2) significantly improves the yield, highlighting the importance of controlled MIDA hydrolysis.
-
Catalyst and Ligand System: The combination of Pd₂(dba)₃ and XPhos (Entry 3) proves to be highly effective, demonstrating the impact of the ligand on the catalytic activity.
-
Solvent and Temperature: The use of cyclopentyl methyl ether (CPME) and a higher temperature (Entry 4) can further enhance the reaction rate and yield.[7]
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of benzylic bromides with functionalized MIDA esters is a robust and highly versatile method for the synthesis of complex organic molecules. The exceptional stability and functional group tolerance of MIDA boronates, coupled with their "slow-release" capability, make them ideal nucleophilic partners for the often-sensitive benzylic bromide electrophiles. This methodology provides a reliable and predictable pathway for the construction of C(sp³)-C(sp²) bonds, a critical transformation in the development of new pharmaceuticals and advanced materials.
Future research in this area will likely focus on expanding the scope of benzylic coupling partners to include more challenging secondary and tertiary systems, as well as the development of more active and selective catalyst systems that can operate under even milder conditions. The continued development of novel functionalized MIDA esters will further empower chemists to construct increasingly complex and diverse molecular architectures with precision and efficiency.
References
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Molander, G. A., & Brown, A. R. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 76(20), 8142–8149. [Link]
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Organic Syntheses. (2015). Preparation of 5-Acetylthiophene-2-boronic acid MIDA ester. Organic Syntheses, 92, 260-273. [Link]
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Xia, Y., et al. (2020). Pd-Catalyzed coupling of benzyl bromides with BMIDA-substituted N-tosylhydrazones: synthesis of trans-alkenyl MIDA boronates. Chemical Communications, 56(68), 9837-9840. [Link]
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Technical Guide: 2-Bromomethylphenylboronic acid MIDA Ester
A Keystone Reagent for Iterative Cross-Coupling and Complex Molecule Synthesis
Abstract
This technical guide provides an in-depth analysis of 2-Bromomethylphenylboronic acid N-methyliminodiacetic acid (MIDA) ester, a highly versatile and valuable reagent in modern organic synthesis. We explore its fundamental physicochemical properties, the strategic advantages conferred by the MIDA protecting group, and its pivotal role in enabling iterative Suzuki-Miyaura cross-coupling reactions. This document furnishes researchers, chemists, and drug development professionals with detailed experimental protocols for its synthesis and application, causality-driven explanations for methodological choices, and a robust framework for its integration into complex synthetic workflows. The unique bifunctional nature of this compound, possessing both a stable yet readily accessible boronic acid precursor and a reactive benzylic bromide handle, positions it as an indispensable tool for the construction of intricate molecular architectures.
Introduction: The Challenge of Controlled C-C Bond Formation
The construction of carbon-carbon bonds remains the cornerstone of organic synthesis, with the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction standing as one of the most powerful and widely adopted methodologies.[1] However, the synthesis of complex molecules often requires multiple, sequential C-C bond formations on a single scaffold. This presents a significant challenge: how to selectively couple at one position while preserving a reactive boronic acid moiety at another for a subsequent transformation.
The development of protecting groups for boronic acids has been a critical breakthrough in addressing this challenge. Among these, the N-methyliminodiacetic acid (MIDA) group has emerged as a superior protecting ligand. MIDA boronates are exceptionally stable, crystalline, and chromatographable solids that are inert to a wide range of anhydrous reaction conditions, including subsequent cross-coupling reactions.[2] Critically, the MIDA group can be readily cleaved under mild aqueous basic conditions to liberate the parent boronic acid for reaction.
2-Bromomethylphenylboronic acid MIDA ester embodies the power of this strategy. It provides a stable, bench-top friendly source of a boronic acid, while the ortho-bromomethyl group serves as a distinct reactive site for nucleophilic substitution or other transformations. This guide elucidates the properties and applications that make this reagent a cornerstone for advanced synthetic design.
Physicochemical Properties and Structural Data
The reliable application of any reagent begins with a thorough understanding of its physical and chemical characteristics. 2-Bromomethylphenylboronic acid MIDA ester is a white to off-white solid, notable for its high melting point and stability under ambient conditions, which contrasts sharply with many free boronic acids.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₃BBrNO₄ | [3][4] |
| Molecular Weight | 325.95 g/mol | [3][4][5] |
| CAS Number | 1257740-52-5 | [3][6] |
| Melting Point | 196-202 °C | [3] |
| Appearance | White to off-white solid | N/A |
| Storage Conditions | 2-8 °C, keep dry | [3][7][8] |
Diagram 1: Chemical Structure
Caption: Structure of 2-Bromomethylphenylboronic acid MIDA ester.
The MIDA Boronate Strategy: Enabling Iterative Synthesis
The utility of 2-Bromomethylphenylboronic acid MIDA ester is rooted in the concept of "iterative cross-coupling," a strategy that allows for the controlled, sequential construction of biaryl and poly-aryl structures. The MIDA ester acts as a robust protecting group, rendering the boronate moiety unreactive.
The core principle relies on a two-stage process:
-
Reaction at a Different Site: The molecule can undergo reactions at other functional groups—in this case, nucleophilic substitution at the benzylic bromide—while the MIDA boronate remains intact.
-
Deprotection and Coupling: Following the initial transformation, the MIDA group is cleaved under mild aqueous base conditions (e.g., K₃PO₄, NaOH) to unmask the boronic acid. This newly liberated boronic acid is then immediately available to participate in a Suzuki-Miyaura cross-coupling reaction.
This protection-deprotection sequence allows for a level of synthetic control that is difficult to achieve with unprotected diboronic acids or other less stable boronate esters.[9]
Diagram 2: Iterative Cross-Coupling Workflow
Caption: Workflow for iterative synthesis using the MIDA ester.
Synthesis and Purification Protocol
The synthesis of 2-Bromomethylphenylboronic acid MIDA ester is typically achieved via radical bromination of the corresponding 2-methylphenylboronic acid MIDA ester. The high crystallinity of MIDA boronates often simplifies purification.[10]
Expertise & Experience: The choice of a radical initiator like AIBN (Azobisisobutyronitrile) and a brominating agent like NBS (N-Bromosuccinimide) is critical. This combination allows for selective benzylic bromination without affecting the aromatic ring or the MIDA ester. The reaction is typically run in a non-polar solvent like carbon tetrachloride (CCl₄) or chlorobenzene under reflux to facilitate radical chain propagation.
Protocol 4.1: Synthesis of 2-Bromomethylphenylboronic acid MIDA ester
Materials:
-
2-Methylphenylboronic acid MIDA ester
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous Carbon Tetrachloride (CCl₄) or Chlorobenzene
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-methylphenylboronic acid MIDA ester (1.0 equiv).
-
Reagent Addition: Add anhydrous CCl₄ (to make a 0.2 M solution). To this suspension, add NBS (1.1 equiv) and AIBN (0.05 equiv).
-
Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) under an inert atmosphere (N₂ or Ar). Monitor the reaction progress by TLC or LC-MS (typically 2-4 hours). The starting material is consumed, and a new, less polar spot appears.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate. Filter the mixture through a pad of Celite, washing the filter cake with a small amount of CCl₄ or DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can often be purified by recrystallization or by trituration with a solvent mixture like DCM/hexanes to remove any remaining impurities. The high crystallinity of the MIDA ester facilitates this non-chromatographic purification.[10]
-
Drying: Dry the purified white solid under high vacuum to yield the final product. Confirm identity and purity via ¹H NMR, ¹³C NMR, and HRMS.
Applications in Organic Synthesis
The bifunctional nature of this reagent opens avenues for diverse and powerful synthetic transformations.
Suzuki-Miyaura Cross-Coupling
This is the hallmark application. The MIDA ester provides a stable platform for a late-stage introduction of a biaryl linkage.
Protocol 5.1.1: Representative Suzuki-Miyaura Reaction
Materials:
-
Aryl Halide (Ar-X, 1.0 equiv)
-
2-Bromomethylphenylboronic acid MIDA ester (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv) or other suitable Pd catalyst/ligand system
-
Potassium Phosphate (K₃PO₄), aqueous solution (3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane or THF/Water mixture)
Procedure:
-
Setup: In a reaction vial, combine the aryl halide, 2-Bromomethylphenylboronic acid MIDA ester, and the palladium catalyst.
-
Solvent/Base Addition: Degas the chosen solvent (e.g., Dioxane/Water 4:1) by bubbling with argon for 15-20 minutes. Add the solvent to the vial, followed by the aqueous K₃PO₄ solution.
-
Reaction: Seal the vial and heat to 80-100 °C with vigorous stirring. The aqueous base facilitates both the catalytic cycle and the in situ deprotection of the MIDA ester.[2] Monitor by LC-MS.
-
Workup: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Nucleophilic Substitution at the Benzylic Position
The bromomethyl group is a potent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles (amines, phenols, thiols, etc.). This allows for the introduction of diverse side chains before the Suzuki-Miyaura coupling step, a key tactic in library synthesis and drug discovery.[11]
Diagram 3: Synthetic Diversification Pathway
Caption: Diversification via Sₙ2 followed by Suzuki coupling.
Handling, Storage, and Safety
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8 °C to ensure long-term stability.[3][8] The compound is generally stable to air and moisture for extended periods, a key advantage of the MIDA ester form.
-
Safety: 2-Bromomethylphenylboronic acid MIDA ester is classified as an acute toxicant if swallowed.[7] As a benzylic bromide, it should be considered a potential lachrymator and alkylating agent. Consult the Safety Data Sheet (SDS) for comprehensive hazard information before use.[7]
Conclusion
2-Bromomethylphenylboronic acid MIDA ester is more than a mere building block; it is a sophisticated synthetic tool that embodies the principles of reaction orthogonality and iterative design. Its exceptional stability, coupled with the chemoselective reactivity of its two functional groups, provides a reliable and powerful platform for the synthesis of complex organic molecules. For researchers in medicinal chemistry, materials science, and catalysis, mastering the application of this reagent unlocks new efficiencies and possibilities in the construction of novel molecular entities.
References
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MySkinRecipes. 2-Bromomethylphenylboronic acid MIDA ester. [Link][3]
-
Ballestero, M. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Imperial College London. [Link][2]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for the Substoichiometric Suzuki–Miyaura Cross-Coupling of Boronic Acids. Organic Syntheses, 87, 238. [Link][10]
-
Sing, R., et al. (2020). Near-IR glucose sensors. U.S. Patent No. 10,717,751. [12]
-
Green, J. C., et al. (2017). Chemoselective Boronic Ester Synthesis by Controlled Speciation. Journal of the American Chemical Society, 139(41), 14273–14276. [Link][9]
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Reuther, J. F., et al. (2017). An efficient methodology to introduce o-(Aminomethyl) phenyl-boronic acids into peptides: alkylation of secondary amines. Organic & Biomolecular Chemistry, 15(32), 6775-6779. [Link][11]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4414. [Link][1]
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A Technical Guide to MIDA Boronates: Robust Surrogates for Modern Organic Synthesis
Introduction: Overcoming the Instability of Boronic Acids
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. At the heart of this transformation lies the boronic acid, a versatile functional group. However, the practical application of boronic acids is often hampered by their inherent instability.[1][2] Many are prone to decomposition pathways such as protodeboronation and trimerization to form boroxine anhydrides, complicating their purification, storage, and handling.[2][3] This is particularly acute for some of the most synthetically valuable classes, including 2-heterocyclic, vinyl, and cyclopropyl boronic acids, whose instability can severely limit their utility in complex syntheses.[3]
To address these challenges, the scientific community has developed various boronic acid surrogates. Among the most successful and transformative of these are the N-methyliminodiacetic acid (MIDA) boronates. These air-stable, crystalline solids have emerged as a powerful solution, providing a general platform for harnessing the full potential of boronic acids while circumventing their traditional limitations.[1][3] This guide provides an in-depth exploration of the core features of MIDA boronates, the chemical principles governing their utility, and practical methodologies for their application in research and development.
The MIDA Boronate Scaffold: A Tripartite Shield
The efficacy of a MIDA boronate stems from its unique structure. The N-methyliminodiacetic acid (MIDA) ligand complexes with the boronic acid, rehybridizing the boron center from a reactive sp² state to a more stable, tetracoordinate sp³ state.[1] This is achieved through the formation of two B-O bonds and a crucial dative B-N bond, creating a rigid, bicyclic structure that effectively "shields" the boron atom.
This structural motif imparts exceptional stability. Unlike their parent boronic acids, MIDA boronates are typically free-flowing, crystalline solids that are indefinitely stable on the benchtop under air.[4][5] This robustness extends to their compatibility with silica gel chromatography, a feature that dramatically simplifies their purification and isolation—a significant advantage over the often-problematic purification of polar and unstable free boronic acids.[2][4][6]
Caption: The slow-release workflow of MIDA boronates.
Methodologies: Synthesis and Application
Synthesis of MIDA Boronates
The preparation of MIDA boronates is generally straightforward. The most common method involves the dehydrative condensation of a boronic acid with N-methyliminodiacetic acid. [7]While traditional methods required high temperatures with a Dean-Stark apparatus, newer protocols utilizing MIDA anhydride allow for milder and more efficient synthesis, expanding the scope to more sensitive boronic acids. [7][8] Step-by-Step Protocol: Synthesis using MIDA Anhydride
-
Setup: To a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), add the boronic acid (1.0 equiv).
-
Reagent Addition: Add MIDA anhydride (1.1 equiv).
-
Solvent: Add anhydrous dioxane (or another suitable anhydrous solvent).
-
Reaction: Heat the mixture (e.g., to 80-100 °C) and stir until the reaction is complete, as monitored by techniques like TLC or LC-MS.
-
Workup: Cool the reaction mixture. The MIDA boronate product often precipitates and can be isolated by filtration.
-
Purification: If necessary, the product can be further purified by washing with a non-polar solvent (like heptane) or by silica gel column chromatography. [4]
Application in Suzuki-Miyaura Cross-Coupling
The stability and slow-release properties of MIDA boronates make them ideal for complex, multi-step syntheses, a strategy known as iterative cross-coupling (ICC). [6][9]In this approach, a bifunctional building block, such as a halo-substituted MIDA boronate, is coupled with a partner. The resulting product retains the MIDA boronate moiety, which can then be deprotected in a subsequent step to reveal a new boronic acid, ready for the next coupling.
Step-by-Step Protocol: A General Suzuki-Miyaura Reaction
-
Reagent Preparation: In a reaction vessel, combine the aryl/vinyl halide (1.0 equiv), the MIDA boronate (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the aqueous base (e.g., K₃PO₄, 3.0 equiv).
-
Solvent System: Add a suitable solvent or solvent mixture, such as dioxane/water (e.g., 5:1 ratio). [3]3. Inert Atmosphere: Purge the vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-100 °C) and stir vigorously until the starting material is consumed.
-
Quenching & Extraction: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel chromatography.
Comparative Advantages in Drug Development
The features of MIDA boronates provide distinct advantages over other boronic acid surrogates, making them particularly valuable in the demanding context of drug discovery and development.
| Feature | MIDA Boronates | Free Boronic Acids | Pinacol (BPin) Esters | Trifluoroborates (BF₃K) |
| Benchtop Stability | Excellent; typically crystalline solids stable to air and moisture. [1][4] | Poor to moderate; prone to decomposition. [2][3] | Good; often stable liquids or solids. | Excellent; stable crystalline salts. |
| Chromatography | Universally compatible with silica gel. [5][6] | Often difficult due to high polarity and instability. [2] | Generally compatible, but can degrade on prolonged exposure. [2] | Stable, but can be highly polar. |
| Deprotection/Activation | Mild aqueous base (e.g., K₃PO₄, NaOH) at room temperature. [1][3] | N/A (already active) | Requires hydrolysis, often under more forcing conditions. | Requires stoichiometric base or acid for activation. |
| Release Mechanism | Tunable "slow-release" of boronic acid in situ. [3][10] | N/A (immediate full concentration) | Typically a bolus release upon hydrolysis. | Stoichiometric release upon activation. |
| Iterative Coupling | Ideal; enables robust, multi-step automated synthesis. [6][11] | Not suitable due to instability. | Possible, but less robust and general. | Possible, but activation requirements can complicate workflows. |
Conclusion: A Platform for the Future of Synthesis
MIDA boronates represent a paradigm shift in the use of organoboron reagents. By transforming unstable and difficult-to-handle boronic acids into robust, crystalline, and chromatographically stable surrogates, they have democratized access to a vast chemical space. [8]Their unique capacity for slow, controlled release of the active boronic acid under mild conditions has not only improved the reliability of standard Suzuki-Miyaura couplings but has also unlocked the potential for generalized, automated iterative synthesis. [6][9]For researchers, scientists, and drug development professionals, MIDA boronates are not merely an alternative; they are an enabling technology that pushes the boundaries of molecular construction.
References
-
Title: Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis Source: NIH Public Access URL: [Link]
-
Title: Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents Source: Journal of the American Chemical Society URL: [Link]
-
Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates Source: NIH Public Access URL: [Link]
-
Title: Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates Source: Journal of the American Chemical Society URL: [Link]
-
Title: Organic Syntheses Procedure (v99p0092) Source: Organic Syntheses URL: [Link]
-
Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates Source: Journal of the American Chemical Society URL: [Link]
-
Title: Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates Using the MIDA Boronate Moiety as a Blocking Group: Synthesis of Monoprotected Resorcinol MIDA Boronates Source: Organic Letters URL: [Link]
-
Title: MIDA boronates are hydrolysed fast and slow by two different mechanisms Source: eScholarship.org URL: [Link]
-
Title: Something Unique or Methyl, Butyl, Futile? Born again Boron Source: Scientific Update URL: [Link]
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Title: MIDA boronate allylation – synthesis of ibuprofen Source: RSC Publishing URL: [Link]
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Title: Organic Syntheses Procedure (v87p0189) Source: Organic Syntheses URL: [Link]
-
Title: MIDA boronates are hydrolysed fast and slow by two different mechanisms Source: NIH Public Access URL: [Link]
-
Title: From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boronate Building Blocks Source: The Grillo Lab URL: [Link]
-
Title: Iterative Cross-Coupling with MIDA Boronates by Eric Paul Gillis Dissertation Source: University of Illinois Urbana-Champaign URL: [Link]
-
Title: A Mild and Simple Method for Making MIDA Boronates Source: ChemRxiv URL: [Link]
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The Cornerstone of Modern Synthesis: An In-depth Technical Guide to the sp3-Hybridized Boron Center in MIDA Boronates
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methyliminodiacetic acid (MIDA) boronates have emerged as a transformative class of reagents in organic synthesis, primarily due to the unique stability and reactivity conferred by their sp3-hybridized boron center. This guide provides a comprehensive exploration of the core principles governing MIDA boronates, from the structural underpinnings of their stability to their practical application in complex synthetic challenges. We will delve into the causality behind experimental choices for their synthesis, purification, and strategic deprotection, offering field-proven insights and detailed protocols. This document is designed to serve as a technical resource for scientists seeking to leverage the power of MIDA boronates in pharmaceutical discovery and development, enabling the construction of novel molecular architectures with unprecedented efficiency and control.
The MIDA Boronate Advantage: Taming the Boron P-Orbital
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation.[1] However, the utility of many boronic acids is hampered by their inherent instability, leading to decomposition through processes like protodeboronation and oxidation, particularly under reaction conditions. This instability complicates storage, reduces coupling efficiency, and often necessitates the synthesis of the boronic acid immediately before use.
The central innovation of MIDA boronates lies in the reversible attenuation of the boronic acid's reactivity by changing the hybridization of the boron center. The mechanism of transmetalation in the Suzuki-Miyaura catalytic cycle is believed to require a vacant, Lewis acidic p-orbital on an sp2-hybridized boron atom.[2] By chelating the boron with the trivalent N-methyliminodiacetic acid (MIDA) ligand, the boron center rehybridizes from a trigonal planar sp2 geometry to a tetrahedral sp3 geometry. This structural change effectively sequesters the empty p-orbital, rendering the MIDA boronate unreactive towards transmetalation under standard anhydrous cross-coupling conditions.[3]
This "protection" is not merely a theoretical concept; it imparts remarkable and practical stability. MIDA boronates are typically crystalline, free-flowing solids that exhibit excellent tolerance to air, moisture, and silica gel chromatography.[4][5] This allows for their convenient handling, purification, and indefinite bench-top storage, a stark contrast to many of their boronic acid counterparts.
Fig. 1: Rehybridization of Boron. The MIDA ligand transforms the reactive sp2-hybridized boron of a boronic acid into a stable, tetrahedral sp3-hybridized center, effectively "protecting" it from premature reaction.
Structural and Spectroscopic Characterization
The stability of MIDA boronates is a direct consequence of the rigid, bicyclic framework created upon chelation. This conformational rigidity kinetically protects the potentially reactive boron center and the nitrogen lone pair.[6]
X-ray Crystallography Insights
Single-crystal X-ray analysis of various MIDA boronates confirms the tetrahedral geometry around the boron atom. The dative bond between the nitrogen of the MIDA ligand and the boron atom is a key feature of this structure. While a comprehensive table of bond lengths and angles is dependent on the specific MIDA boronate, studies comparing them to other boron adducts, such as those with N-methyldiethanolamine, show no major differences in static bond parameters that would explain their vastly different reactivity.[7] The unique stability of MIDA boronates is therefore attributed more to the kinetic inaccessibility of the boron center rather than unusual bond lengths.[7]
¹¹B NMR Spectroscopy: A Diagnostic Tool
¹¹B NMR spectroscopy is a powerful technique for confirming the formation and hybridization state of MIDA boronates. The chemical shift (δ) is highly sensitive to the coordination number of the boron atom.
| Boron Species | Hybridization | Typical ¹¹B NMR Chemical Shift (δ, ppm) |
| Boronic Acids (R-B(OH)₂) | sp² | 27 to 33 |
| MIDA Boronates (R-B(MIDA)) | sp³ | 4 to 13 |
| Tetraalkylborates ([R₄B]⁻) | sp³ | -15 to -22 |
Table 1: Representative ¹¹B NMR Chemical Shifts. The upfield shift observed for MIDA boronates compared to their corresponding boronic acids is a clear indicator of the change from a three-coordinate (sp²) to a four-coordinate (sp³) boron center.[8] This provides a straightforward method for reaction monitoring and product characterization.
Synthesis and Purification: Field-Proven Protocols
The reliable synthesis of MIDA boronates is critical for their widespread application. While initial methods involved high-temperature dehydrative condensation, which is incompatible with sensitive substrates, milder and more general procedures are now standard.[9]
Synthesis via MIDA Anhydride (Preferred Method)
The use of pre-formed MIDA anhydride is a robust and operationally simple method that avoids the harsh, high-temperature acidic conditions of earlier protocols.[9][10]
Step-by-Step Protocol: Synthesis of 5-Acetylthiophene-2-boronic acid MIDA ester [9]
-
Reagents & Setup: In a 500 mL round-bottomed flask equipped with a magnetic stir bar, combine MIDA anhydride (20.1 g, 156 mmol, 3.00 equiv) and 5-acetylthiophene-2-boronic acid (8.84 g, 52.0 mmol, 1.00 equiv).
-
Inert Atmosphere: Cap the flask with a rubber septum, evacuate, and backfill with nitrogen.
-
Solvent Addition: Add anhydrous dioxane (260 mL) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir for 24 hours.
-
Workup: Cool the reaction mixture to room temperature. The crude product can then be purified.
Purification: Self-Validating Systems
A key advantage of MIDA boronates is their compatibility with silica gel, allowing for straightforward purification.[5] For automated synthesis, innovative purification strategies have been developed.[3]
-
Crystallization: MIDA boronates are often highly crystalline. A general strategy involves dissolving the crude material in a minimal amount of acetone and then slowly adding diethyl ether or hexanes to induce precipitation.[6][7]
-
Catch-and-Release Chromatography: This technique leverages the unique affinity of MIDA boronates for silica gel.[3] The crude mixture is loaded onto a silica gel plug. A non-polar wash (e.g., diethyl ether) removes impurities while the MIDA boronate is "caught" on the silica. Subsequently, a more polar solvent like tetrahydrofuran (THF) is used to "release" and elute the pure MIDA boronate.[3]
Fig. 2: Catch-and-Release Purification Workflow. A highly efficient method for purifying MIDA boronates that is amenable to automation.
The Power of Controlled Deprotection: Unleashing Reactivity on Demand
The synthetic utility of MIDA boronates hinges on the ability to cleave the MIDA ligand under specific and mild conditions to regenerate the reactive sp2-hybridized boronic acid in situ.[3]
Deprotection Mechanisms: Fast vs. Slow Release
There are two primary mechanisms for MIDA boronate hydrolysis, and understanding the distinction is crucial for strategic synthesis.[11]
-
Fast Hydrolysis (Base-Mediated): Occurs rapidly (within minutes at room temperature) in the presence of a strong aqueous base like 1 M NaOH.[2][11] The mechanism involves rate-limiting attack of hydroxide at one of the MIDA carbonyl carbons.[11] This method is used when the desired boronic acid is relatively stable and rapid conversion is needed.
-
Slow-Release Hydrolysis (Neutral/Weakly Basic): This process takes place over several hours, often at elevated temperatures, using a milder base such as aqueous K₃PO₄.[11] This "slow release" is critical when the liberated boronic acid is unstable, as it maintains a very low steady-state concentration of the reactive species, minimizing decomposition while allowing the cross-coupling to proceed efficiently.[1] The mechanism for this neutral hydrolysis involves a rate-limiting B-N bond cleavage by a small cluster of water molecules.[11]
Step-by-Step Protocol: General MIDA Boronate Deprotection [2]
-
Fast Deprotection: Dissolve the MIDA boronate in THF. Add 1 M aqueous NaOH and stir at room temperature for 10-15 minutes. The resulting boronic acid can be used directly or isolated after an acidic workup.
-
Slow-Release (for in situ coupling): In a typical Suzuki-Miyaura reaction, the MIDA boronate, palladium catalyst, ligand, and coupling partner are combined in a suitable solvent (e.g., THF/water). Aqueous K₃PO₄ is added as the base, which facilitates the slow hydrolysis of the MIDA boronate over the course of the reaction.
Fig. 3: MIDA Boronate Deprotection Pathways. The choice of base dictates the rate of boronic acid release, enabling strategic control over reactivity.
Applications in Drug Discovery and Complex Synthesis
The stability and controlled reactivity of MIDA boronates make them ideal building blocks for iterative cross-coupling (ICC), a strategy analogous to solid-phase peptide synthesis for the construction of small molecules.[10] This has profound implications for drug development, allowing for the modular and efficient synthesis of natural products, pharmaceutical precursors, and libraries of drug-like molecules.[4][5]
Case Study: Synthesis of (+)-Crocacin C The total synthesis of the electron transport chain inhibitor (+)-crocacin C highlights the power of the MIDA boronate strategy. A complex, multifunctional iodoalkenyl MIDA boronate was synthesized over several steps, including an aldol reaction, diastereoselective reduction, and Takai olefination.[6] The MIDA boronate moiety remained intact throughout these transformations, which would have decomposed a free boronic acid. This complex building block was then used in a final iterative cross-coupling sequence to complete the synthesis.[6]
Other Notable Applications:
-
Natural Products: Synthesis of Ratanhine and (−)-Peridinin.[5]
-
Pharmaceutical Scaffolds: Modification of the complex antifungal agent Amphotericin B.[5][10]
-
Heterocyclic Chemistry: Regioselective synthesis and coupling of isoxazole and triazole MIDA boronates, core structures in many pharmaceuticals.[12]
Comparative Analysis with Other Organoboron Reagents
The choice of organoboron reagent is a critical decision in synthesis design. MIDA boronates offer a unique combination of stability and reactivity that distinguishes them from other common reagents.
| Reagent Type | Stability (Air, H₂O, Silica) | Reactivity in Anhydrous Coupling | Deprotection Conditions | Key Advantage | Key Limitation |
| Boronic Acids | Low to Moderate | High | N/A | High reactivity | Instability, purification challenges |
| Pinacol Esters | Moderate to High | Lower than boronic acids | Acidic or oxidative cleavage | Good general stability | Often less reactive than boronic acids |
| Trifluoroborates | High | Requires specific activation | Aqueous acid or base | Crystalline, stable solids | Incompatible with silica gel chromatography |
| MIDA Boronates | Very High | Very Low (Inert) | Mild aqueous base | Exceptional stability, tunable reactivity | Requires a dedicated deprotection step |
Table 2: Comparison of Common Organoboron Reagents. MIDA boronates are uniquely stable to a wide range of synthetic conditions, including strongly oxidizing and acidic environments (e.g., Jones conditions), where other boron reagents, including pinacol esters and trifluoroborates, decompose.[6]
Conclusion and Future Outlook
The sp3-hybridized boron center of MIDA boronates provides an elegant and powerful solution to the long-standing challenge of boronic acid instability. By offering a unique combination of robust stability, compatibility with a vast range of chemical transformations, and on-demand reactivity via controlled deprotection, MIDA boronates have become indispensable tools for the synthesis of complex molecules. Their suitability for iterative cross-coupling and automated synthesis platforms positions them at the forefront of innovation in medicinal chemistry and materials science. As our understanding of their nuanced reactivity continues to grow, MIDA boronates will undoubtedly play an even greater role in accelerating the discovery and development of the next generation of therapeutics and functional materials.
References
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2022). PREPARATION OF MIDA ANHYDRIDE AND REACTION WITH BORONIC ACIDS. Organic Syntheses, 99, 92-113. [Link]
-
Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(95), 13298-13316. [Link]
- U.S. Patent No. US20160207943A1. (2016).
-
Lennox, A. J., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(5), 507-513. [Link]
-
Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(43), 14084–14085. [Link]
-
Lee, J. C., & Burke, M. D. (2011). Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. The Journal of Organic Chemistry, 76(23), 9959–9965. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17-27. [Link]
-
Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(43), 14084-14085. [Link]
-
Chem-Station. (2014). MIDA boronate. Retrieved from [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2008). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]
-
San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]
-
Lipshutz, B. H., Ghorai, S., & Moser, R. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(47), 17302–17305. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2011). Vibrational Spectroscopy of N-Methyliminodiacetic Acid (MIDA)-Protected Boronate Ester: Examination of the B–N Dative Bond. The Journal of Physical Chemistry A, 115(21), 5424–5429. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 59(32), 13168-13184. [Link]
-
Ji, Y., & Glass, T. E. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Omega, 7(45), 41530–41536. [Link]
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- 5. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
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Methodological & Application
Application Notes and Protocols: Achieving Controlled Slow Release of Boronic Acids from MIDA Esters
Introduction: The Challenge and Opportunity of Boronic Acids
Boronic acids and their corresponding boronate esters are exceptionally versatile building blocks in modern organic chemistry, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility extends into materials science and, increasingly, into medicinal chemistry and drug delivery. A significant challenge, however, is their inherent instability; boronic acids are prone to dehydration to form cyclic boroxines and can undergo protodeboronation under various conditions. This instability complicates their purification, storage, and handling, and can lead to inconsistent results in sensitive applications.
To address this, the Burke group introduced N-methyliminodiacetic acid (MIDA) as a robust protecting group for boronic acids. MIDA boronates are exceptionally stable, crystalline solids that are generally unreactive under standard anhydrous cross-coupling conditions. Crucially, the MIDA ligand can be cleaved under mild aqueous basic conditions, regenerating the parent boronic acid in situ. This feature allows for the controlled, slow release of the active boronic acid, a property of immense interest for applications in drug delivery, where sustained release of a therapeutic agent is often desirable.
This guide provides a detailed exploration of the conditions governing the slow release of boronic acids from their MIDA esters, offering both mechanistic insights and practical protocols for researchers in organic synthesis and drug development.
The Mechanism of MIDA Boronate Hydrolysis
The stability of MIDA boronates stems from their tetracoordinate, bicyclic structure, which shields the boron atom from unwanted side reactions. The release (deprotection) is a hydrolysis reaction that proceeds via a well-defined mechanism.
Figure 1: General mechanism for the hydrolysis of a MIDA boronate ester to release the free boronic acid.
The rate-determining step is the nucleophilic attack of water or a hydroxide ion on the boron center. The subsequent cleavage of the B-N dative bond and the two B-O bonds releases the free boronic acid and the MIDA ligand. The kinetics of this process can be precisely controlled by modulating several key experimental parameters.
Part 1: Key Parameters Influencing Slow Release Kinetics
The rate of MIDA boronate hydrolysis is not fixed; it is highly tunable. Understanding the factors that influence this rate is critical for designing effective slow-release systems. The hydrolysis exhibits pseudo-first-order kinetics, and the half-life (t₁/₂) of the MIDA boronate can be modulated from minutes to days.
The Critical Role of pH
The pH of the aqueous medium is the most significant factor controlling the rate of boronic acid release. The hydrolysis is base-catalyzed, meaning the rate increases dramatically with increasing pH.
-
At Neutral pH (pH ~7): Hydrolysis is generally very slow. Many MIDA boronates are stable enough to be handled in silica gel chromatography, which has a slightly acidic to neutral surface pH. This stability at neutral pH is crucial for the compound's shelf-life and for applications where release is not desired until a specific physiological or chemical trigger is applied.
-
At Basic pH (pH > 9): The rate of hydrolysis increases substantially due to the higher concentration of the more nucleophilic hydroxide ion (OH⁻) compared to water. Mild aqueous bases like sodium bicarbonate (NaHCO₃) or potassium phosphate (K₃PO₄) are commonly used to effect a controlled release over several hours.
-
At Acidic pH (pH < 4): Under strongly acidic conditions, the hydrolysis mechanism can change, but generally, MIDA boronates exhibit considerable stability. However, protodeboronation of the released boronic acid can become a competing side reaction under harsh acidic conditions.
| Condition | Typical Reagent | Approximate Half-life (t₁/₂) Range | Application Context |
| Neutral | H₂O, Phosphate Buffered Saline (PBS) pH 7.4 | Days to Weeks | Storage, Purification, Prodrug Stability |
| Mildly Basic | 1 M NaHCO₃ (aq) | 1 - 12 hours | In situ deprotection for synthesis, Slow-release studies |
| Moderately Basic | 1 M K₃PO₄ (aq) | Minutes to 2 hours | Rapid deprotection for synthesis |
| Strongly Basic | 1 M NaOH (aq) | Seconds to Minutes | Near-instantaneous deprotection |
Table 1: Influence of pH on the approximate hydrolysis half-life of a typical aryl MIDA boronate at room temperature.
Solvent System and Co-solvents
While hydrolysis requires water, the choice of co-solvent can fine-tune the release rate, primarily by affecting the solubility of the MIDA boronate and the activity of water.
-
Aqueous/Organic Mixtures: Tetrahydrofuran (THF) is a common co-solvent used with aqueous bases. The ratio of THF to water can modulate the release rate. Increasing the concentration of the organic co-solvent generally slows down the hydrolysis rate by decreasing the effective concentration of water.
-
Protic vs. Aprotic Co-solvents: Protic co-solvents like methanol or ethanol can participate in the reaction and may lead to transesterification, although hydrolysis is typically dominant in aqueous basic media. Aprotic solvents like THF, acetone, or dioxane are generally preferred for clean hydrolysis.
Temperature's Effect on Reaction Rate
As with most chemical reactions, the rate of MIDA boronate hydrolysis is temperature-dependent.
-
Room Temperature (20-25 °C): Most standard protocols for slow release are optimized for room temperature, providing a convenient and reproducible setup.
-
Elevated Temperatures (e.g., 40-60 °C): Increasing the temperature will accelerate the rate of hydrolysis, following the principles of the Arrhenius equation. This can be useful if a faster release is desired without resorting to harsher pH conditions.
-
Lower Temperatures (e.g., 0-4 °C): Cooling the reaction mixture will significantly slow down the hydrolysis, which can be a useful strategy to quench the reaction at a specific time point for analytical purposes.
Electronic and Steric Effects of the Boronic Acid Substituent
The electronic nature of the organic group (R) attached to the boron in the R-B(MIDA) complex has a predictable effect on the hydrolysis rate.
-
Electron-Withdrawing Groups (EWGs): Aryl groups bearing EWGs (e.g., -CF₃, -NO₂, -CN) make the boron atom more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide. This results in a faster rate of hydrolysis.
-
Electron-Donating Groups (EDGs): Aryl groups with EDGs (e.g., -OCH₃, -CH₃) decrease the electrophilicity of the boron center, leading to a slower rate of hydrolysis.
-
Steric Hindrance: Bulky groups near the boron atom can sterically hinder the approach of the nucleophile, slowing down the hydrolysis rate. For example, an ortho-substituted aryl MIDA boronate will typically hydrolyze more slowly than its para-substituted counterpart.
Part 2: Experimental Protocols for Monitoring Slow Release
Verifying and quantifying the rate of boronic acid release is essential for any application. Below are two standard protocols for monitoring MIDA boronate hydrolysis.
Protocol 1: Monitoring Hydrolysis by ¹H NMR Spectroscopy
This method allows for direct observation of the disappearance of the MIDA boronate starting material and the appearance of the MIDA ligand and boronic acid product.
Objective: To determine the kinetic profile of MIDA boronate hydrolysis under specific pH and solvent conditions.
Materials:
-
MIDA boronate of interest
-
Deuterated solvent (e.g., DMSO-d₆ or CD₃OD)
-
Aqueous buffer solution of desired pH (e.g., NaHCO₃ in D₂O)
-
NMR tubes
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Prepare Stock Solutions:
-
Accurately weigh the MIDA boronate (e.g., 10 mg) and the internal standard (e.g., 5 mg) into a vial.
-
Dissolve the solids in a known volume of the chosen deuterated organic solvent (e.g., 1.0 mL of DMSO-d₆). This is the organic stock solution.
-
Prepare the aqueous base solution in D₂O to avoid a large H₂O signal in the NMR spectrum (e.g., 1 M NaHCO₃ in D₂O).
-
-
Initiate the Reaction:
-
Transfer a precise volume of the organic stock solution (e.g., 0.5 mL) to an NMR tube.
-
At time t=0, add a precise volume of the aqueous base solution (e.g., 0.1 mL) to the NMR tube.
-
Cap the tube, shake vigorously for 10-15 seconds to ensure a homogenous solution, and place it in the NMR spectrometer.
-
-
Acquire NMR Data:
-
Immediately acquire the first ¹H NMR spectrum (t=0).
-
Acquire subsequent spectra at regular time intervals (e.g., every 15 minutes for the first hour, then every hour for 8 hours). The frequency of data collection should be adjusted based on the expected reaction rate.
-
-
Data Analysis:
-
Identify a characteristic peak for the MIDA boronate (e.g., the MIDA -CH₂- protons) and a peak for the released MIDA ligand.
-
Integrate the starting material peak relative to the internal standard peak at each time point.
-
Calculate the concentration of the MIDA boronate at each time point.
-
Plot the natural logarithm of the concentration (ln[MIDA]) versus time. For a pseudo-first-order reaction, this should yield a straight line with a slope of -k, where k is the rate constant. The half-life can be calculated as t₁/₂ = 0.693 / k.
-
Figure 2: Workflow for kinetic analysis of MIDA boronate hydrolysis using ¹H NMR spectroscopy.
Protocol 2: High-Throughput Release Screening using a Fluorogenic Reporter
For drug discovery or materials science applications, screening a library of MIDA boronates under various conditions can be accelerated using a reporter assay. Alizarin Red S (ARS) is a dye that complexes with boronic acids to produce a fluorescent signal.
Objective: To rapidly assess the relative release rates of different MIDA boronates.
Materials:
-
96-well microplate (black, clear bottom for fluorescence reading)
-
MIDA boronate library (as DMSO stock solutions)
-
Alizarin Red S (ARS) stock solution
-
Aqueous buffer solutions of various pH values
-
Plate reader with fluorescence detection (Excitation: ~460 nm, Emission: ~600 nm)
Procedure:
-
Plate Setup:
-
In each well of the 96-well plate, add a specific volume of the aqueous buffer (e.g., 180 µL).
-
Add the ARS stock solution to each well to a final concentration of ~50 µM.
-
-
Initiate Release:
-
At time t=0, add a small volume of the MIDA boronate DMSO stock solution (e.g., 2 µL) to each well to initiate the hydrolysis reaction. The final concentration of the MIDA boronate should be in the low micromolar range.
-
Include control wells:
-
Negative Control: Buffer + ARS + DMSO (no MIDA boronate).
-
Positive Control: Buffer + ARS + a corresponding free boronic acid.
-
-
-
Monitor Fluorescence:
-
Place the microplate in the plate reader, pre-set to the desired temperature.
-
Measure the fluorescence intensity in each well at regular intervals (e.g., every 5 minutes) for the duration of the experiment.
-
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from all readings.
-
Plot fluorescence intensity versus time for each MIDA boronate and each condition.
-
The rate of increase in fluorescence is directly proportional to the rate of boronic acid release. The initial slope of the curve can be used to compare the relative hydrolysis rates of different compounds.
-
Conclusion and Outlook
MIDA boronates represent a powerful platform for the stabilization and controlled release of boronic acids. By carefully selecting the pH, solvent, temperature, and electronic properties of the boronic acid, researchers can precisely tune the release profile to suit a wide range of applications, from iterative cross-coupling in synthesis to the development of next-generation prodrugs. The protocols described herein provide a robust framework for quantifying these release kinetics, enabling the rational design of novel chemical tools and therapeutic agents.
References
-
Title: A simple and general method for the iterative cross-coupling of MIDA boronates Source: Nature Chemistry URL: [Link]
-
Title: The Rate of MIDA Boronate Hydrolysis Is Controlled by Electronic Effects Source: The Journal of Organic Chemistry URL: [Link]
-
Title: A boronic acid-based fluorescent sensor for the selective detection of fluoride ion Source: Chemical Communications URL: [Link]
The Strategic Application of MIDA Boronates in Contemporary Drug Discovery
Abstract
N-methyliminodiacetic acid (MIDA) boronates have emerged as a transformative class of reagents in pharmaceutical and drug discovery, primarily by overcoming the inherent instability of many boronic acids. This guide provides an in-depth exploration of the utility of MIDA boronates, detailing their synthesis, purification, and strategic deployment in modern synthetic workflows, particularly in iterative cross-coupling (ICC) for the construction of complex molecular architectures. The protocols herein are designed to be robust and reproducible, empowering researchers to leverage the full potential of these versatile building blocks.
Introduction: The MIDA Boronate Advantage
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the utility of this powerful reaction has historically been hampered by the instability of many boronic acid building blocks, particularly heteroaryl, vinyl, and cyclopropyl derivatives.[1] These compounds are often prone to decomposition via processes like protodeboronation, oxidation, and polymerization, complicating their storage, handling, and use in synthesis.[1][2]
MIDA boronates provide an elegant solution to this long-standing challenge.[1] By complexing the boronic acid with the trivalent N-methyliminodiacetic acid (MIDA) ligand, the boron center is rehybridized from a reactive sp² state to a more stable sp³ state.[2] This seemingly simple modification imparts a range of highly desirable properties:
-
Exceptional Stability: MIDA boronates are typically crystalline solids that are stable to air, moisture, and silica gel chromatography, allowing for easy handling, purification, and long-term storage.[3][4][5]
-
Orthogonal Reactivity: The MIDA-protected boron is unreactive under standard anhydrous cross-coupling conditions, enabling selective reactions at other sites within a molecule.[2]
-
Controlled Deprotection: The MIDA group can be readily cleaved under mild aqueous basic conditions to liberate the corresponding boronic acid in a controlled manner.[3] This feature is the foundation of the "slow-release" strategy for utilizing unstable boronic acids in cross-coupling reactions.[1][2]
These attributes have positioned MIDA boronates as indispensable tools in drug discovery, facilitating the synthesis of complex molecules and enabling the exploration of novel chemical space.[6][7]
Synthesis and Purification of MIDA Boronates
The reliable synthesis and purification of MIDA boronates are critical for their successful application. While traditional methods involving high-temperature dehydrative condensation are effective for some substrates, they are often incompatible with sensitive boronic acids.[4][8] A milder and more broadly applicable method utilizes MIDA anhydride.[8]
Protocol 1: Synthesis of MIDA Boronates using MIDA Anhydride
This protocol describes a general and mild procedure for the synthesis of MIDA boronates from the corresponding boronic acids.
Materials:
-
Boronic acid
-
MIDA anhydride
-
Anhydrous dioxane
-
Nitrogen or Argon source
-
Round-bottomed flask with a magnetic stir bar
-
Heating mantle or oil bath
-
Standard glassware for filtration
Procedure:
-
To a dry round-bottomed flask under an inert atmosphere (N₂ or Ar), add the boronic acid (1.0 equiv) and MIDA anhydride (3.0 equiv).
-
Add anhydrous dioxane to the flask.
-
Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude MIDA boronate can then be purified by silica gel chromatography or crystallization.
Causality Behind Experimental Choices:
-
MIDA Anhydride as Desiccant: Using an excess of MIDA anhydride serves a dual purpose: it acts as the MIDA source and as an in situ desiccant, driving the reaction to completion without the need for a Dean-Stark apparatus.[8]
-
Anhydrous Conditions: While MIDA boronates are generally stable, the synthesis is performed under anhydrous conditions to prevent premature hydrolysis of the MIDA anhydride and to favor the condensation reaction.
Protocol 2: Purification of MIDA Boronates
MIDA boronates can be readily purified by standard laboratory techniques.
A. Silica Gel Chromatography:
-
MIDA boronates are compatible with silica gel chromatography.[5][9] A typical eluent system is a mixture of hexanes and ethyl acetate, with the polarity adjusted based on the substrate. For more polar MIDA boronates, the addition of up to 10% methanol to the eluent system can be effective.[9]
B. Crystallization:
-
Dissolve the crude MIDA boronate in a minimal amount of a suitable solvent at room temperature (e.g., acetone).[9]
-
Slowly add a less polar solvent (e.g., diethyl ether) until the solution becomes cloudy.[9]
-
Allow the solution to stand. Crystals should begin to form within several minutes.[9]
-
Periodically add more of the less polar solvent to maintain the cloud point as crystals form.[9]
-
Collect the crystals by filtration and wash with a small amount of the less polar solvent.
-
Dry the crystals under vacuum.
The Power of "Slow-Release" in Suzuki-Miyaura Cross-Coupling
A key application of MIDA boronates is their use as stable surrogates for unstable boronic acids in Suzuki-Miyaura cross-coupling reactions.[1][5] This is achieved through a "slow-release" protocol where the MIDA boronate is gradually hydrolyzed in situ to the active boronic acid.[1]
Protocol 3: Suzuki-Miyaura Cross-Coupling with "Slow-Release" of Boronic Acid
This protocol is particularly useful for coupling partners that are unstable as free boronic acids.
Materials:
-
Aryl or vinyl halide
-
MIDA boronate (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (e.g., SPhos, XPhos)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Dioxane and water (5:1 v/v)
-
Inert atmosphere (N₂ or Ar)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add the aryl or vinyl halide, MIDA boronate, palladium catalyst, ligand, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed dioxane and water solvent mixture.
-
Heat the reaction mixture with stirring. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup and purify the product by silica gel chromatography.
Causality Behind Experimental Choices:
-
K₃PO₄ as the Base: While strong bases like NaOH rapidly hydrolyze MIDA boronates, a milder base like K₃PO₄ promotes a slow and continuous release of the boronic acid.[1][2] This maintains a low concentration of the unstable boronic acid in the reaction mixture, minimizing its decomposition and favoring the desired cross-coupling reaction.[1]
-
Aqueous Conditions: The presence of water is essential for the hydrolysis of the MIDA boronate to the active boronic acid.[10] The ratio of organic solvent to water can be optimized to control the rate of hydrolysis.[10]
Data-Driven Stability: MIDA Boronates vs. Boronic Acids
The enhanced stability of MIDA boronates compared to their corresponding boronic acids is not merely qualitative. Quantitative studies have demonstrated their remarkable shelf-life.
| Boronic Acid/MIDA Boronate | % Remaining After 15 Days (Boronic Acid) | % Remaining After ≥60 Days (MIDA Boronate) |
| 2-Furanyl | <5% | >95% |
| 2-Thienyl | 40% | >95% |
| 2-Pyridyl | 60% | >95% |
| Vinyl | <5% | >95% |
| Cyclopropyl | <5% | >95% |
| (Data adapted from Gillis, E. P.; et al. J. Am. Chem. Soc. 2009, 131, 6961–6963)[1] |
Visualizing the Workflow: Iterative Cross-Coupling
The stability and orthogonal reactivity of MIDA boronates make them ideal for iterative cross-coupling (ICC), a powerful strategy for the rapid assembly of complex molecules from simple building blocks.[11]
Caption: Iterative Cross-Coupling (ICC) workflow using MIDA boronates.
Expanding the Synthetic Toolbox: Green Chemistry and Automation
The versatility of MIDA boronates continues to expand. Recent developments have focused on creating more sustainable and efficient synthetic methods.
Green Chemistry Approaches
Protocols have been developed for conducting Suzuki-Miyaura couplings of MIDA boronates in water at room temperature, completely eliminating the need for organic solvents.[12][13] This approach not only reduces the environmental impact of the synthesis but can also simplify product isolation.[12]
Automation of Small Molecule Synthesis
The robust and predictable nature of MIDA boronate chemistry has made it amenable to automated synthesis platforms.[11][14] By automating the iterative coupling and purification steps, complex small molecules can be synthesized with high efficiency and minimal manual intervention, accelerating the drug discovery process.[11]
Conclusion and Future Outlook
MIDA boronates have fundamentally changed the landscape of Suzuki-Miyaura cross-coupling by providing a general solution to the challenge of boronic acid instability. Their ease of synthesis, purification, and handling, coupled with their predictable reactivity, has made them invaluable tools for medicinal chemists. As the field continues to evolve, we can anticipate further innovations in the application of MIDA boronates, including the development of new building blocks, more efficient catalytic systems, and increasingly sophisticated automated synthesis platforms. These advancements will undoubtedly continue to drive the discovery of new medicines and functional materials.
References
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Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17-27. [Link]
-
Kumar, A., & Aggarwal, V. K. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(56), 6844-6859. [Link]
-
Gillis, E. P., Knapp, D. M., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(22), 6950–6951. [Link]
-
Kelly, A. M., Chen, P.-J., Klubnick, J., Blair, D. J., & Burke, M. D. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Angewandte Chemie International Edition, 53(8), 2089-2093. [Link]
-
McCulloch, B., Vantourout, J. C., & Buchwald, S. L. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(4), 1004–1009. [Link]
-
Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates (Doctoral dissertation, University of Illinois at Urbana-Champaign). [Link]
-
Kelly, A. M., Chen, P.-J., Klubnick, J., Blair, D. J., & Burke, M. D. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]
-
Blair, D. J., et al. (2021). Preparation of MIDA Anhydride and its use in the Synthesis of 5-Acetylthiophene-2-boronic acid MIDA ester. Organic Syntheses, 98, 92-111. [Link]
-
Lipshutz, B. H., Ghorai, S., & Wen, R. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17359–17362. [Link]
-
Lipshutz, B. H., Ghorai, S., & Wen, R. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17359–17362. [Link]
-
Steiner, S., et al. (2019). Convergence of multiple synthetic paradigms in a universally programmable chemical synthesis machine. Nature Chemistry, 11(11), 1034–1041. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. University of Illinois at Urbana-Champaign. [Link]
-
Blair, D. J., et al. (2023). Rapid Automated Iterative Small Molecule Synthesis. ChemRxiv. [Link]
-
Li, C., et al. (2014). Development of the Direct Suzuki–Miyaura Cross-Coupling of Primary B-Alkyl MIDA-boronates and Aryl Bromides. Organic Letters, 16(4), 1144–1147. [Link]
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- 13. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of MIDA Boronates
Abstract
This comprehensive guide provides a detailed protocol and technical insights for the purification of N-methyliminodiacetic acid (MIDA) boronates using silica gel column chromatography. MIDA boronates are a pivotal class of reagents in modern organic synthesis, particularly in iterative cross-coupling reactions for the construction of complex molecules.[1] Their remarkable stability to a wide range of reagents, including their compatibility with silica gel, makes them highly valuable building blocks in medicinal chemistry and materials science.[2][3][4] This document outlines the fundamental principles, critical parameters, a step-by-step protocol, and troubleshooting strategies to ensure the successful and efficient purification of MIDA boronates, enabling researchers to obtain these crucial intermediates in high purity.
Introduction: The Significance of MIDA Boronates in Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation.[2] However, the utility of many boronic acids is hampered by their inherent instability, leading to decomposition through processes like protodeboronation, oxidation, and polymerization, especially during prolonged storage or under reaction conditions.[2] To address this limitation, Professor Martin D. Burke and coworkers developed N-methyliminodiacetic acid (MIDA) boronates as exceptionally stable and readily handled surrogates for boronic acids.[2][5]
The MIDA ligand forms a tridentate chelate with the boron atom, changing its hybridization from sp² to sp³ and coordinatively shielding the vacant p-orbital.[5] This structural feature renders the MIDA boronate unreactive under standard anhydrous cross-coupling conditions, effectively "protecting" the boronic acid functionality.[2] This protection is reversible; the MIDA group can be easily cleaved under mild aqueous basic conditions to release the corresponding boronic acid in situ for subsequent reactions.[2][3][4] This unique reactivity profile has established MIDA boronates as indispensable tools for iterative cross-coupling, a powerful strategy for the modular synthesis of complex small molecules from a collection of building blocks.[2][6]
A key advantage of MIDA boronates is their general stability towards silica gel column chromatography, a feature not shared by many boronic acids.[2][3][4][7][8] This compatibility allows for the convenient purification of MIDA boronate intermediates, ensuring high purity for subsequent synthetic transformations, which is critical in multi-step syntheses and drug development workflows.[7][8]
The Principle of MIDA Boronate Purification via Silica Gel Chromatography
Silica gel chromatography separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent). The key to successfully purifying MIDA boronates lies in exploiting their unique properties on silica gel while preventing their degradation.
Causality Behind the Method's Success:
-
Polarity and Interaction: MIDA boronates possess a moderate polarity due to the ester and amide functionalities within the MIDA ligand. This allows them to interact with the polar silanol groups of the silica gel stationary phase. By carefully selecting a mobile phase of appropriate polarity, a balance can be achieved where the MIDA boronate is retained on the column long enough to separate from less polar impurities but can still be eluted effectively.
-
Stability on Silica: The robust tridentate chelation of the MIDA ligand to the boron atom prevents the Lewis acidic boron center from strongly and irreversibly binding to the silica surface, a common issue with other organoboron compounds.[9] While prolonged exposure to very polar, protic solvents on silica should be avoided, MIDA boronates are generally stable under typical flash chromatography conditions.[6]
-
"Catch-and-Release" Purification: The unique affinity of MIDA boronates for silica gel has led to the development of a highly efficient "catch-and-release" purification strategy. In this method, the MIDA boronate is "caught" on the silica gel from a non-polar solvent that elutes impurities. Subsequently, a switch to a more polar solvent "releases" the pure MIDA boronate.[7]
Critical Parameters for Successful Purification
Selection of Silica Gel
Standard flash-grade silica gel (40-63 µm particle size) is suitable for the vast majority of MIDA boronate purifications. There is generally no need for specialized or deactivated silica, although for particularly sensitive substrates, a brief evaluation of stability by TLC is prudent.
Choosing the Right Eluent System
The selection of the mobile phase is the most critical parameter for achieving good separation. The goal is to find a solvent system where the desired MIDA boronate has a retention factor (Rf) between 0.2 and 0.4 on a TLC plate.
Recommended Solvent Systems:
| Eluent System | Polarity | Typical Applications & Comments |
| Hexanes/Ethyl Acetate | Low to Medium | A versatile and widely used system for many MIDA boronates. The ratio can be adjusted to achieve the desired Rf.[6] |
| Diethyl Ether/Acetonitrile | Medium | An effective eluent for a range of MIDA boronates, offering different selectivity compared to EtOAc-based systems.[10] |
| Dichloromethane/Methanol | Medium to High | Useful for TLC analysis, but caution is advised for preparative chromatography as prolonged exposure to methanol can potentially lead to decomposition.[6] |
| Diethyl Ether -> Tetrahydrofuran | Biphasic (Catch-and-Release) | Ideal for iterative synthesis workflows. Impurities are washed away with Et2O, and the pure MIDA boronate is then eluted with THF.[7] |
Expert Tip: Avoid using alcohols as the primary eluting solvent for extended periods, as this can lead to transesterification or hydrolysis of the MIDA boronate on the silica surface.[6] If a polar modifier is needed, use it in small percentages and process the column expeditiously.
Sample Loading Technique
Proper sample loading is crucial for achieving sharp bands and optimal separation.
-
Dry Loading (Recommended): This is the preferred method as it generally leads to better resolution.[11] Dissolve the crude MIDA boronate in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. This powder is then carefully loaded onto the top of the column.
-
Liquid Loading: If the crude product is a non-viscous oil or is highly soluble in a weak eluting solvent, it can be dissolved in a minimal amount of the initial mobile phase and loaded directly onto the column.[12]
Detailed Step-by-Step Protocol
This protocol is a general guideline for the purification of a MIDA boronate on a ~1 gram scale. Adjustments to column size, silica amount, and solvent volumes should be made based on the scale of the reaction and the separation difficulty.
Workflow Diagram
Caption: Workflow for MIDA Boronate Purification.
Materials:
-
Crude MIDA boronate
-
Flash-grade silica gel (40-63 µm)
-
Chromatography column
-
Eluting solvents (e.g., hexanes, ethyl acetate)
-
TLC plates, chamber, and UV lamp
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Eluent Selection via TLC:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent.
-
Spot the solution on a TLC plate.
-
Develop the plate in various solvent systems (e.g., starting with 20% EtOAc in hexanes and increasing polarity).
-
Identify a solvent system that provides an Rf value of ~0.2-0.4 for the MIDA boronate product and good separation from impurities.
-
-
Column Packing (Slurry Method):
-
Choose an appropriately sized column (a general rule of thumb is to use 50-100 g of silica per 1 g of crude material).
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
With the column's stopcock closed, pour the slurry into the column.
-
Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock and allow excess solvent to drain until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
-
Sample Preparation (Dry Loading):
-
Dissolve the crude MIDA boronate (~1 g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of CH2Cl2).
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator to yield a dry, free-flowing powder.
-
-
Loading the Column:
-
Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer.
-
Gently place a small layer of sand or a cotton plug on top of the sample layer to prevent disturbance during solvent addition.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure using compressed air or a pump to achieve a steady flow rate.
-
Begin collecting fractions immediately. The size of the fractions will depend on the column size and the separation.
-
If a gradient elution is required, start with the low-polarity solvent system determined by TLC and gradually increase the proportion of the more polar solvent.
-
-
Fraction Analysis:
-
Monitor the elution of compounds by spotting fractions onto TLC plates.
-
Visualize the spots under a UV lamp and/or by staining.
-
Identify the fractions containing the pure MIDA boronate.
-
-
Isolation of the Pure Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid or oil under high vacuum to remove any residual solvent.
-
Characterize the pure MIDA boronate by NMR, mass spectrometry, and other appropriate analytical techniques.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Product does not elute | Eluent is not polar enough. | Gradually increase the polarity of the mobile phase. A switch to a solvent system containing THF or acetone may be necessary for very polar MIDA boronates.[7][13] |
| Poor Separation/Overlapping Spots | Improper eluent system or poor column packing. | Re-evaluate the eluent system using TLC to maximize the separation factor (ΔRf). Ensure the column is packed uniformly and that the sample was loaded in a concentrated band. |
| Streaking on TLC/Column | Sample is overloaded; compound may be slightly acidic/basic; potential minor decomposition. | Reduce the amount of sample loaded onto the column. Consider adding a very small amount (e.g., 0.1%) of acetic acid to the eluent if the compound has basic impurities, but use with caution.[6] |
| Low Recovery of Product | Irreversible adsorption to silica; decomposition on the column. | MIDA boronates are generally stable, but if decomposition is suspected, minimize the time on the column by using a slightly more polar eluent to speed up elution. Ensure anhydrous solvents are used. |
Conclusion
The purification of MIDA boronates by silica gel column chromatography is a robust and highly effective method for obtaining these valuable synthetic intermediates in high purity. Their inherent stability on silica gel is a significant advantage that facilitates their widespread use in complex molecule synthesis. By understanding the principles of the separation, carefully selecting the chromatographic conditions, and following a systematic protocol, researchers can reliably and efficiently purify MIDA boronates, thereby advancing their synthetic campaigns in drug discovery and materials science.
References
-
Grillo, A. S., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Communications. Available at: [Link]
-
Singh, U. K., et al. (2020). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. Available at: [Link]
-
Ball, M., et al. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molecules. Available at: [Link]
-
Li, J., et al. (2015). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Accounts of Chemical Research. Available at: [Link]
-
Tani, K., et al. (2013). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Tetrahedron Letters. Available at: [Link]
-
Ackermann, L., et al. (2018). Catalyzed C-H Activation and Annulation with Alkyne MIDA Boronates. Angewandte Chemie. Available at: [Link]
-
Dick, G. R., et al. (2015). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses. Available at: [Link]
-
Tanwar, B. (2016). How to purify boronic acids/boronate esters?. ResearchGate. Available at: [Link]
-
Chem-Station. (2014). MIDA boronate. Chem-Station International Edition. Available at: [Link]
-
Organic Syntheses. (2015). Preparation of (4-(Hydroxymethyl)phenyl)boronic Acid MIDA Ester. orgsyn.org. Available at: [Link]
-
Dick, G. R., et al. (2015). A Mild Method for Making MIDA Boronates. Organic Letters. Available at: [Link]
-
Reddit discussion on purification of alkyl boronic esters. (2022). r/Chempros. Available at: [Link]
-
King, A. Successful Flash Chromatography. King Group, University of Sheffield. Available at: [Link]
-
MIT OpenCourseWare. Flash Column Chromatography Guide. ocw.mit.edu. Available at: [Link]
Sources
- 1. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 3. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. reddit.com [reddit.com]
- 10. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. researchgate.net [researchgate.net]
Application Note: Orthogonal Functionalization of Telechelic Polymers using 2-Bromomethylphenylboronic Acid MIDA Ester
Topic: Application of 2-Bromomethylphenylboronic acid MIDA ester in Polymer Synthesis Content Type: Detailed Application Note & Protocols Audience: Senior Polymer Chemists and Drug Development Scientists
Executive Summary
This guide details the application of 2-(Bromomethyl)phenylboronic acid MIDA ester as a dual-function initiator for the synthesis of precision telechelic polymers. Unlike traditional boronic acid initiators, which suffer from protodeboronation and radical quenching during polymerization, the M-methyliminodiacetic acid (MIDA) ester provides robust protection of the boron center.
This reagent enables a "Synthesis-then-Coupling" workflow:
-
Initiation: The bromomethyl group serves as a highly efficient initiator for Atom Transfer Radical Polymerization (ATRP).
-
Protection: The MIDA ligand rehybridizes boron to
, rendering it chemically inert to the radical polymerization environment. -
Activation: Controlled hydrolysis releases the active boronic acid for subsequent Suzuki-Miyaura cross-coupling, facilitating the synthesis of block copolymers or surface bioconjugates.
Mechanistic Principles
The MIDA "Switch" Mechanism
The utility of this molecule relies on the amphoteric nature of the boron atom. In the MIDA complex, the nitrogen lone pair donates into the boron empty
-
Closed State (Stable): MIDA-protected.[1][2][3] Inert to radicals, silica gel chromatography, and anhydrous cross-coupling conditions.
-
Open State (Reactive): Aqueous base hydrolyzes the MIDA ligand, restoring the trigonal planar
boron, which is now competent for the transmetallation step in Suzuki coupling.
Figure 1: The "Protect-Polymerize-Couple" workflow utilizing the stability of the MIDA boronate.[3][4]
Experimental Protocols
Protocol A: Synthesis of MIDA-Terminated Polystyrene via ATRP
Objective: To synthesize well-defined polystyrene with a protected boronic acid end-group (
Reagents:
-
Initiator: 2-(Bromomethyl)phenylboronic acid MIDA ester (1 eq)
-
Monomer: Styrene (purified over basic alumina to remove inhibitors) (50 eq)
-
Catalyst: CuBr (1 eq)
-
Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine) (1 eq)
-
Solvent: Anisole (50% v/v relative to monomer)
Procedure:
-
Charge: In a Schlenk tube equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).
-
Seal & Purge: Seal the tube with a rubber septum. Cycle vacuum/nitrogen (3x) to remove oxygen.
-
Addition: Via gastight syringe, add degassed Anisole (2 mL), PMDETA (21 µL, 0.1 mmol), and Styrene (5.2 g, 50 mmol). Stir until the copper complex forms (light green/blue).
-
Initiator Addition: Dissolve 2-(Bromomethyl)phenylboronic acid MIDA ester (32.6 mg, 0.1 mmol) in a minimal amount of degassed anisole and inject into the mixture.
-
Note: The benzyl bromide moiety initiates rapidly; ensure the mixture is homogenous immediately.
-
-
Polymerization: Immerse the flask in a pre-heated oil bath at 90°C . Stir for 4–8 hours depending on targeted conversion.
-
Termination: Quench the reaction by exposing the solution to air and cooling to liquid nitrogen temperature. The solution will turn blue/green (oxidation of Cu(I) to Cu(II)).
-
Purification:
-
Dilute with THF.
-
Pass through a short plug of neutral alumina to remove copper salts.
-
Precipitate into excess cold methanol (10x volume). Filter and dry under vacuum.
-
-
Validation: Analyze via
H NMR. The MIDA methyl protons (singlet, ~2.8 ppm) and methylene protons (doublet, ~3.8-4.0 ppm) should remain intact.
Protocol B: "Slow-Release" Suzuki-Miyaura Block Copolymerization
Objective: To couple the MIDA-terminated polystyrene (PS-MIDA) with a brominated poly(ethylene glycol) (PEG-Br) or Aryl Halide.
Reagents:
-
Macromonomer: PS-MIDA (from Protocol A) (1 eq)
-
Coupling Partner: 4-Bromo-PEG or Aryl Bromide (1.2 eq)
-
Catalyst: Pd(OAc)
(0.05 eq) / SPhos (0.1 eq) -
Base: K
PO (3.0 M aqueous solution) - Crucial for slow hydrolysis -
Solvent: THF (degassed)
Procedure:
-
Dissolution: Dissolve PS-MIDA and the Coupling Partner in THF in a reaction vial.
-
Catalyst Prep: Add Pd(OAc)
and SPhos. Stir for 5 mins to generate the active catalyst species. -
Activation: Add the aqueous K
PO solution (ratio THF:Water 5:1).-
Mechanistic Insight: The biphasic system and weak base promote the slow release of the boronic acid from the MIDA ester. This prevents protodeboronation (a common side reaction if boronic acid concentration is too high) by ensuring the boronic acid is consumed by the Pd-cycle immediately upon release.
-
-
Reaction: Heat to 60°C for 12 hours under Argon atmosphere.
-
Workup: Cool to RT. Precipitate into Methanol/Water mixture.[5]
-
Analysis: GPC (Gel Permeation Chromatography) should show a clear shift to higher molecular weight (block copolymer formation) compared to the PS-MIDA precursor.
Comparative Data: MIDA vs. Pinacol vs. Free Acid
The following table highlights why the MIDA ester is superior for this specific application involving radical polymerization and subsequent coupling.
| Feature | Free Boronic Acid | Pinacol Ester | MIDA Ester |
| Stability to Radicals (ATRP) | Low (Radical quenching) | High | High |
| Chromatography Stability | Poor (Streaking on Silica) | Moderate | Excellent (Stable on Silica) |
| Hydrolysis Rate | N/A (Already open) | Very Slow (Requires harsh acid/oxidant) | Tunable (Fast in aq. Base) |
| Transmetallation Efficiency | Low (Homocoupling risk) | Moderate | High (Slow-release effect) |
| Atom Economy | High | Low (Pinacol waste) | Moderate (MIDA is recyclable) |
Troubleshooting & Critical Control Points
-
Copper Removal: Residual copper from ATRP can poison the Palladium catalyst in the Suzuki step. Ensure thorough purification (alumina plug + multiple precipitations) or use electro-chemical ATRP (eATRP) to minimize copper load.
-
MIDA Solubility: MIDA boronates are polar. If the initiator does not dissolve in the non-polar monomer (e.g., pure styrene), use a small amount of DMF or DMSO as a co-solvent, but ensure it does not exceed 5% volume to maintain ATRP control.
-
Initiation Efficiency: The benzyl bromide group is highly reactive. Do not heat the reaction mixture before adding the initiator; this leads to high polydispersity (PDI > 1.4).
References
-
Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 2007 , 129(21), 6716–6717. Link
-
Li, X.; et al. "ATRP of MIDA Boronate-Containing Monomers as a Tool for Synthesizing Linear Phenolic and Functionalized Polymers."[1] ACS Macro Letters, 2021 , 10(10), 1327–1332.[1] Link[6]
-
He, C.; et al. "MIDA Boronate Stabilized Polymers as a Versatile Platform for Organoboron and Functionalized Polymers."[1] Macromolecules, 2020 , 53(9), 3286–3295. Link
-
Matyjaszewski, K.; Tsarevsky, N. V. "Atom Transfer Radical Polymerization." Journal of the American Chemical Society, 2014 , 136(18), 6513–6533. Link
Sources
- 1. ATRP of MIDA Boronate-Containing Monomers as a Tool for Synthesizing Linear Phenolic and Functionalized Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Revolutionizing Suzuki-Miyaura Couplings: A Green Chemistry Approach with MIDA Boronates in Water
Introduction: A Paradigm Shift in Cross-Coupling Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, indispensable in the creation of carbon-carbon bonds for pharmaceuticals, fine chemicals, and advanced materials.[1][2] However, the traditional reliance on often toxic and volatile organic solvents presents significant environmental and economic challenges.[3] In alignment with the principles of green chemistry, a transformative methodology has emerged that enables these critical reactions to be performed in water, the most environmentally benign solvent.[4][5] This guide provides a detailed exploration of this advanced protocol, focusing on the use of air- and moisture-stable N-methyliminodiacetic acid (MIDA) boronates in aqueous micellar media, a technique that drastically reduces organic waste and often allows for milder reaction conditions.[4][5]
MIDA boronates offer significant advantages over traditional boronic acids, including enhanced stability, which prevents decomposition and side reactions like protodeboronation, particularly with sensitive heteroaromatic substrates.[1] The genius of this aqueous approach lies in the use of "designer" surfactants, such as TPGS-750-M, which form nanomicelles in water.[6] These micelles act as nanoreactors, creating a lipophilic core where the organic substrates and the palladium catalyst can concentrate and react efficiently, shielded from the bulk aqueous phase.[6] This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to implement this green and highly efficient technology.
Core Principles: The Science Behind the Green Transformation
The success of Suzuki-Miyaura reactions with MIDA boronates in water hinges on two key components: the unique properties of MIDA boronates and the action of micellar catalysis.
The Role of MIDA Boronates: Stability and Controlled Release
N-methyliminodiacetic acid (MIDA) acts as a tridentate ligand that complexes with the boron atom, changing its hybridization from sp² to sp³ and forming a stable, crystalline solid.[1] This protection strategy confers several benefits:
-
Bench-top Stability: MIDA boronates are generally stable to air and moisture, allowing for long-term storage without degradation.[1]
-
Compatibility: They are compatible with a wide range of synthetic reagents and chromatographic purification.[1]
-
Slow Release of Boronic Acid: Under specific aqueous basic conditions, the MIDA group is hydrolyzed, slowly releasing the reactive boronic acid in situ.[7] This slow-release mechanism is crucial as it maintains a low concentration of the often-unstable boronic acid, minimizing side reactions and maximizing coupling efficiency.[7][8]
There are two distinct mechanisms for MIDA boronate hydrolysis: a fast, base-mediated pathway, and a slower, neutral pathway involving a water cluster.[7] In the context of these aqueous Suzuki-Miyaura reactions, the choice of base and the pH of the medium can be tuned to control the rate of boronic acid release.[7]
Micellar Catalysis: Creating "Nanoreactors" in Water
The challenge of bringing together water-insoluble organic substrates and a catalyst is overcome through the use of surfactants that form micelles in water. TPGS-750-M, a second-generation amphiphile derived from vitamin E, has proven particularly effective.[6]
-
Structure and Function: TPGS-750-M consists of a lipophilic α-tocopherol headgroup and a hydrophilic polyethylene glycol (PEG) tail.[6] In water, these molecules self-assemble into spherical or rod-like micelles, with the lipophilic tails forming a core and the hydrophilic heads interfacing with the surrounding water.[6]
-
Concentration Effect: This lipophilic core serves to encapsulate the MIDA boronate, the organic halide, and the palladium catalyst, effectively creating a high local concentration of reactants, which accelerates the reaction rate even at room temperature.[6]
-
Catalyst Sequestration: The catalyst remains sequestered within the micelles in the aqueous phase, facilitating product isolation and catalyst recycling.[4][5]
The following diagram illustrates the overall workflow for a green Suzuki-Miyaura reaction using MIDA boronates in water.
Caption: Experimental workflow for a green Suzuki-Miyaura reaction.
Detailed Application Protocols
The following protocols provide a step-by-step guide for performing Suzuki-Miyaura cross-coupling reactions with MIDA boronates in an aqueous medium.
Protocol 1: General Procedure for the Coupling of an Aryl MIDA Boronate with an Aryl Bromide
This protocol is adapted from established green chemistry methodologies.[4][5]
Materials:
-
Aryl MIDA Boronate (1.0 - 1.2 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
Palladium Catalyst: [1,1′-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂) (2 mol%)
-
Base: Triethylamine (Et₃N) (3.0 equiv.)
-
Surfactant Solution: 2 wt% TPGS-750-M in deionized water
-
Reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To a reaction vial, add the aryl MIDA boronate, aryl bromide, and Pd(dtbpf)Cl₂ catalyst.
-
Solvent and Base Addition: Add the 2 wt% TPGS-750-M aqueous solution to achieve a reaction concentration of 0.5 M with respect to the aryl bromide. Then, add the triethylamine.
-
Reaction Execution: Seal the vial and stir the mixture vigorously at room temperature (23 °C) for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For less reactive substrates, gentle heating to 40 °C may be required.[4][5]
-
Product Isolation: Upon completion, dilute the reaction mixture with deionized water (typically 5-10 volumes of the initial reaction volume). The product, being organic and often solid, will precipitate out of the aqueous solution.
-
Filtration and Washing: Collect the precipitated product by vacuum filtration. Wash the solid product with deionized water to remove any residual surfactant and salts.
-
Drying: Dry the isolated product under vacuum to a constant weight. The purity of the product is typically greater than 95% as determined by ¹H NMR.[4][5]
-
(Optional) Aqueous Phase Recycling: The aqueous filtrate, containing the palladium catalyst and surfactant, can be reused for subsequent reactions.[4][5] If necessary, supplement the filtrate with fresh TPGS-750-M to bring the concentration back to 2 wt%.[4]
Protocol 2: Coupling of a 2-Pyridyl MIDA Boronate with an Aryl Halide
2-Pyridyl MIDA boronates are particularly valuable in pharmaceutical synthesis but can be challenging coupling partners.[5] This aqueous protocol offers a milder, copper-free alternative to traditional methods.[9]
Materials:
-
2-Pyridyl MIDA Boronate (1.0 equiv.)
-
Aryl Halide (Aryl Bromide or Chloride) (1.0 equiv.)
-
Palladium Catalyst: Pd(dtbpf)Cl₂ (2-4 mol%)
-
Base: Triethylamine (Et₃N) (3.0 equiv.)
-
Surfactant Solution: 2 wt% TPGS-750-M in deionized water
-
Reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: In a reaction vial, combine the 2-pyridyl MIDA boronate, the aryl halide, and the Pd(dtbpf)Cl₂ catalyst.
-
Solvent and Base Addition: Add the 2 wt% TPGS-750-M aqueous solution (to 0.5 M concentration) and triethylamine.
-
Reaction Execution: Seal the vial and stir the mixture at 40 °C for 12-24 hours.
-
Workup and Isolation: Follow the same product isolation procedure as described in Protocol 1 (dilution with water, filtration, washing, and drying).
Data Presentation and Performance
The effectiveness of this green chemistry approach is demonstrated by the consistently high yields and broad substrate scope.
Table 1: Representative Suzuki-Miyaura Couplings of MIDA Boronates in Water at Room Temperature [4][5]
| Entry | MIDA Boronate | Aryl Halide | Product | Temp (°C) | Time (h) | Yield (%) |
| 1 | p-Tolyl MIDA boronate | 5-Bromopyrimidine | 5-(p-Tolyl)pyrimidine | RT | 24 | 82 |
| 2 | Styrenyl MIDA boronate | 4-Bromoanisole | 4-Methoxy-4'-vinylbiphenyl | RT | 24 | 92 |
| 3 | 4-Fluorophenyl MIDA boronate | 2-Bromopyridine | 2-(4-Fluorophenyl)pyridine | RT | 24 | 99 |
| 4 | 4-Tolyl MIDA boronate | 2-Chlorobenzonitrile | 2-Cyano-4'-methylbiphenyl | 40 | 24 | 99 |
| 5 | 3-Indolyl MIDA boronate | 4-Bromoacetophenone | 3-(4-Acetylphenyl)indole | 40 | 24 | 56 |
| 6 | 2-Pyridyl MIDA boronate | 4-Bromoanisole | 2-(4-Methoxyphenyl)pyridine | 40 | 24 | 85 |
Note: Yields are for isolated product after filtration, with >95% purity. RT = Room Temperature (23 °C).
Surfactant Comparison: While TPGS-750-M is highly effective, other commercially available surfactants have also been evaluated. Under similar conditions, surfactants such as Triton X-100, Brij 35, and Solutol H15 provided reasonable conversions (69–89%).[4][5] However, TPGS-750-M and the more expensive TPGS-1000 generally afford superior results.[4][5]
Mechanistic Insights
The catalytic cycle for the Suzuki-Miyaura reaction in aqueous micellar media with MIDA boronates follows the general steps of oxidative addition, transmetalation, and reductive elimination. The unique environment of the micelle and the nature of the MIDA boronate introduce specific features.
Caption: Simplified catalytic cycle in an aqueous micelle.
-
MIDA Boronate Hydrolysis: The process begins with the base-mediated hydrolysis of the MIDA boronate at the micelle-water interface, slowly releasing the corresponding boronic acid into the lipophilic core.
-
Oxidative Addition: The active Pd(0) catalyst, located within the micelle, undergoes oxidative addition with the aryl halide (Ar-X).
-
Transmetalation: The aryl group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide (X). This step is facilitated by the base.
-
Reductive Elimination: The two organic moieties (Ar and Ar') on the palladium center couple, forming the biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst. The hydrophobic product remains within the micelle until workup.
Conclusion and Future Outlook
The use of MIDA boronates in aqueous micellar media for Suzuki-Miyaura cross-couplings represents a significant advancement in green chemistry. This technology eliminates the need for organic solvents, operates under mild conditions, and allows for the recycling of the aqueous catalyst solution, leading to processes with E-factors approaching zero.[4][5] The enhanced stability and slow-release properties of MIDA boronates broaden the scope of the Suzuki-Miyaura reaction to include previously challenging substrates. For researchers in academia and industry, adopting these protocols can lead to more sustainable, cost-effective, and efficient synthetic routes for the development of novel molecules.
References
-
Isley, N. A., Gallou, F., & Lipshutz, B. H. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(47), 17707-17710. [Link]
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Isley, N. A., Gallou, F., & Lipshutz, B. H. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. [Link]
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Isley, N. A., Linstadt, R. T., Kelly, S. M., Gallou, F., & Lipshutz, B. H. (2017). A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. Organic Letters, 19(22), 6052-6055. [Link]
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Lipshutz, B. H., Ghorai, S., Abela, A. R., Moser, R., Nishikata, T., Duplais, C., & Krasovskiy, A. (2011). TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature. The Journal of Organic Chemistry, 76(11), 4379-4391. [Link]
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Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(96), 13325-13342. [Link]
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Gallou, F., & Lipshutz, B. H. (2020). From Electronic Waste to Suzuki−Miyaura Cross‐Coupling Reaction in Water: Direct Valuation of Recycled Palladium in Catalysis. Angewandte Chemie International Edition, 59(31), 12648-12652. [Link]
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Lipshutz, B. H., Ghorai, S., Abela, A. R., Moser, R., Nishikata, T., Duplais, C., & Krasovskiy, A. (2011). TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature. National Institutes of Health. [Link]
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Krasovskiy, A., Duplais, C., & Lipshutz, B. H. (2010). Miyaura Borylations of Aryl Bromides in Water at Room Temperature. Organic Letters, 12(21), 4740-4742. [Link]
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Beryozkina, T., Chen, Q., & Klumphu, P. (2020). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Organic Process Research & Development, 24(10), 2133-2139. [Link]
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Das, P., & Bracca, A. B. J. (2022). Sustainable Heck–Mizoroki and Suzuki–Miyaura reactions mediated by aqueous palladium nanoparticles and imidazolium–sulfonate additives. New Journal of Chemistry, 46(38), 18353-18363. [Link]
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Lipshutz, B. H., Ghorai, S., Abela, A. R., Moser, R., Nishikata, T., Duplais, C., & Krasovskiy, A. (2011). TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature. ResearchGate. [Link]
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Lipshutz, B. H., Ghorai, S., Abela, A. R., Moser, R., Nishikata, T., Duplais, C., & Krasovskiy, A. (2011). TPGS-750-M: a second-generation amphiphile for metal-catalyzed cross-couplings in water at room temperature. PubMed. [Link]
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Anderson, J. E., Rautiainen, J. M., & Gabbaï, F. P. (2021). Palladium(II) and Platinum(II) Compounds of 1,1′-Bis(phosphino)metallocene (M = Fe, Ru) Ligands with Metal–Metal Interactions. Organometallics, 40(15), 2419-2428. [Link]
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Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N. T., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067-1075. [Link]
-
Zhang, P., & Wang, J. (2024). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. ResearchGate. [Link]
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Li, J., Wei, D., & Wang, T. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4464-4470. [Link]
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Gillis, E. P., & Burke, M. D. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. ResearchGate. [Link]
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Al-Masri, O. S., Al-Najjar, I. M., & Al-Far, R. H. (2020). Syntheses, characterization, and electrochemistry of compounds containing 1-diphenylphosphino-1′-(di-tert-butylphosphino)ferrocene (dppdtbpf). ResearchGate. [Link]
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Nsibande, S. A., & Singh, M. (2021). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. Molecules, 26(24), 7545. [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Moyano, F., & Spanevello, R. A. (2020). Comparative Study of the Effects of Aqueous Micellar Media Formed by Amphiphilic Ionic Liquids and Conventional Surfactants on Reactions of Synthetic Interest. Molecules, 25(21), 5038. [Link]
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Lee, C. H. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 47. [Link]
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How to Calculate E-factor (Green Chem). (2022, October 28). YouTube. [Link]
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Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N. T., & Lloyd-Jones, G. C. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. ResearchGate. [Link]
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Gillis, E. P., & Burke, M. D. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]
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Leahy, D. (2023, March 10). Cleaning Up Micelle Chemistry. Scientific Update. [Link]
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(1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride. Wikipedia. [Link]
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E-Factor in Green Chemistry. (2021, March 24). Chemistry LibreTexts. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. [Link]
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Pd 118: PdCl2(dtbpf). Johnson Matthey. [Link]
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Bhattacharya, S., & Mondal, P. (2018). Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. Dalton Transactions, 47(32), 10899-10905. [Link]
-
Green Technology Subject Code – PCE7J004. IGIT Sarang. [Link]
-
Metrics. Green Chemistry Toolkit. [Link]
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- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Leveraging MIDA Boronates for the Synthesis of Complex Small Molecules
Abstract
The synthesis of complex small molecules, central to drug discovery and materials science, has been historically characterized by bespoke, multi-step pathways that are both time-consuming and resource-intensive. This stands in stark contrast to the iterative and often automated processes for assembling biopolymers like peptides and oligonucleotides. N-methyliminodiacetic acid (MIDA) boronates have emerged as a transformative class of reagents that bridge this gap, enabling a more streamlined, building block-based approach to small molecule synthesis. This guide provides an in-depth exploration of the principles underpinning MIDA boronate chemistry, its practical advantages, and detailed protocols for its application in iterative cross-coupling (ICC) reactions, empowering researchers to harness this powerful technology for the efficient construction of complex molecular architectures.
The MIDA Boronate Advantage: Taming the Reactivity of Boronic Acids
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, the key nucleophilic partner, the boronic acid, is often the Achilles' heel of the process. Many boronic acids are prone to decomposition via pathways such as protodeboronation, oxidation, and polymerization, complicating their storage, purification, and use in reactions.[2] This instability is particularly acute for sensitive classes like alkenyl and heteroaryl boronic acids, often leading to low and irreproducible yields.[3][4]
MIDA boronates elegantly solve these challenges by reversibly protecting the boronic acid functional group.[3][5] The trivalent N-methyliminodiacetic acid (MIDA) ligand chelates the boron atom, inducing a rehybridization from a reactive sp² state to a stable, tetrahedral sp³ state.[2][6] This structural change effectively "turns off" the reactivity of the boron center towards transmetalation under standard anhydrous cross-coupling conditions.[2][6]
Key Advantages of MIDA Boronates:
-
Exceptional Stability: MIDA boronates are typically free-flowing, crystalline solids that exhibit indefinite bench-top stability in the presence of air and moisture.[2][7] This robustness allows for long-term storage without degradation, a significant advantage over their boronic acid counterparts.[2]
-
Chromatographic Compatibility: Unlike many boronic acids and other boronate esters, MIDA boronates are stable to silica gel chromatography.[5][7][8] This property is crucial as it permits the facile purification of MIDA boronate-containing building blocks and intermediates, ensuring high purity in subsequent synthetic steps.
-
Broad Reagent Compatibility: The MIDA boronate group is inert to a wide array of common synthetic reagents and reaction conditions, including many oxidants, reductants, and other cross-coupling reactions like Stille, Heck, and Sonogashira couplings.[8][9][10] This orthogonality allows for the multi-step synthesis of complex boronic acid precursors from simpler MIDA boronate starting materials.[8]
-
Controlled Deprotection: The protective MIDA ligand is readily cleaved under mild aqueous basic conditions (e.g., 1M NaOH or NaHCO₃) at room temperature to regenerate the active boronic acid in situ.[2][6] This controlled release is the cornerstone of their use in iterative synthesis.
The Principle of Iterative Cross-Coupling (ICC)
The stability and controlled reactivity of MIDA boronates enable a powerful synthetic strategy analogous to solid-phase peptide synthesis: Iterative Cross-Coupling (ICC).[5][11][12] The core of this strategy lies in the use of bifunctional building blocks, typically halo-MIDA boronates (e.g., a bromoaryl MIDA boronate), which possess both an electrophilic site (the halide) for immediate coupling and a protected nucleophilic site (the MIDA boronate).
The process involves a simple, repeated two-stage cycle:
-
Cross-Coupling: The halide of the MIDA boronate-containing substrate is coupled with a free boronic acid under standard Suzuki-Miyaura conditions. The MIDA boronate at the other end of the molecule remains intact.
-
Deprotection: The MIDA group on the newly formed product is hydrolyzed with aqueous base to unveil a new boronic acid functionality, ready for the next coupling cycle.
This iterative sequence allows for the stepwise assembly of a molecular backbone from a collection of pre-functionalized building blocks, offering precise control over the final structure.[7] This approach has been successfully applied to the total synthesis of numerous complex natural products, including ratanhine and crocacin C.[2][8][11]
Caption: Iterative Cross-Coupling (ICC) Workflow.
Application Protocols
Protocol 1: Synthesis of a MIDA Boronate from a Boronic Acid
This protocol describes the general procedure for protecting a boronic acid with N-methyliminodiacetic acid.
Causality: The reaction proceeds via a dehydrative condensation. Using a Dean-Stark apparatus effectively removes water, driving the equilibrium towards the formation of the stable MIDA boronate ester.[11] Adding a slight excess of MIDA can help purify crude boronic acid mixtures, as the impurities often remain unchanged.[11]
Materials:
-
Boronic Acid (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.1 equiv)
-
Toluene or a suitable azeotropic solvent
-
Dimethylformamide (DMF, minimal amount for solubilization if needed)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the boronic acid and N-methyliminodiacetic acid.
-
Add toluene to the flask (concentration approx. 0.1–0.2 M). If the starting materials have poor solubility, add a minimal amount of DMF to achieve dissolution upon heating.
-
Assemble the Dean-Stark apparatus and condenser.
-
Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete (no more water collects), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude MIDA boronate can be purified by crystallization or silica gel chromatography.[5][11]
Purification by Crystallization: A generally effective method is to dissolve the crude product in a minimum volume of acetone at room temperature.[11] Slowly add diethyl ether until the solution becomes cloudy (the cloud-point).[11] Crystals should begin to form. Periodically add more diethyl ether to re-establish the cloud-point until crystallization is complete.[11] Collect the crystals by filtration.
Protocol 2: Iterative Cross-Coupling Cycle
This protocol outlines a single cycle of Suzuki-Miyaura coupling followed by MIDA deprotection.
A. Suzuki-Miyaura Cross-Coupling of a Halo-MIDA Boronate
Causality: This step leverages the orthogonality of the MIDA boronate. The palladium catalyst selectively activates the carbon-halide bond for cross-coupling, while the sp³-hybridized MIDA boronate remains inert under these anhydrous conditions.[6]
Materials:
-
Halo-MIDA Boronate (e.g., Bromoaryl MIDA Boronate) (1.0 equiv)
-
Boronic Acid coupling partner (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, THF)
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), combine the halo-MIDA boronate, the boronic acid coupling partner, the palladium catalyst, and the base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS). Reaction times can vary from 2 to 28 hours depending on the substrates.[11]
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting MIDA-protected product by silica gel chromatography.
B. MIDA Boronate Deprotection
Causality: The introduction of an aqueous basic medium facilitates the hydrolysis of the B-N and B-O bonds of the MIDA ligand, releasing the free boronic acid.[5][13] The choice of base and solvent system can be tuned to control the rate of hydrolysis.[13] For "fast release," a strong base like NaOH is used, while milder conditions with NaHCO₃ can be employed for a "slow release" strategy, which is beneficial when the resulting boronic acid is unstable.[2][3][13]
Materials:
-
MIDA-protected substrate (1.0 equiv)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Aqueous Base (1M NaOH or saturated NaHCO₃)
Procedure (Fast Release):
-
Dissolve the MIDA-protected substrate in THF.
-
Add an equal volume of 1M aqueous NaOH.
-
Stir vigorously at room temperature for 10-30 minutes.
-
Acidify the mixture with 1M HCl to pH ~2-3.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The resulting crude boronic acid is often used immediately in the next coupling step without further purification.
Data Summary and Troubleshooting
The stability and reactivity of MIDA boronates make them highly reliable reagents. The following table summarizes key characteristics.
| Feature | Boronic Acids | MIDA Boronates | Rationale & Expert Insight |
| Bench-top Stability | Variable; often poor (days) | Excellent; typically indefinite (>60 days)[2] | MIDA ligand protects the empty p-orbital of boron, preventing decomposition pathways.[3] |
| Chromatography | Generally incompatible | Compatible | Stability of the B-N dative bond prevents decomposition on silica gel.[5] |
| Anhydrous Coupling | Reactive | Unreactive (up to 80 °C)[2] | sp³ hybridization prevents the necessary transmetalation step in the catalytic cycle.[6] |
| Deprotection | N/A | Mild aqueous base (e.g., NaOH, NaHCO₃)[2] | Hydrolysis regenerates the reactive sp² boronic acid for subsequent reactions. |
| Purification | Difficult, often via derivatization | Facile (crystallization, chromatography)[11] | The crystalline nature and chromatographic stability simplify isolation of pure materials. |
Troubleshooting Common Issues:
-
Incomplete Coupling: If the Suzuki-Miyaura reaction stalls, consider a more active catalyst/ligand system (e.g., SPhos-based catalysts) or higher temperatures. Ensure all reagents and solvents are scrupulously anhydrous.
-
Premature Deprotection: If the MIDA group is lost during coupling, it indicates the presence of water. Ensure anhydrous conditions are strictly maintained.
-
Slow or Incomplete Deprotection: For sterically hindered or very lipophilic MIDA boronates, hydrolysis can be slow.[13] Increasing the reaction time, temperature, or using a stronger base can facilitate cleavage.[13]
-
Low Yields with Unstable Boronic Acids: For notoriously unstable boronic acids (e.g., 2-heteroaryl), employ the "slow-release" deprotection method directly within the coupling reaction mixture using a biphasic system with a mild base like NaHCO₃.[3][14] This maintains a very low concentration of the free boronic acid, minimizing decomposition while allowing coupling to proceed.[3]
Caption: MIDA Boronate Deprotection Mechanism.
Conclusion
MIDA boronates represent a paradigm shift in the synthesis of complex small molecules, transforming it from a series of unique, challenging steps into a systematic and predictable process.[12] Their exceptional stability, combined with a simple and reliable deprotection protocol, provides the foundation for powerful iterative cross-coupling strategies.[5] This approach not only accelerates the synthesis of known natural products and pharmaceuticals but also enables the rapid generation of analogues for structure-activity relationship studies.[12] The commercial availability of a wide range of MIDA boronate building blocks further lowers the barrier to entry for researchers looking to adopt this technology.[11] As the scope of MIDA boronate chemistry continues to expand, it promises to further blur the lines between the synthesis of small molecules and the automated assembly of biopolymers, dramatically accelerating innovation in medicine and materials science.[12][15]
References
- Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH.
- MIDA Boron
- MIDA Boronate: A New Organo-boron Reagent. BLDpharm.
- From Synthesis to Function via Iterative Assembly of MIDA Boron
- Recent advances in the synthesis and reactivity of MIDA boronates.
- Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society.
- Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society.
- MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC - NIH.
- Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses.
- MIDA boronate.
- MIDA-protected Boron
- From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boron
- Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Semantic Scholar.
- Iterative cross-coupling with MIDA boron
- From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks.
- iterative cross-coupling with mida boronates by eric paul gillis dissert
- Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses.
- A Mild and Simple Method for Making MIDA Boron
- CHAPTER 8: Boron Reagent Activ
- Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. NIH.
- MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
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Troubleshooting & Optimization
Common side reactions with 2-Bromomethylphenylboronic acid MIDA ester
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2-Bromomethylphenylboronic acid MIDA ester. This document is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for challenges encountered when using this versatile bifunctional reagent. We will move beyond simple protocols to explore the chemical principles governing its reactivity, enabling you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is 2-Bromomethylphenylboronic acid MIDA ester and what is its primary application?
A1: 2-Bromomethylphenylboronic acid N-methyliminodiacetic acid (MIDA) ester is a highly stable, crystalline solid that serves as a precursor to the corresponding boronic acid. It possesses two distinct reactive sites: a masked boronic acid (the MIDA boronate) and a reactive benzylic bromide.
The key innovation of the MIDA protecting group is that it transforms the typically unstable boronic acid into a robust, benchtop-stable compound that is compatible with a wide range of reaction conditions, including silica gel chromatography.[1][2] The MIDA group renders the boron center sp³-hybridized and coordinatively saturated, which effectively "turns off" its reactivity in anhydrous cross-coupling conditions.[1] This protection can be reversed under specific aqueous basic conditions to liberate the free boronic acid for subsequent reactions, most notably the Suzuki-Miyaura cross-coupling.[3][4] Its bifunctional nature makes it an ideal building block for iterative cross-coupling (ICC) strategies in complex molecule synthesis.[2]
Q2: How should I properly store and handle this reagent?
A2: One of the principal advantages of MIDA boronates is their exceptional stability. They are generally free-flowing, crystalline solids that are stable to air and moisture for extended periods.[1][2] Unlike many boronic acids which degrade on the benchtop, MIDA boronates can be stored under air, at room temperature, for months without significant decomposition.[5] For long-term storage (over a year), keeping the reagent in a desiccator is recommended as a best practice.
Q3: Is 2-Bromomethylphenylboronic acid MIDA ester compatible with standard purification techniques like silica gel chromatography?
A3: Yes, absolutely. The MIDA protecting group confers remarkable stability, making the reagent compatible with silica gel column chromatography.[2][3][6] This is a significant advantage over free boronic acids, which are often prone to decomposition on silica. This stability allows for the purification of MIDA-protected intermediates in multi-step synthetic sequences.
Q4: Can I use this reagent directly in a Suzuki-Miyaura coupling, or must I perform a separate deprotection step first?
A4: You can perform the coupling in a single step without isolating the free boronic acid. This is achieved by carefully selecting the reaction conditions to control the rate of MIDA hydrolysis. This process, often termed "slow-release," involves using a milder aqueous base like potassium phosphate (K₃PO₄) at elevated temperatures.[5] This method gradually releases the reactive boronic acid into the reaction mixture, keeping its instantaneous concentration low and minimizing side reactions like protodeboronation.[5]
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental failures in a question-and-answer format, providing insights into the underlying mechanisms and actionable protocols.
Q5: My Suzuki reaction failed. I recovered my starting materials with no product formation. What went wrong?
A5: This is a classic symptom of failed MIDA ester deprotection. The MIDA boronate is intentionally unreactive in anhydrous cross-coupling conditions.[1] For the Suzuki-Miyaura reaction to proceed, the MIDA group must be hydrolyzed to the free boronic acid.
Causality & Mechanistic Insight: MIDA boronate hydrolysis occurs via two distinct, pH-dependent mechanisms.[7][8][9]
-
Fast, Base-Mediated Hydrolysis: Occurs with strong aqueous bases like NaOH. This pathway is very rapid (often <10 minutes at room temperature) and involves hydroxide attacking one of the MIDA ester's carbonyl carbons.[5][7]
-
Slow, Neutral Hydrolysis: This is the mechanism for "slow-release" conditions using bases like K₃PO₄. It does not require an exogenous acid or base and proceeds via a rate-limiting B-N bond cleavage assisted by a small cluster of water molecules.[4][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed MIDA deprotection.
Recommended Protocols:
| Condition Type | Base | Solvent System (Typical) | Temperature | Time | Use Case |
| Fast Deprotection | 1 M aq. NaOH | THF or Dioxane | Room Temp. | < 15 min | For generating and isolating the free boronic acid before use. |
| Slow-Release Coupling | aq. K₃PO₄ | Dioxane/H₂O (5:1) | 60 - 100 °C | 3 - 24 h | In situ deprotection and coupling, especially for unstable boronic acids.[5] |
Q6: I see a significant amount of a byproduct that appears to be a toluene derivative. What is this and how can I prevent it?
A6: You are observing the result of protodeboronation , a common side reaction for boronic acids where the C–B bond is cleaved and replaced by a C–H bond.[10] In your case, the in situ generated 2-bromomethylphenylboronic acid is converting to 2-bromotoluene.
Causality & Mechanistic Insight: Protodeboronation is often accelerated by heat, the presence of base, moisture, and even the palladium catalyst.[5][11] When the concentration of the free, unprotected boronic acid is high, its decomposition via protodeboronation can compete effectively with the desired Suzuki cross-coupling.[5] This is particularly problematic in reactions with slow-reacting coupling partners (e.g., aryl chlorides).[5]
Preventative Strategies:
-
Utilize Slow-Release Conditions: This is the most effective solution. Using aqueous K₃PO₄ at elevated temperatures maintains a very low steady-state concentration of the reactive boronic acid, favoring cross-coupling over decomposition.[5] The rate of release can be tuned by adjusting the temperature.[5]
-
Minimize Reaction Time: Do not heat the reaction longer than necessary. Monitor the reaction by TLC or LC-MS and work it up promptly upon completion.
-
Use Anhydrous Solvents (if performing a two-step procedure): If you isolate the free boronic acid, ensure it is handled in dry solvents to minimize hydrolytic decomposition pathways.
Q7: My reaction is a complex mixture. I suspect side reactions involving the bromomethyl group. What could be happening?
A7: The benzylic bromide is a potent electrophile and can participate in several undesired pathways, especially under the basic and nucleophilic conditions of a Suzuki-Miyaura coupling.
Causality & Mechanistic Insight:
-
Pathway A: Hydrolysis/Solvolysis: The bromomethyl group can react with water or hydroxide ions in the basic aqueous medium, leading to the formation of (2-(hydroxymethyl)phenyl)boronic acid MIDA ester.
-
Pathway B: Competing Cross-Coupling: While less common than aryl halide coupling, palladium can catalyze the cross-coupling of benzylic halides.[12][13] This could lead to self-condensation (homocoupling) or reaction with your boronic acid partner at the wrong site.
-
Pathway C: Reaction with Other Nucleophiles: If your coupling partner contains nucleophilic sites (e.g., phenols, amines), direct Sₙ2 reaction with the bromomethyl group is possible.
Caption: Competing reaction pathways for the bifunctional reagent.
Troubleshooting & Optimization:
-
Choice of Base: If hydrolysis of the bromomethyl group is a major issue, consider using a non-nucleophilic base or a weaker base like K₂CO₃ or KF, though this may require re-optimization of the deprotection/coupling step.
-
Protect Other Nucleophiles: If your coupling partner has a nucleophilic group, protect it before attempting the Suzuki reaction.
-
Catalyst/Ligand Screening: The choice of palladium source and ligand can influence selectivity. Ligands like SPhos or JohnPhos are often effective for Suzuki couplings; however, some catalytic systems may favor sp³ C-Br activation.[12] If you suspect competing coupling, screening different catalyst systems may identify one that is more selective for the desired C(sp²)-B to C(sp²)-X coupling.
Summary of Common Byproducts
| Observed Byproduct | Chemical Name | Originating Side Reaction | Mitigation Strategy |
| 2-Bromotoluene | 2-Bromotoluene | Protodeboronation | Use "slow-release" conditions; minimize reaction time and temperature. |
| (2-(Hydroxymethyl)phenyl)boronic acid MIDA ester | (2-(Hydroxymethyl)phenyl)boronic acid MIDA ester | Hydrolysis of benzylic bromide | Use milder/non-nucleophilic base; ensure anhydrous conditions if possible. |
| 1,2-Bis(2-bromophenyl)ethane | 1,2-Bis(2-bromophenyl)ethane | Homocoupling of benzylic bromide | Optimize catalyst system; avoid overly harsh conditions. |
| 2-Methylphenylboronic acid MIDA ester | 2-Methylphenylboronic acid MIDA ester | Reductive dehalogenation | Ensure inert atmosphere; check quality of reagents and solvents. |
References
-
Gillis, E. P., et al. (2008). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
-
Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. Available at: [Link]
-
Knapp, D. M., et al. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 99, 92-112. Available at: [Link]
-
Gonzalez, J. A., et al. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Request PDF on ResearchGate. Available at: [Link]
-
Knapp, D. M., et al. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses Procedure. Available at: [Link]
-
Harrity, J. P. A., et al. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molecules, 27(15), 5052. Available at: [Link]
-
Gillis, E. P. (2009). Iterative cross-coupling with MIDA boronates. Dissertation, University of Illinois at Urbana-Champaign. Available at: [Link]
-
Lloyd-Jones, G. C., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Reddit discussion on troubleshooting Suzuki coupling. (2021). r/Chempros. Available at: [Link]
-
Nájera, C., et al. (2006). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters. Available at: [Link]
-
Lipshutz, B. H., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. Available at: [Link]
-
Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed. Available at: [Link]
-
Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. Available at: [Link]
-
Chen, J., et al. (2014). Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. RSC Publishing. Available at: [Link]
-
Rickhaus, M. (2014). Discussion on Suzuki coupling issues. ResearchGate. Available at: [Link]
-
Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. Available at: [Link]
-
Procter, D. J., et al. (2021). Radical Instability in Aid of Efficiency: A Powerful Route to Highly Functional MIDA Boronates. Angewandte Chemie. Available at: [Link]
-
Kumar, A., et al. (2016). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules. Available at: [Link]
-
Feringa, B. L., et al. (2021). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wikipedia. Protodeboronation. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Bull, J. A., et al. (2015). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. The Royal Society of Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Available at: [Link]
-
Wang, L., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry. Available at: [Link]
-
ChemOrgChem. (2023). Heck Cross-Coupling|Benzylation. YouTube. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Organic Chemistry Portal. Protodeboronation. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pd-catalyzed sp–sp 3 cross-coupling of benzyl bromides using lithium acetylides - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02762J [pubs.rsc.org]
MIDA Boronate Deprotection: A Technical Support Guide for Researchers
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for N-methyliminodiacetic acid (MIDA) boronate chemistry. This guide is designed for researchers, chemists, and drug development professionals who utilize MIDA boronates as a robust platform for iterative cross-coupling. Here, we address the critical final step: the efficient and clean deprotection to reveal the parent boronic acid.
This resource moves beyond standard protocols to provide in-depth, field-tested insights into optimizing reaction conditions, troubleshooting common issues, and understanding the mechanistic principles that govern success.
Troubleshooting Guide: Addressing Common Deprotection Challenges
This section is structured to directly address the most frequent issues encountered during MIDA boronate deprotection.
Question: My MIDA deprotection is slow or incomplete. What are the primary causes and how can I fix it?
This is the most common challenge, often stemming from substrate-specific properties or suboptimal reaction conditions.
Immediate Diagnostic Checks:
-
Reagent Stoichiometry & Quality: Ensure your base is not old or hydrated. Use at least 2-3 equivalents of the base.
-
Solvent Miscibility: The reaction is biphasic. Vigorous stirring is essential to maximize the interfacial area between the organic-soluble MIDA boronate and the aqueous base.
-
Temperature: Most deprotections proceed readily at room temperature. However, for stubborn substrates, gentle heating to 40-50 °C can significantly increase the rate.
Workflow for Troubleshooting Incomplete Reactions:
Below is a systematic workflow to diagnose and resolve incomplete deprotection.
Caption: Troubleshooting workflow for incomplete MIDA deprotection.
Deeper Mechanistic Considerations:
-
Steric Hindrance: MIDA boronates with bulky ortho-substituents on the aryl ring can physically block the approach of the hydroxide nucleophile. In these cases, prolonged reaction times, heating, or switching to a less sterically demanding nucleophile may be necessary.
-
Electronic Effects: Electron-withdrawing groups on the aromatic ring make the boron atom more electrophilic and generally accelerate hydrolysis. Conversely, electron-donating groups can slow the reaction down. Adjust your conditions accordingly.
Question: My boronic acid product appears to be decomposing or forming insoluble byproducts during workup. What's happening?
This issue often points to the inherent instability of some boronic acids, which can undergo dehydration to form boroxines (cyclic trimers) or other oligomeric species, especially under acidic conditions or upon concentration.
Key Preventative Strategies:
-
Minimize Acidity: During the acidic workup (e.g., with 1N HCl) to precipitate the boronic acid, avoid dropping the pH lower than necessary (typically pH 2-4 is sufficient).
-
Avoid Over-Drying: Do not dry the isolated boronic acid under high vacuum for extended periods, as this promotes boroxine formation.
-
Telescope the Product: The most effective strategy is to use the crude boronic acid directly in the subsequent reaction (e.g., Suzuki coupling) without full isolation and drying. After neutralization of the deprotection reaction mixture, you can often perform a simple extraction into an organic solvent and use that solution directly.
Frequently Asked Questions (FAQs)
Question: What is the fundamental mechanism of base-mediated MIDA boronate deprotection?
The deprotection is a hydrolytic process driven by a nucleophilic attack on the boron atom.
-
Activation: The hydroxide ion (HO⁻) from the aqueous base acts as the nucleophile.
-
Attack: It attacks the electron-deficient boron atom of the MIDA boronate. This forms a tetracoordinate, negatively charged boronate complex. This step is generally considered the rate-determining step of the reaction.
-
Collapse & Protonation: The complex is unstable and collapses. The B-N bonds are cleaved, and subsequent protonation steps during the aqueous workup neutralize the MIDA ligand (now a water-soluble salt) and yield the desired boronic acid, R-B(OH)₂.
Caption: Mechanism of base-mediated MIDA boronate hydrolysis.
Question: How do I select the optimal deprotection conditions for my specific substrate?
There is no single "best" condition; the choice depends on the functional groups present in your molecule. The key is to balance the rate of MIDA cleavage with the stability of your other functional groups.
Table 1: Recommended Starting Conditions for MIDA Deprotection
| Substrate Feature | Recommended Base | Solvent System | Temp. (°C) | Key Considerations & Rationale |
| Robust / Unfunctionalized | 1 M NaOH | THF / H₂O (1:1) | 25 | This is the most common and robust condition for simple aryl MIDA boronates. NaOH provides a high concentration of hydroxide for a fast reaction. |
| Base-Sensitive (e.g., Ester, Amide) | Saturated NaHCO₃ | THF / H₂O (3:1) | 25 | Sodium bicarbonate provides a milder basic environment (pH ~8.3), which is often sufficient to hydrolyze the MIDA group without cleaving sensitive esters or amides. |
| Sterically Hindered | 2 M NaOH or KOH | THF / MeOH / H₂O (1:1:1) | 40-50 | Increased base concentration and temperature accelerate the reaction. Methanol is added as a co-solvent to improve the solubility of hindered, often greasy, substrates. |
| Extremely Acid/Base Sensitive | TBAF (1 M in THF) | THF | 25 | Tetrabutylammonium fluoride (TBAF) offers a non-hydrolytic deprotection pathway. The fluoride ion attacks the boron, and the resulting complex is cleaved. This is ideal for substrates that cannot tolerate any aqueous acid or base. |
Experimental Protocols
Protocol 1: Standard Deprotection with Aqueous Sodium Hydroxide
This protocol is suitable for robust MIDA boronates lacking base-sensitive functional groups.
-
Dissolution: Dissolve the aryl MIDA boronate (1.0 eq.) in tetrahydrofuran (THF) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a stir bar.
-
Addition of Base: Add an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution. The final concentration of the substrate will be ~0.05-0.1 M.
-
Reaction: Stir the biphasic mixture vigorously at room temperature (20-25 °C). Monitor the reaction by TLC or LC-MS by taking small aliquots from the organic layer. A typical reaction time is 1-4 hours.
-
Workup - Acidification: Once the starting material is consumed, transfer the mixture to a separatory funnel. Acidify the aqueous layer slowly with 1 N HCl until the pH is between 2 and 3 (check with pH paper).
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude boronic acid.
-
Scientist's Note: As mentioned in the troubleshooting section, it is often best to use this crude material directly in the next step to avoid boroxine formation.
-
Protocol 2: Mild Deprotection for Base-Sensitive Substrates
This protocol uses sodium bicarbonate and is designed to preserve functionalities like esters.
-
Dissolution: Dissolve the MIDA boronate (1.0 eq.) in a 3:1 mixture of THF and saturated aqueous sodium bicarbonate (NaHCO₃) solution. Aim for a substrate concentration of ~0.1 M.
-
Reaction: Stir the mixture vigorously at room temperature. These reactions are typically slower than those with NaOH and may require overnight stirring (12-24 hours). Monitor progress carefully by LC-MS.
-
Workup: Upon completion, acidify the reaction mixture carefully with 1 N HCl to pH 3-4.
-
Extraction & Isolation: Follow steps 5 and 6 from Protocol 1. Due to the milder conditions, the resulting boronic acid is often cleaner.
References
-
Gillis, E. P., & Burke, M. D. (2009). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative cross-coupling of MIDA boronates. Journal of the American Chemical Society. [Link]
-
Lee, J. C. H., McDonald, R., & Hall, D. G. (2011). A Mild and General Protocol for the Deprotection of N-Methyliminodiacetyl (MIDA) Boronates. Chemical Communications. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Catalysis. Angewandte Chemie International Edition. [Link]
MIDA Boronate Coupling: Technical Support & Troubleshooting Guide
From the desk of a Senior Application Scientist
Welcome to the Technical Support Center for N-methyliminodiacetic acid (MIDA) boronate esters. This guide is designed for researchers, chemists, and drug development professionals who utilize MIDA boronates in Suzuki-Miyaura cross-coupling reactions. Here, we will address common challenges, with a primary focus on preventing the undesired side reaction of protodeboronation, and provide field-proven insights to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with MIDA esters?
A: Protodeboronation is a chemical reaction where the carbon-boron bond of the MIDA boronate is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your coupling partner.[1][2] This is a significant issue as it reduces the yield of your desired cross-coupled product and introduces impurities that can complicate purification. While MIDA boronates are designed to be more stable than their corresponding boronic acids, they are not immune to this side reaction, especially under certain coupling conditions.[3][4] The stability of MIDA boronates is attributed to the dative N→B bond which protects the boron center, but this protection can be compromised.
The core of the issue lies in the "slow-release" mechanism of MIDA boronates.[1][5] Under basic, aqueous conditions, the MIDA ester is hydrolyzed to release the free boronic acid, which is the active species in the Suzuki-Miyaura catalytic cycle. If this released boronic acid does not undergo transmetalation with the palladium catalyst quickly enough, it is susceptible to protodeboronation.[1][5]
Q2: I'm observing significant protodeboronation. What are the most likely causes?
A: The primary culprits for protodeboronation during the coupling of MIDA esters are typically:
-
Excess Water: While water is necessary for the hydrolysis of the MIDA ester to the active boronic acid, too much water can accelerate the rate of protodeboronation of the released boronic acid.[4]
-
Inappropriate Base: The choice and concentration of the base are critical. Strong bases, especially in high concentrations, can promote protodeboronation.[6] The base facilitates the formation of a boronate species, which can then react with a proton source (like water) in a base-catalyzed mechanism.[1]
-
Slow Catalytic Turnover: If your palladium catalyst is not efficient enough, the concentration of the free boronic acid can build up in the reaction mixture. This increased concentration and residence time of the unstable boronic acid favor the protodeboronation pathway.[1]
-
Substrate Electronics: Electron-deficient arylboronic acids and certain heteroaromatic boronic acids (like 2-pyridyl) are notoriously prone to protodeboronation.[7][8]
Q3: Can I run the coupling under anhydrous conditions to avoid protodeboronation?
A: While it may seem counterintuitive since water is needed for hydrolysis, running the reaction under strictly anhydrous conditions is generally not recommended for MIDA boronates as it can prevent the necessary deprotection to the active boronic acid. However, some studies have explored anhydrous Suzuki couplings, but these often require specific bases like TMSOK and may not be universally applicable to MIDA boronates which rely on hydrolysis.[9] MIDA boronates are specifically designed for a "slow-release" of the boronic acid in the presence of a controlled amount of water and base.[1][5] The key is not the complete absence of water, but rather the careful control of its quantity.
Troubleshooting Guide: Preventing Protodeboronation
This section provides a systematic approach to troubleshooting and optimizing your MIDA boronate coupling reactions to minimize protodeboronation.
Issue 1: High Levels of Protodeboronated Byproduct Detected
This is the most common issue. The goal is to ensure the rate of cross-coupling significantly outpaces the rate of protodeboronation.
-
Reagent & Solvent Preparation:
-
Action: Ensure all solvents are rigorously dried and degassed. While a controlled amount of water is necessary, adventitious water can lead to irreproducible results. Use freshly opened, high-purity reagents.
-
Rationale: Oxygen can lead to oxidative degradation of the palladium catalyst and promote homocoupling, which can indirectly affect the concentration of active catalyst available for the desired cross-coupling.[9]
-
-
Base Selection and Stoichiometry:
-
Action: Opt for milder bases. Potassium phosphate (K₃PO₄) is often a good starting point. Avoid strong bases like NaOH or KOH if possible. Carefully control the stoichiometry of the base. For MIDA boronate hydrolysis, a minimum of 2 equivalents of base are theoretically needed, with an additional equivalent for the boronic acid to boronate conversion.[4] However, excess base can be detrimental.
-
Rationale: The rate of MIDA boronate hydrolysis is dependent on the base concentration.[10][11][12] A milder base or lower concentration can slow the release of the boronic acid, keeping its steady-state concentration low and minimizing the opportunity for protodeboronation.[1]
-
-
Solvent System Optimization:
-
Action: Adjust the water content in your solvent system. A common starting point is a 5:1 to 10:1 ratio of organic solvent (e.g., dioxane, THF) to water.[9] If protodeboronation is high, try reducing the amount of water.
-
Rationale: The rate of both MIDA ester hydrolysis and protodeboronation is influenced by the water concentration.[3][4] By tuning the water content, you can find a balance where the boronic acid is released at a rate that matches the catalytic turnover.
-
-
Catalyst & Ligand Choice:
-
Action: Employ a highly active catalyst system. Buchwald's phosphine ligands (e.g., XPhos, SPhos) in combination with a palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst) are often effective.[8] Increasing the catalyst loading (e.g., from 2 mol% to 4 mol%) may be necessary for challenging substrates.[13]
-
Rationale: A more active catalyst will increase the rate of oxidative addition and transmetalation, thereby reducing the lifetime of the free boronic acid in solution and suppressing protodeboronation.[1][8]
-
Issue 2: Reaction is Sluggish or Stalls, with Unreacted MIDA Ester
Sometimes, in an attempt to curb protodeboronation by reducing water or using a very weak base, the hydrolysis of the MIDA ester itself becomes the rate-limiting step.
-
Insufficient Hydrolysis:
-
Action: Gradually increase the water content or switch to a slightly stronger base (e.g., from K₂CO₃ to K₃PO₄). You can monitor the disappearance of the MIDA ester starting material by TLC or LCMS to gauge the rate of hydrolysis.
-
Rationale: There are two distinct mechanisms for MIDA boronate hydrolysis: a base-mediated pathway and a neutral pathway.[10][11][12] The base-mediated pathway is significantly faster.[10][12] If your conditions are too mild, you may be relying solely on the slow, neutral hydrolysis mechanism.
-
-
Poor Solubility:
-
Action: The MIDA boronate may not be fully soluble in the reaction mixture.[3] Consider a co-solvent system or gentle heating to improve solubility.
-
Rationale: For the hydrolysis and subsequent coupling to occur, the MIDA boronate must be in solution. In some cases, the boronic acid product of hydrolysis is more soluble than the starting MIDA ester.[3]
-
| Parameter | Condition A (Aggressive) | Condition B (Balanced) | Condition C (Mild) | Expected Outcome |
| Base | 3.0 eq. CsOH | 3.0 eq. K₃PO₄ | 3.0 eq. K₂CO₃ | Stronger bases accelerate MIDA hydrolysis but also increase the risk of protodeboronation. |
| Solvent | Dioxane/H₂O (3:1) | Dioxane/H₂O (5:1) | Dioxane/H₂O (10:1) | Higher water content speeds up hydrolysis but can also increase protodeboronation. |
| Temperature | 80 °C | 60 °C | Room Temperature | Higher temperatures increase reaction rates but can also promote decomposition. |
The "Slow-Release" Principle: A Visual Guide
The success of MIDA boronate coupling hinges on balancing the rate of boronic acid release with its consumption by the palladium catalyst.
To prevent protodeboronation, the conditions must be tuned so that the rate of transmetalation (k_transmetalation) is significantly faster than the rate of protodeboronation (k_protodeboronation). This is achieved by keeping the steady-state concentration of the free boronic acid low through controlled hydrolysis (k_hydrolysis).
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Gallou, F., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Lipshutz, B. H., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Holmes, N. P., et al. (2017). Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
-
Vetticatt, M. J., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. RSC. [Link]
-
Taylor, N. P., et al. (2021). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. ResearchGate. [Link]
-
Penfold, N. J., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules. [Link]
-
Gillis, E. P. (2009). Iterative cross-coupling with MIDA boronates. University of Illinois at Urbana-Champaign. [Link]
-
West, T. H., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Taylor, N. P., et al. (2022). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC. [Link]
-
Hatakeyama, M., & Muto, K. (2022). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. [Link]
-
Taylor, N. P., et al. (2022). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Liverpool John Moores University. [Link]
-
Budiman, Y. P., et al. (2021). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. [Link]
-
Kim, S., & Lee, S. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Publications. [Link]
-
Morken, J. P., et al. (2014). Reactions of organoboron compounds enabled by catalyst-promoted metalate shifts. PMC. [Link]
-
Taylor, N. P., et al. (2022). MIDA boronates are hydrolysed fast and slow by two different mechanisms. University of Edinburgh. [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. ResearchGate. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.ed.ac.uk [pure.ed.ac.uk]
- 13. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate Homocoupling of In Situ Generated Boronic Acids
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the persistent challenge of boronic acid homocoupling, particularly in one-pot borylation and Suzuki-Miyaura cross-coupling reactions where the boronic acid is generated in situ. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Introduction: The Challenge of In Situ Boronic Acid Homocoupling
The one-pot synthesis of biaryls, where an aryl halide is first converted to a boronic acid or its ester and then coupled with a second aryl halide without isolation, is a highly efficient and atom-economical strategy. However, the in situ generated boronic acid is susceptible to palladium-catalyzed homocoupling, leading to the formation of a symmetrical biaryl byproduct. This not only consumes the valuable intermediate, reducing the yield of the desired cross-coupled product, but also complicates purification. Understanding and controlling this side reaction is crucial for the successful implementation of these powerful synthetic methods.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of boronic acid homocoupling in my one-pot Suzuki-Miyaura reaction?
A1: The primary culprits behind boronic acid homocoupling are the presence of molecular oxygen and palladium(II) species in your reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo a stoichiometric reaction with two molecules of the boronic acid, leading to the formation of the homocoupled product and regenerating Pd(0).[2] Therefore, even small amounts of oxygen can trigger a catalytic cycle for homocoupling.
Q2: I am already running my reaction under an inert atmosphere. Why am I still observing significant homocoupling?
A2: While a standard inert atmosphere is a good starting point, it may not be sufficient to eliminate all dissolved oxygen. Solvents, reagents, and even the reaction vessel headspace can retain significant amounts of oxygen. For sensitive reactions, a simple nitrogen or argon blanket may not be enough. Rigorous deoxygenation of all solvents and solutions is critical. Additionally, if your palladium precatalyst is a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)), the initial reduction to the active Pd(0) can be accompanied by homocoupling of the boronic acid.[1]
Q3: Does the choice of borylating agent for the in situ generation of the boronic acid affect the extent of homocoupling?
A3: Yes, the choice of borylating agent is important. The most common reagent is bis(pinacolato)diboron (B₂pin₂), which generates a stable boronic ester intermediate.[3] These esters are generally less prone to homocoupling than the corresponding free boronic acids. Another option is tetrahydroxydiboron (bis-boronic acid, BBA), which is more atom-economical.[4] The choice can influence the stability of the intermediate and the overall reaction kinetics, thereby impacting the propensity for side reactions.
Q4: Can the base I use for the Suzuki coupling step influence the amount of homocoupling byproduct?
A4: Absolutely. The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. A base that is too strong or too weak can lead to a mismatch in the rates of the catalytic steps, potentially allowing for side reactions like homocoupling to become more prominent. For one-pot procedures, the base for the initial borylation (often a weaker base like potassium acetate) and the subsequent Suzuki coupling (typically a stronger base like potassium carbonate or phosphate) need to be carefully considered. Some protocols have found that specific bases, such as the lipophilic potassium 2-ethyl hexanoate, can lead to higher yields in the borylation step at lower temperatures, which can indirectly suppress side reactions.[2]
Q5: Are there any "quick fixes" I can try to reduce homocoupling without completely re-optimizing my reaction?
A5: One effective strategy is the addition of a mild reducing agent, such as potassium formate , to the reaction mixture.[2] This helps to keep the palladium in its active Pd(0) oxidation state, minimizing the concentration of the problematic Pd(II) species that drive homocoupling.[2] Another practical tip is to ensure very efficient deoxygenation, for instance, by sparging your solvent with an inert gas for an extended period before use.
Troubleshooting Guide: From Diagnosis to Solution
This section provides a more detailed, causal approach to troubleshooting homocoupling in your in situ borylation/Suzuki-Miyaura reactions.
Issue 1: High Levels of Homocoupling Product Detected by LC-MS or NMR
Underlying Cause: Inefficient removal of oxygen and/or the presence of excess Pd(II) species.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for excessive homocoupling.
Detailed Protocols:
-
Protocol 1: Enhanced Deoxygenation
-
Place your solvent(s) in a flask with a stir bar.
-
Insert a long needle connected to a source of argon or nitrogen, ensuring the tip is below the solvent surface.
-
Sparge the solvent by bubbling the inert gas through it for at least 30-60 minutes while stirring.
-
For the reaction mixture itself, subject the sealed flask to three cycles of freezing (e.g., in liquid nitrogen), evacuating the headspace under high vacuum, and then backfilling with an inert gas while thawing.
-
-
Protocol 2: Incorporation of a Mild Reducing Agent
-
After the initial in situ borylation step is complete (as determined by TLC or LC-MS), add the second aryl halide and the Suzuki coupling base.
-
At this stage, also add 1.1 to 1.5 equivalents of potassium formate to the reaction mixture.
-
Proceed with the Suzuki coupling as planned. The formate will help to scavenge any Pd(II) species that form.[2]
-
Issue 2: Inconsistent Yields and Varying Levels of Homocoupling Between Batches
Underlying Cause: This often points to issues with reagent quality or subtle variations in the reaction setup that affect the delicate balance of the one-pot reaction.
Comparative Strategies for One-Pot Borylation/Suzuki Coupling:
The choice of catalyst, ligand, and base is critical for a robust and reproducible one-pot procedure. Below is a table summarizing some effective combinations reported in the literature.
| Catalyst (mol%) | Ligand (mol%) | Borylation Base (equiv.) | Suzuki Base (equiv.) | Solvent | Key Advantages |
| Pd(OAc)₂ (2) | SPhos (4) | KOAc (1.5) | K₃PO₄ (3.0) | Dioxane | Good for a wide range of aryl halides. |
| XPhos Pd G2 (1) | (part of precat.) | KOAc (1.5) | K₃PO₄ (3.0) | Ethanol | Environmentally friendly solvent, lower catalyst loading.[4] |
| PdCl₂(dppf) (3) | (part of precat.) | KOAc (1.5) | K₂CO₃ (3.0) | Dioxane/H₂O | A classic, well-established system. |
| [(allyl)PdCl]₂ (0.5) | XPhos (1.1) | K-2-ethylhexanoate (1.5) | K₃PO₄ (3.0) | Toluene | Low catalyst loading and mild borylation conditions.[2] |
Experimental Protocol: A Robust One-Pot Borylation/Suzuki Coupling
This protocol is adapted from methodologies that have demonstrated broad substrate scope and good suppression of side reactions.[4][5]
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the first aryl halide (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂) (1.1 equiv.), and potassium acetate (1.5 equiv.).
-
Add the palladium precatalyst (e.g., XPhos Pd G2, 1 mol%) and the appropriate anhydrous, degassed solvent (e.g., ethanol).
-
-
Borylation Step:
-
Heat the reaction mixture to 80 °C and monitor the reaction by TLC or LC-MS until the starting aryl halide is consumed. This typically takes 1-4 hours. A color change is often observed upon completion.[4]
-
-
Suzuki Coupling Step:
-
Cool the reaction mixture to room temperature.
-
Add the second aryl halide (1.05 equiv.) and an aqueous solution of the Suzuki coupling base (e.g., K₃PO₄, 3.0 equiv.).
-
Reheat the mixture to 80-100 °C and monitor for the formation of the desired biaryl product.
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Issue 3: Homocoupling Predominates with Electron-Deficient Arylboronic Acids
Underlying Cause: Electron-deficient arylboronic acids can be more susceptible to certain homocoupling pathways that may not be strictly oxygen-dependent, such as a protonolysis/second transmetalation mechanism.[6]
Mitigation Strategy: Ligand Selection
In such cases, the choice of ligand becomes even more critical. Highly hindered and electron-donating ligands can accelerate the desired cross-coupling pathway, outcompeting the homocoupling side reaction.
Ligand Effect on Cross-Coupling vs. Homocoupling:
Caption: Influence of ligands on reaction pathways.
For challenging substrates, employing a ligand like dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (SPhos) can be particularly effective in promoting the desired cross-coupling and suppressing homocoupling.[6]
References
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 11(2), 353-358. [Link]
-
Ji, H., et al. (2018). Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. RSC Advances, 8(23), 12534-12541. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 130(48), 16486-16488. [Link]
-
Various Authors. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. ResearchGate. [Link]
-
Al-Zoubi, R. M., et al. (2022). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 27(21), 738. [Link]
-
Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]
-
Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]
-
Molander, G. A., et al. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 77(19), 8678-8688. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid [organic-chemistry.org]
- 5. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]
- 6. medium.com [medium.com]
MIDA Boronate Technical Support Center: A Guide to Solubility & Handling
Welcome to the technical support hub for N-methyliminodiacetic acid (MIDA) boronates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you navigate challenges in your research. MIDA boronates are exceptionally versatile tools in modern synthesis, prized for their stability and compatibility with a wide range of reaction conditions.[1][2] However, their unique structure can present solubility challenges. This guide is designed in a question-and-answer format to directly address the practical issues you may encounter at the bench.
Frequently Asked Questions & Troubleshooting
Q1: I'm new to this area. What exactly are MIDA boronates and why are they so useful?
A1: MIDA boronates are a class of air- and moisture-stable organoboron compounds.[3][4] They are formed by complexing a boronic acid with N-methyliminodiacetic acid (MIDA). This complexation converts the typically unstable, reactive sp²-hybridized boron of a boronic acid into a stable, tetrahedral sp³-hybridized center.
The key advantage is that the MIDA ligand acts as a robust protecting group for the boronic acid.[2] This allows you to perform a wide array of chemical transformations on other parts of your molecule without disturbing the boronic acid moiety.[1] The MIDA group renders the boronate unreactive to standard anhydrous cross-coupling conditions, yet it can be easily cleaved (deprotected) under mild aqueous basic conditions to release the free boronic acid for subsequent reactions, such as the Suzuki-Miyaura coupling.[3] This stability makes them easy to handle, purify via chromatography, and store indefinitely on the benchtop.[3][4]
Q2: My MIDA boronate intermediate won't dissolve in my reaction solvent. What's the first thing I should try?
A2: This is a common issue, often stemming from the crystalline and rigid nature of the MIDA boronate structure. The first step is to consult a list of commonly successful solvents. MIDA boronates are soluble in a range of organic solvents, but the ideal choice depends on the specific substrate and reaction conditions.
If your initial choice isn't working, consider switching to a more polar aprotic solvent. Gentle heating can also be effective, but must be done with caution to avoid premature deprotection.
Below is a general troubleshooting workflow to follow when encountering solubility problems.
Caption: A decision tree for troubleshooting MIDA boronate solubility.
Q3: What are the best general-purpose solvents for MIDA boronates?
A3: While substrate-dependent, a good starting point is a polar aprotic solvent. Reactions involving MIDA boronates are frequently performed in solvents like THF, dioxane, DMF, and acetone.[5] For purification by chromatography, a unique "catch-and-release" method takes advantage of their binary solubility profile on silica gel: they are immobile in diethyl ether but mobile in THF.[6]
Here is a table summarizing common solvents and their typical applications with MIDA boronates:
| Solvent Name | Abbreviation | Typical Use Case | Notes & Considerations |
| Tetrahydrofuran | THF | Suzuki-Miyaura Coupling, General Reactions | Excellent starting point. Good balance of polarity. |
| 1,4-Dioxane | Dioxane | Suzuki-Miyaura Coupling, Higher Temp. Reactions | Higher boiling point than THF. Often used with heating. |
| Dimethylformamide | DMF | Dissolving stubborn intermediates, Reactions | High polarity, can often dissolve difficult substrates. Use sparingly as a co-solvent if possible. |
| Acetone | - | Crystallization, General Reactions | Good for dissolving crude material before crystallization.[5] |
| Dichloromethane | DCM | General Reactions (Anhydrous) | Less polar option, useful for specific transformations where MIDA stability is key. |
| Toluene | - | Anhydrous Cross-Coupling | Non-polar option, used when avoiding protic or highly polar conditions is critical. |
| Dimethyl Sulfoxide | DMSO | Dissolving highly polar or complex substrates | Very high polarity. Can be difficult to remove. Use with caution. |
This table is a general guide. Always test solubility on a small scale first.
Q4: My MIDA boronate is precipitating out of the reaction mixture during a cross-coupling. What's happening?
A4: Precipitation during a reaction can be due to several factors:
-
Change in Polarity: As the reaction progresses, the polarity of the overall mixture can change, leading to your MIDA boronate product being less soluble than the starting material.
-
Temperature Fluctuation: If the reaction was heated to achieve initial dissolution, any cooling (even minor) can cause the product to crash out.
-
Concentration Effects: The product concentration may have exceeded its solubility limit in that specific solvent system.
Troubleshooting Steps:
-
Add a Co-Solvent: Introduce a small amount of a stronger solvent like DMF or DMSO to increase the overall polarity of the reaction mixture.
-
Increase Temperature: Gently warm the reaction mixture to redissolve the precipitate, ensuring the temperature is compatible with your catalyst and reagents.
-
Dilute the Reaction: Add more of the primary reaction solvent to lower the concentration of the product.
Q5: I’m struggling to purify my MIDA boronate by crystallization due to poor solubility. What is a reliable protocol?
A5: Crystallization is an excellent method for purifying MIDA boronates, which are often highly crystalline solids.[3] The key is to find a solvent system where the MIDA boronate is soluble when hot but sparingly soluble when cold. A widely successful technique involves dissolving the crude material in a minimal amount of a good solvent (like acetone) and then slowly adding a poor solvent (an anti-solvent, like diethyl ether) to induce crystallization.[5]
Experimental Protocol: Recrystallization of MIDA Boronates
This protocol is a robust starting point for purifying MIDA boronates that are solids at room temperature.
Materials:
-
Crude MIDA boronate
-
Acetone (Good solvent)
-
Diethyl ether (Et₂O, Anti-solvent)
-
Conical flask
-
Stir bar
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Place the crude MIDA boronate in a conical flask with a stir bar.
-
Add a minimum volume of acetone at room temperature (23 °C) and stir until the solid is fully dissolved.[5] The goal is to create a saturated or near-saturated solution.
-
Slowly add diethyl ether dropwise while stirring. Continue adding until the solution becomes persistently cloudy (the cloud point).[5] This indicates that the solution is supersaturated and crystallization is imminent.
-
Stop adding Et₂O and allow the solution to stir. Crystals should begin to form within a few minutes.[5]
-
After initial crystal formation, periodically add more Et₂O to re-establish the cloud point, which encourages further precipitation of the product.[5]
-
The crystallization is considered complete when the addition of more Et₂O no longer makes the solution cloudy.[5]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold Et₂O, and dry under vacuum.
Alternative Solvent Systems: If acetone/Et₂O is unsuccessful, consider trying acetonitrile/Et₂O or ethyl acetate/Et₂O.[5]
Q6: How does solubility affect the "slow-release" of the boronic acid for cross-coupling?
A6: The "slow-release" cross-coupling is a powerful technique where the MIDA boronate is deprotected in situ under mild aqueous basic conditions (e.g., using K₃PO₄). The slow, controlled release of the free boronic acid is crucial because it keeps the concentration of the often-unstable boronic acid low, preventing decomposition.
Solubility is critical here. The reaction is typically biphasic (an organic solvent like THF or dioxane and an aqueous base). The MIDA boronate must have sufficient solubility in the organic phase to be available for hydrolysis at the phase interface. If the MIDA boronate is poorly soluble, its release into the solution will be the rate-limiting step, potentially slowing the entire cross-coupling process to a halt. In some cases, particularly with very lipophilic (greasy) MIDA boronates, phase-separation can be accelerated, which can paradoxically slow down the deprotection by limiting access to the aqueous base.[7] Therefore, ensuring adequate solubility in the chosen organic solvent is paramount for the success of slow-release protocols.
Caption: The interplay of solubility and phase in slow-release coupling.
References
-
Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., ... & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067-1075. Retrieved from [Link]
-
MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(96), 13298-13316. Retrieved from [Link]
-
MIDA boronate | Chem-Station Int. Ed. (2014, February 9). Chem-Station. Retrieved from [Link]
Sources
- 1. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Situ Generation of Unstable Boronic Acids from MIDA Esters
Welcome to the technical support center for the utilization of N-methyliminodiacetic acid (MIDA) boronates. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the unique stability and reactivity of MIDA boronates for the controlled in situ generation of boronic acids, particularly those that are unstable. As Senior Application Scientists, we have compiled field-proven insights to help you navigate common challenges and optimize your synthetic outcomes.
Introduction: The Power and Challenge of MIDA Boronates
N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline, air-tolerant solids that serve as robust surrogates for boronic acids.[1][2][3][4] This stability is conferred by the tridentate MIDA ligand, which coordinatively saturates the Lewis acidic boron center, rendering it unreactive to many common synthetic transformations, including anhydrous cross-coupling conditions.[1][2][5] The true power of MIDA boronates lies in their capacity for controlled, predictable hydrolysis under mild aqueous basic conditions to release the parent boronic acid in situ.[1][6]
This "slow-release" mechanism is a transformative solution for handling otherwise unstable boronic acids—such as many 2-heterocyclic, vinyl, and cyclopropyl derivatives—which are prone to decomposition via pathways like protodeboronation.[2][6][7] By generating the reactive boronic acid in low concentrations throughout the reaction, its consumption in the desired cross-coupling pathway can outcompete its decomposition.[2][5][8] However, mastering this elegant system requires a nuanced understanding of the deprotection mechanism and reaction parameters. This guide will address the most common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: How stable are MIDA boronates? Can I handle them on the benchtop?
A1: MIDA boronates are renowned for their exceptional benchtop stability.[2][3][4] Most are free-flowing, crystalline solids that are stable to air and moisture for extended periods (months to years) without special precautions.[2] They are also generally stable to silica gel chromatography, which greatly simplifies the purification of MIDA-protected building blocks.[1][5][9]
Q2: Why is my MIDA boronate insoluble in my reaction solvent?
A2: While many MIDA boronates are soluble in common organic solvents like THF, dioxane, and DMF, solubility can be an issue, particularly with highly polar or lipophilic substrates. The reaction does not always need to be perfectly homogeneous at the start. For "slow-release" cross-couplings using aqueous K₃PO₄, the reaction is often biphasic. The key is that there is sufficient solubility for the slow hydrolysis to occur, releasing the boronic acid into the organic phase where the catalyst is.
Q3: What is the fundamental difference between "fast" and "slow" MIDA deprotection?
A3: The rate of hydrolysis is primarily controlled by the choice of base and the reaction conditions.
-
Fast Deprotection: Typically uses a strong base like aqueous sodium hydroxide (NaOH).[2][6][10] This method rapidly and fully hydrolyzes the MIDA ester to the boronic acid, usually in minutes at room temperature.[6] It is suitable for stable boronic acids or when a pre-formed boronic acid solution is desired.
-
Slow-Release: Employs a milder base, most commonly aqueous potassium phosphate (K₃PO₄), often at elevated temperatures (e.g., 50-80 °C).[2] This promotes a gradual, controlled release of the boronic acid over several hours, which is ideal for unstable derivatives.[2][6]
Q4: Can I use other bases for deprotection?
A4: Yes, other bases like NaHCO₃ can also effect deprotection, but NaOH and K₃PO₄ are the most extensively studied and characterized for predictable "fast" and "slow" release profiles, respectively.[2] The choice of base directly impacts the hydrolysis mechanism and rate.
Troubleshooting Guide: From Low Yields to Incomplete Reactions
This section addresses specific experimental problems. Each issue is analyzed for its potential causes, followed by actionable solutions grounded in chemical principles.
Problem 1: Low or No Yield of the Desired Cross-Coupled Product
Your starting materials (MIDA boronate and coupling partner) are consumed, but the yield of the desired product is low, with significant byproducts observed.
Potential Cause A: Protodeboronation of the Released Boronic Acid
This is the most common failure mode when working with unstable boronic acids. The rate of boronic acid release is faster than the rate of its consumption by the palladium catalyst, leading to decomposition.[6][8]
-
Why it Happens: The concentration of water is a critical parameter.[8] Too much water can accelerate hydrolysis beyond the optimal rate, while insufficient water can stall it. The balance is key to minimizing the standing concentration of the sensitive boronic acid.[8]
-
Solutions:
-
Reduce Water Content: Carefully control the amount of water. For slow-release protocols, start with the recommended solvent-to-water ratio (e.g., 5:1 or 10:1 dioxane/water) and consider reducing it further.[6]
-
Decrease Reaction Temperature: Lowering the temperature will slow down both the rate of hydrolysis and the rate of protodeboronation.[6] This can help synchronize the release and consumption steps.
-
Use a More Active Catalyst: A more efficient palladium catalyst/ligand system can increase the rate of the cross-coupling step, ensuring the boronic acid is trapped before it can decompose.
-
Ensure Anhydrous Base is Used (for slow-release): When preparing your reaction, use anhydrous K₃PO₄ and add water as a distinct, measured reagent. Using hydrated base can introduce excess water and lead to uncontrolled, rapid hydrolysis.
-
Potential Cause B: Palladium Catalyst Deactivation
The catalyst may be dying before the reaction is complete, especially in long, heated reactions required for slow-release protocols.
-
Why it Happens: Impurities in starting materials or solvents, or inherent instability of the catalyst complex at high temperatures, can lead to deactivation.
-
Solutions:
-
Use High-Purity Reagents: Ensure solvents are appropriately degassed and that starting materials are pure.
-
Choose a Robust Catalyst System: For challenging couplings, consider highly stable and active catalysts, such as those based on biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome slow deactivation.
-
Problem 2: Incomplete Consumption of the MIDA Boronate
Analysis of the reaction mixture (e.g., by TLC or LC-MS) shows a significant amount of the starting MIDA boronate remaining even after extended reaction times.
Potential Cause A: Insufficient Water or Base
Hydrolysis is a chemical reaction that requires specific stoichiometry.
-
Why it Happens: The hydrolysis of a MIDA boronate to a boronic acid consumes water and base. Stoichiometrically, at least two equivalents of base are needed to hydrolyze the two ester groups of the MIDA ligand.[8]
-
Solutions:
-
Check Stoichiometry: Ensure you are using at least 3 equivalents of base (e.g., K₃PO₄) relative to the MIDA boronate. Two equivalents drive the hydrolysis, and the third is for the subsequent transmetalation step in the catalytic cycle.[8]
-
Increase Water Content: If the reaction has stalled, a small, measured addition of degassed water can sometimes restart the hydrolysis. Be cautious not to add too much, which could trigger protodeboronation (see Problem 1). A screen of water equivalents can be beneficial.[8]
-
Potential Cause B: Biphasic Hydrolysis and Mass Transfer Limitation
This is a known issue, particularly with highly lipophilic MIDA boronates.[10]
-
Why it Happens: The reaction may start quickly in a homogeneous or finely emulsified state. As the reaction proceeds, the hydrophilic MIDA ligand is cleaved, and the highly lipophilic organic fragment remains in the organic phase. This can lead to phase separation, where the remaining MIDA boronate is sequestered in the organic phase, away from the aqueous base required for its hydrolysis. The reaction then switches to a much slower, neutral hydrolysis mechanism, causing it to stall.[10]
-
Solutions:
-
Improve Stirring/Agitation: Ensure vigorous stirring to maximize the interface between the aqueous and organic phases.
-
Add a Phase-Transfer Catalyst: A small amount of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can help shuttle the hydroxide or phosphate ions into the organic phase.
-
Modify the Solvent System: Adding a co-solvent that improves the miscibility of the two phases, such as isopropanol or tert-butanol, can be effective.
-
Core Protocols and Mechanistic Insights
A deep understanding of the hydrolysis mechanism is crucial for rational troubleshooting. There are two distinct, parallel pathways for MIDA boronate hydrolysis.[9][10]
-
Base-Mediated Hydrolysis (k_OH): This is the "fast" pathway. It is dominant under high pH conditions (e.g., with NaOH) and involves the rate-limiting attack of a hydroxide ion on one of the MIDA carbonyl carbons.[10] This pathway is more than three orders of magnitude faster than the neutral pathway.[9][10]
-
Neutral Hydrolysis (k_0): This "slow" pathway does not require an external base. It involves the rate-limiting cleavage of the B-N dative bond by a small cluster of water molecules.[10] This is the pathway that becomes dominant when phase separation sequesters the MIDA boronate from the aqueous base.[10]
The overall rate of hydrolysis is a sum of these two pathways. Your goal in a slow-release experiment is to operate in a regime where the base-mediated pathway proceeds at a controlled, steady rate that matches the rate of cross-coupling.
Visualizing the Deprotection and Coupling Process
Caption: Workflow for in situ generation and cross-coupling of unstable boronic acids.
Protocol 1: Standard Slow-Release Suzuki-Miyaura Coupling
This protocol is a general starting point for coupling unstable MIDA boronates with aryl/heteroaryl chlorides.
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the MIDA boronate (1.0 equiv), the aryl halide (1.2 equiv), anhydrous K₃PO₄ (3.0 equiv), and the palladium catalyst/ligand system (e.g., 2 mol% Pd₂(dba)₃ and 4 mol% SPhos).
-
-
Solvent Addition and Degassing:
-
Add the reaction solvent (e.g., 1,4-dioxane or THF) and degassed water in a 5:1 or 10:1 ratio by volume. The final concentration of the MIDA boronate should be approximately 0.1 M.
-
Seal the vial and sparge the mixture with argon or nitrogen for 10-15 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 3-12 hours.
-
-
Workup and Purification:
-
Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
-
Protocol 2: Rapid Deprotection for Stable Boronic Acids
Use this protocol when the resulting boronic acid is known to be stable.
-
Deprotection:
-
Dissolve the MIDA boronate (1.0 equiv) in a suitable organic solvent (e.g., THF).
-
Add an equal volume of 1 M aqueous NaOH.
-
Stir vigorously at room temperature for 10-15 minutes. Hydrolysis is typically complete within this timeframe.[6]
-
-
Phase Separation and Use:
-
Transfer the biphasic mixture to a separatory funnel.
-
The aqueous layer now contains the sodium boronate salt, which can be used directly in a subsequent coupling reaction after separation. Alternatively, the mixture can be acidified to pH ~7, and the free boronic acid can be extracted into an organic solvent like ethyl acetate.
-
Data Summary: Recommended Reaction Conditions
| Parameter | Slow-Release (Unstable BAs) | Fast Deprotection (Stable BAs) | Rationale |
| Base | K₃PO₄ (3 equiv) | NaOH (1 M aq.) | K₃PO₄ provides a slower, more controlled hydrolysis rate.[2][6] |
| Solvent | Dioxane or THF | THF or Ethereal Solvents | Good solubility for reactants and compatibility with cross-coupling. |
| Water | Controlled (e.g., 5:1 solvent:H₂O) | Typically 1:1 solvent:aq. base | Water is a limiting reagent for slow-release; excess is used for fast hydrolysis. |
| Temperature | 50 - 100 °C | Room Temperature (23 °C) | Temperature is used to tune the slow-release rate.[6] |
| Typical Time | 2 - 24 hours | < 15 minutes | Matching the release rate to the specific system is key.[6] |
Final Recommendations from the Field
-
Always Run a Control: When troubleshooting, if you suspect protodeboronation, run the reaction under the same conditions but without the aryl halide coupling partner. If you observe consumption of the MIDA boronate and formation of the simple protonated arene (R-H), this confirms that decomposition is the primary issue.
-
Analytical Monitoring is Key: The stability of MIDA boronates can sometimes be compromised during analysis (e.g., on HPLC under certain mobile phases).[10] Using buffered eluents can improve analytical accuracy.[10]
-
Building Block Synthesis: Be mindful that undesired hydrolysis can also occur during the synthesis of complex MIDA boronate building blocks if aqueous basic conditions are used.[10]
By understanding the dual-pathway mechanism of hydrolysis and carefully controlling the key parameters of base, water, and temperature, you can effectively harness the power of MIDA boronates to perform challenging cross-couplings with previously inaccessible unstable boronic acids.
References
-
Dennison, S. T., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(10), 963-969. [Link]
-
Lloyd-Jones, G. C., et al. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Request PDF. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Request PDF. [Link]
-
McCulloch, B., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(4), 938-944. [Link]
-
Knapp, D. M., et al. (2022). Preparation of MIDA Anhydride and Its Use in the Synthesis of MIDA Boronates. Organic Syntheses, 99, 92-114. [Link]
-
Chem-Station. (2014). MIDA boronate. Chem-Station International Edition. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. MIDA Boronates [sigmaaldrich.com]
- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Catalyst Deactivation in MIDA Boronate Reactions
Welcome to the technical support center for MIDA (N-methyliminodiacetic acid) boronate cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot catalyst deactivation, a common hurdle in achieving high-yielding and reproducible results. Here, we move beyond generic advice to provide in-depth, mechanistically-grounded solutions to specific challenges encountered in the lab.
Introduction: The Power and Pitfalls of MIDA Boronates
MIDA boronates have revolutionized small molecule synthesis by offering a stable, crystalline, and easily handled form of boronic acids.[1][2][3] Their remarkable stability under anhydrous conditions allows for iterative cross-coupling sequences, building complex molecules with precision.[2][4] However, the very stability of the MIDA boronate can present unique challenges in the context of the Suzuki-Miyaura catalytic cycle. Understanding the delicate interplay between MIDA boronate hydrolysis and catalyst activity is paramount to success.
Catalyst deactivation in these reactions often manifests as stalled conversions, the formation of palladium black, or the generation of unwanted side products.[5] This guide will dissect the common causes of these issues and provide actionable protocols to overcome them.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding catalyst health in MIDA boronate couplings.
Q1: My reaction has stalled, and I'm observing palladium black formation. What's happening?
A1: Palladium black formation is a visual indicator of catalyst decomposition, where the active Pd(0) species agglomerates into inactive palladium metal.[5] This is a frequent issue in Suzuki-Miyaura couplings and can be exacerbated by several factors in the context of MIDA boronate chemistry:
-
Slow Transmetalation: If the rate of MIDA boronate hydrolysis to the active boronic acid is too slow, the concentration of the boronic acid in solution will be low. This can lead to a situation where the oxidative addition of the aryl halide to the Pd(0) catalyst is much faster than the subsequent transmetalation step. The resulting highly reactive and unstable palladium(II)-halide intermediate can then decompose before it has a chance to react with the boronic acid, leading to the formation of palladium black.
-
Ligand Instability: The phosphine ligands that stabilize the palladium catalyst can themselves degrade under certain conditions.[5] Hindered monodentate phosphines, while highly active, can be thermally sensitive. If the reaction temperature is too high, or if there are impurities in the system, the ligand can dissociate or decompose, leaving the palladium center exposed and prone to agglomeration.
Q2: I'm not seeing any product formation, but my starting materials are being consumed. What are the likely side reactions?
A2: The consumption of starting materials without the formation of the desired product points towards competing side reactions. In the context of MIDA boronate chemistry, the primary culprits are often:
-
Protodeborylation: This is the undesired cleavage of the C-B bond, replacing the boronate group with a hydrogen atom. While MIDA boronates are generally more stable to protodeborylation than their corresponding boronic acids, this can still occur, particularly with electron-rich or heteroaryl boronates, or if there is an excess of water and base present.[6]
-
Homocoupling: The coupling of two molecules of the aryl halide (to form a biaryl) or two molecules of the boronic acid can occur. Homocoupling of the boronic acid is often a sign of oxidative side reactions, potentially promoted by residual oxygen in the reaction mixture.
Q3: Can the choice of base impact catalyst stability in MIDA boronate reactions?
A3: Absolutely. The base plays a dual role in MIDA boronate Suzuki-Miyaura reactions: it facilitates the hydrolysis of the MIDA boronate to the active boronic acid, and it participates in the transmetalation step of the catalytic cycle.
-
Strong Bases (e.g., NaOH, KOH): While effective at rapid MIDA boronate deprotection, strong bases can also promote catalyst deactivation.[4] High concentrations of hydroxide ions can lead to the formation of inactive palladium hydroxo complexes. Furthermore, rapid hydrolysis can lead to a high concentration of the boronic acid, which can sometimes accelerate side reactions.
-
Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These are often the bases of choice for "slow-release" cross-coupling with MIDA boronates. They promote a gradual hydrolysis of the MIDA boronate, maintaining a low, steady concentration of the active boronic acid. This helps to synchronize the rate of transmetalation with the rate of oxidative addition, minimizing the lifetime of unstable palladium(II) intermediates and thus reducing the likelihood of catalyst decomposition.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues in MIDA boronate cross-coupling reactions.
Issue 1: Low or No Conversion
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inefficient MIDA Boronate Hydrolysis | Analyze a reaction aliquot by LC-MS or ¹H NMR to check for the presence of unreacted MIDA boronate. | Increase the amount of water in the reaction mixture (if using a "slow-release" protocol with a weak base). Alternatively, consider a pre-hydrolysis step with a stronger base, followed by neutralization and addition of the catalyst. |
| Catalyst Poisoning | Review the purity of starting materials, reagents, and solvents. Sulfur, thiols, and other coordinating functional groups can act as catalyst poisons. | Purify all reagents. If a specific functional group is suspected, consider a protecting group strategy. |
| Incorrect Base | Verify the pKa of the chosen base and its compatibility with the MIDA boronate and other functional groups in the substrates. | Screen a panel of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, Et₃N) to find the optimal conditions for your specific substrate combination.[1] |
| Insufficient Reaction Temperature | Monitor the reaction at a slightly elevated temperature (e.g., increase by 10-20 °C) and observe for any increase in conversion. | Gradually increase the reaction temperature. Be mindful that higher temperatures can also accelerate catalyst decomposition, so finding the optimal balance is key. |
Issue 2: Catalyst Decomposition (Palladium Black)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Mismatch in Catalytic Cycle Rates | This is often inferred from the reaction conditions (e.g., highly reactive aryl halide with a slow-to-hydrolyze MIDA boronate). | Switch to a more electron-rich phosphine ligand (e.g., a biaryl phosphine like SPhos or XPhos) to accelerate reductive elimination.[7] Alternatively, use a less reactive palladium precatalyst. |
| Oxygen Contamination | Ensure rigorous degassing of solvents and sparging of the reaction vessel with an inert gas (e.g., argon or nitrogen). | Use Schlenk line techniques or a glovebox for reaction setup. Employ freeze-pump-thaw cycles for thorough solvent degassing. |
| Ligand Degradation | If using a thermally sensitive ligand, consider if the reaction temperature is too high. | Switch to a more robust, bidentate ligand such as Xantphos or dppf, which are known to form more stable palladium complexes.[5] |
Visualizing the Troubleshooting Process
The following workflow diagram illustrates a logical approach to troubleshooting MIDA boronate coupling reactions.
Caption: A decision tree for troubleshooting catalyst deactivation in MIDA boronate reactions.
Experimental Protocols
Protocol 1: Screening for Optimal "Slow-Release" Conditions
This protocol is designed to identify the best base and solvent conditions for a challenging MIDA boronate coupling.
-
Array Setup: In a glovebox, arrange an array of reaction vials. To each vial, add the aryl halide (1.0 equiv), MIDA boronate (1.2 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %), and phosphine ligand (e.g., SPhos, 4 mol %).
-
Base Addition: To separate sets of vials, add different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.5 equiv).
-
Solvent and Water Addition: Add the chosen reaction solvent (e.g., dioxane, THF, toluene) to each vial. Then, add varying amounts of degassed water (e.g., 2, 5, 10 equiv) to different vials within each base set.
-
Reaction and Monitoring: Seal the vials and place them in a heating block at the desired temperature (e.g., 80 °C). Monitor the reactions at regular intervals (e.g., 2, 6, 12, 24 hours) by taking small aliquots for LC-MS analysis.
-
Analysis: Compare the conversion to product, formation of byproducts, and any visual signs of catalyst decomposition across the different conditions to identify the optimal "slow-release" protocol.
Protocol 2: Catalyst Reactivation via Ligand Addition
In cases where catalyst decomposition is observed mid-reaction, the addition of fresh ligand can sometimes rescue the catalytic activity.
-
Observation: If palladium black is observed and the reaction has stalled, proceed with this protocol.
-
Inert Atmosphere: Ensure the reaction is under a positive pressure of an inert gas.
-
Ligand Solution: In a separate, dry flask, prepare a dilute solution of the phosphine ligand (the same one used initially) in the reaction solvent.
-
Addition: Using a syringe, carefully add a small amount of the fresh ligand solution (e.g., 0.5-1 mol % relative to the palladium) to the reaction mixture.
-
Monitoring: Continue to stir the reaction at the set temperature and monitor for any renewed product formation.
The Catalytic Cycle and Deactivation Pathways
Understanding the desired catalytic cycle and the potential off-cycle pathways is crucial for effective troubleshooting.
Caption: The Suzuki-Miyaura cycle with MIDA boronates and key deactivation routes.
By understanding the fundamental principles of MIDA boronate chemistry and the intricacies of the Suzuki-Miyaura catalytic cycle, researchers can effectively diagnose and overcome catalyst deactivation, leading to more efficient and successful synthetic outcomes.
References
-
Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. (2013). [Link]
-
MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC - NIH. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Iterative cross-coupling with mida boronates by eric paul gillis dissertation. [Link]
-
Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]
-
MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms | Request PDF. ResearchGate. [Link]
- Apparatus and Methods for the Automated Synthesis of Small Molecules.
-
A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with. Organic Syntheses Procedure. [Link]
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. [Link]
-
Insights into the Stability and Structures of Phosphine-Boranes and Their α-Metalated Derivatives. Organometallics - ACS Publications. [Link]
-
-
Organic Syntheses Procedure. [Link]
-
-
Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant. ACS Publications - American Chemical Society. [Link]
-
Formation of palladium black during Suzuki coupling. Reddit. [Link]
-
Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules - ACS Publications. [Link]
-
Preparation of MIDA Anhydride and Reaction with Boronic Acids. PMC - NIH. [Link]
-
The Suzuki Reaction. Chem 115 Myers. [Link]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics - ACS Publications. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications (RSC Publishing). [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Request PDF. ResearchGate. [Link]
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. Diva-portal.org. [Link]
-
Regioselective routes to orthogonally-substituted aromatic MIDA boronates. [Link]
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. PMC - NIH. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
-
The reactivity of alkenyl boron reagents in catalytic reactions: recent advances and perspectives. RSC Publishing. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions Involving MIDA Boronates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for scaling up chemical reactions involving N-methyliminodiacetic acid (MIDA) boronates. Drawing from established protocols and field-proven insights, this document will address common challenges and offer practical solutions to ensure the successful and efficient scale-up of your synthetic processes.
Introduction to MIDA Boronates in Scale-Up Synthesis
MIDA boronates have emerged as exceptionally versatile building blocks in modern organic synthesis. Their remarkable stability to a wide range of reaction conditions, compatibility with chromatography, and the ability to undergo controlled deprotection to release the corresponding boronic acid under mild aqueous basic conditions make them ideal for complex molecule synthesis.[1] This stability is attributed to the trivalent MIDA ligand, which rehybridizes the boron center from sp² to sp³, thus attenuating its reactivity in anhydrous cross-coupling conditions.[2] As a result, MIDA boronates are increasingly utilized in iterative cross-coupling (ICC) strategies for the streamlined construction of pharmaceuticals and other small molecules.[1]
However, transitioning from bench-scale experiments to pilot-plant or industrial-scale production introduces a unique set of challenges. This guide provides a structured approach to navigating these complexities, ensuring that the advantageous properties of MIDA boronates are fully realized on a larger scale.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using MIDA boronates for large-scale synthesis compared to traditional boronic acids or other boronate esters?
MIDA boronates offer several key advantages that make them particularly well-suited for scale-up applications:
-
Enhanced Stability: Unlike many boronic acids, which can be prone to dehydration to form cyclic boroxine anhydrides or undergo protodeboronation, MIDA boronates are generally benchtop-stable, free-flowing crystalline solids.[3] This stability simplifies handling, storage, and precise stoichiometric control in large-scale reactions.
-
Purification and Handling: MIDA boronates are compatible with silica gel chromatography, which is a significant advantage for the purification of intermediates in multi-step syntheses.[1][3] Their crystallinity also often allows for purification by recrystallization, a highly scalable and cost-effective method.
-
Controlled Reactivity: The MIDA ligand acts as a protecting group for the boronic acid, preventing unwanted side reactions under anhydrous conditions.[1] The boronic acid can be unmasked in a controlled manner using mild aqueous base, allowing for "slow-release" cross-coupling that can improve yields and product purity by minimizing the concentration of the reactive boronic acid at any given time.[4]
Q2: What are the most critical parameters to consider when scaling up the synthesis of a MIDA boronate itself?
When preparing multi-gram or kilogram quantities of a MIDA boronate, the following factors are crucial:
-
Method of Synthesis: The traditional method involves a dehydrative condensation of the boronic acid with MIDA using a Dean-Stark apparatus at high temperatures.[5] While effective for some substrates, these harsh, acidic conditions can lead to decomposition of sensitive boronic acids.[5][6] For scale-up, particularly with sensitive substrates, using MIDA anhydride is a milder and often more efficient alternative that avoids high temperatures and the need for specialized glassware.[5][6]
-
Solvent Selection: Toluene is often used in place of benzene for Dean-Stark condensations on a larger scale to mitigate toxicity concerns. For the MIDA anhydride method, anhydrous dioxane is a common choice.[5] The solubility of both the starting boronic acid and the resulting MIDA boronate in the chosen solvent at the reaction temperature is a key consideration for achieving complete conversion.
-
Water Removal: Efficient removal of the two equivalents of water formed during the condensation reaction is critical to drive the equilibrium towards the MIDA boronate product.[1] On a large scale, ensuring adequate azeotropic removal with a Dean-Stark trap or using an internal desiccant like excess MIDA anhydride is essential.[5]
-
Work-up and Isolation: While MIDA boronates are generally stable, prolonged exposure to aqueous or alcoholic solvents, especially with heating or in the presence of base, can lead to hydrolysis.[1] Large-scale aqueous workups should be performed efficiently. Purification by recrystallization is often the most practical method for isolating large quantities of MIDA boronates.
Q3: How does the "slow-release" cross-coupling concept with MIDA boronates translate to a large-scale reaction?
The slow-release strategy involves the gradual, in situ hydrolysis of the MIDA boronate to the active boronic acid during the cross-coupling reaction. This is particularly beneficial for unstable boronic acids that would otherwise decompose under the reaction conditions.[4] When scaling up, this approach offers several advantages:
-
Minimizing Side Reactions: By maintaining a low steady-state concentration of the reactive boronic acid, side reactions such as protodeboronation and homocoupling are suppressed, leading to higher product yields and purity.[7]
-
Improved Process Control: The rate of boronic acid release can be modulated by factors such as the choice of base, temperature, and the amount of water present in the reaction mixture.[8] This provides an additional level of control over the reaction profile on a large scale.
-
Reaction Kinetics: It is important to understand that the overall reaction rate will be dependent on the rate of MIDA boronate hydrolysis.[8] On a large scale, this may necessitate longer reaction times to ensure complete conversion. Careful monitoring of the reaction progress is essential.
Troubleshooting Guide for Scale-Up Reactions
This section addresses specific issues that may arise during the scale-up of reactions involving MIDA boronates.
Issue 1: Incomplete MIDA Boronate Formation
Symptoms:
-
The presence of starting boronic acid or MIDA in the crude reaction mixture after the specified reaction time.
-
Lower than expected yield of the MIDA boronate.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Water Removal | On a large scale, ensure the Dean-Stark trap is functioning efficiently and that the solvent is refluxing at a rate sufficient for effective azeotropic removal of water. If using the MIDA anhydride method, consider adding a slight excess to act as an internal desiccant.[5] |
| Poor Solubility of Reactants | The boronic acid or MIDA may not be fully soluble in the reaction solvent at the operating temperature. Consider a higher boiling point solvent that can fully dissolve all components. For example, toluene can be a better choice than benzene for its higher boiling point and lower toxicity. |
| Decomposition of Sensitive Boronic Acids | High temperatures and acidic conditions of the Dean-Stark method can degrade sensitive boronic acids.[5][6] Switch to the milder MIDA anhydride method, which can be performed at lower temperatures.[5][6] |
Issue 2: Low Yield in a Scaled-Up Suzuki-Miyaura Cross-Coupling Reaction
Symptoms:
-
Significant amounts of unreacted starting materials (MIDA boronate and/or aryl halide).
-
Formation of side products such as homocoupled species or protodeboronated MIDA boronate.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Inefficient MIDA Boronate Deprotection | The rate of hydrolysis may be too slow under the scaled-up conditions. Ensure adequate water is present in the reaction mixture for the slow-release mechanism. The choice of base is also critical; stronger bases like aqueous NaOH can effect rapid deprotection, while milder bases are used for a slower, more controlled release.[4][9] |
| Catalyst Deactivation | On a larger scale, impurities in starting materials or solvents can deactivate the palladium catalyst. Ensure all reagents and solvents are of appropriate purity. Consider using a slightly higher catalyst loading, though this should be optimized to balance cost and efficiency. |
| Mass Transfer Limitations | In large reaction vessels, inefficient mixing can lead to localized concentration gradients and temperature differences, impacting the reaction rate. Ensure the stirring is vigorous enough to maintain a homogeneous mixture. |
| Protodeboronation | The presence of excess water or acidic impurities can lead to the cleavage of the C-B bond.[7] While some water is necessary for deprotection, using rigorously anhydrous solvents (and adding a controlled amount of water) can be beneficial. The slow-release nature of MIDA boronates is designed to minimize this side reaction.[7] |
Workflow for Troubleshooting Low Yield in a Scaled-Up Suzuki-Miyaura Coupling
Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura reactions.
Issue 3: Difficulties with Product Purification on a Large Scale
Symptoms:
-
The final product is contaminated with MIDA ligand or boron-containing byproducts.
-
Emulsion formation during aqueous workup.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Residual MIDA Ligand | The cleaved N-methyliminodiacetic acid is water-soluble. Perform thorough aqueous washes, potentially with a dilute acid (e.g., aq. HCl or NH₄Cl) to ensure its removal.[1] |
| Boron Byproducts | Boronic acid homocoupling products or residual boronic acids can be challenging to remove. Optimize the stoichiometry to use the MIDA boronate as the limiting reagent if possible. Purification by recrystallization or silica gel chromatography is generally effective.[1][3] |
| Emulsions | The presence of polar organic solvents like DMF or DMSO can lead to emulsion formation during workup. If possible, replace these with less water-miscible solvents like toluene or THF. If their use is necessary, consider a back-extraction with a non-polar solvent. |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of an Aryl MIDA Boronate via the MIDA Anhydride Method
This protocol is adapted from the milder synthesis method, which is often preferable for scale-up.[5][6]
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the arylboronic acid (e.g., 10.0 g, 1.0 equiv).
-
Reagent Addition: Add MIDA anhydride (1.1-1.2 equiv) to the flask.
-
Solvent Addition: Add anhydrous dioxane to the flask to achieve a concentration of approximately 0.2-0.5 M with respect to the boronic acid.
-
Reaction: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere. The reaction is typically complete within 2-4 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting boronic acid.
-
Work-up: Allow the reaction mixture to cool to room temperature. Filter the mixture to remove any insoluble byproducts (such as MIDA formed from excess anhydride).
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting solid can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure MIDA boronate.
Protocol 2: Scaled-Up Suzuki-Miyaura Coupling Using the Slow-Release Strategy
This protocol provides a general framework for a gram-scale cross-coupling reaction.
-
Inert Atmosphere: In a suitably sized reactor vessel under a nitrogen or argon atmosphere, add the aryl halide (1.0 equiv), the MIDA boronate (1.1-1.3 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol %).
-
Solvent and Base: Add the chosen organic solvent (e.g., THF, dioxane) and the aqueous base (e.g., 2 M K₃PO₄). The ratio of organic solvent to aqueous base is a critical parameter to optimize for the desired rate of hydrolysis. A common starting point is a 3:1 to 5:1 ratio of organic solvent to aqueous solution.
-
Reaction: Heat the mixture to the optimized temperature (typically 60-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. Due to the slow-release nature, reactions may require longer times (e.g., 12-24 hours) for completion compared to couplings with unprotected boronic acids.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel chromatography or recrystallization.
Process Flow for Iterative Cross-Coupling on Scale
Caption: Generalized workflow for scaled-up iterative cross-coupling using MIDA boronates.
Conclusion
The unique properties of MIDA boronates make them powerful tools for the synthesis of complex molecules, and their advantages are particularly pronounced in large-scale applications. By understanding the key principles of their stability and reactivity, and by anticipating the challenges associated with scale-up—such as efficient synthesis, controlled deprotection, and robust purification—researchers can effectively translate small-scale successes into reliable and efficient large-scale processes. This guide provides a foundational framework for troubleshooting and optimizing these critical reactions.
References
-
Gillis, E. P., et al. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Journal of the American Chemical Society. Available at: [Link]
-
Gillis, E. P. (2010). Iterative cross-coupling with mida boronates. University of Illinois at Urbana-Champaign. Available at: [Link]
-
Lipshutz, B. H., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. Available at: [Link]
-
Kelly, A. M., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. Available at: [Link]
-
Chen, P.-J., et al. (2020). Preparation of MIDA anhydride and Reaction with Boronic Acids. Organic Syntheses. Available at: [Link]
-
Denmark, S. E., & Kuester, W. E. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. eScholarship.org. Available at: [Link]
-
Denmark, S. E., & Kuester, W. E. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC - NIH. Available at: [Link]
-
Mistry, A., et al. (2019). A modular and concise approach to MIDA acylboronates via chemoselective oxidation of unsymmetrical geminal diborylalkanes. RSC Publishing. Available at: [Link]
- Burke, M. D., et al. (2012). Slow release of organoboronic acids in cross-coupling reactions. Google Patents.
-
Al-Zoubi, R. M., et al. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. MDPI. Available at: [Link]
-
Denmark, S. E., & Kuester, W. E. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. University of Illinois at Urbana-Champaign. Available at: [Link]
-
Singh, A., & Kumar, S. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. Available at: [Link]
Sources
- 1. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. escholarship.org [escholarship.org]
- 9. pure.ed.ac.uk [pure.ed.ac.uk]
MIDA Boronate Technical Support Center: Hydrolysis & Reactivity
Welcome to the technical support center for N-methyliminodiacetic acid (MIDA) boronates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuanced behavior of MIDA boronates, particularly focusing on the critical roles of base and water in their hydrolysis and subsequent reactivity. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot experiments, optimize reaction conditions, and harness the full potential of this powerful synthetic platform.
Frequently Asked Questions (FAQs)
Q1: My MIDA boronate is decomposing upon storage. What are the best practices for storage and handling?
A1: MIDA boronates are renowned for their exceptional benchtop stability compared to their corresponding boronic acids.[1][2][3] They are typically free-flowing, crystalline solids that can be stored on the benchtop under air for extended periods (months) without detectable decomposition.[1][4] However, to ensure maximum longevity, especially for sensitive substrates, follow these guidelines:
-
Storage Conditions: Store in a tightly sealed container at room temperature in a desiccator to protect from ambient moisture. While generally air-stable, minimizing exposure to atmospheric water is always a good practice.
-
Solvent Stability: Avoid prolonged storage in solution, especially in protic solvents like alcohols, which can lead to slow decomposition over time.[4] If solutions are necessary, prepare them fresh. MIDA boronates are unreactive under standard anhydrous cross-coupling conditions.[3]
-
Compatibility: MIDA boronates are compatible with silica gel chromatography, a key advantage for purification.[2][4][5]
Q2: I'm not seeing any reaction in my Suzuki-Miyaura coupling. Is my MIDA boronate not deprotecting?
A2: This is a common issue and almost always points to insufficient hydrolysis (deprotection) of the MIDA group. The sp³-hybridized boron center in a MIDA boronate is unreactive towards transmetalation with the palladium catalyst.[3] To become reactive, it must first hydrolyze to the sp²-hybridized boronic acid. The success of this step hinges entirely on the reaction conditions.
Key factors are:
-
Presence of Water: Water is absolutely essential for hydrolysis.[6] In anhydrous conditions, even with a base like K₃PO₄ present, little to no hydrolysis will occur.[6][7] This is the basis for iterative cross-coupling strategies.
-
Choice and Amount of Base: A base is required to facilitate the hydrolysis. However, the type of base dictates the rate of hydrolysis.
-
Fast Deprotection: For a rapid and complete release of the boronic acid, a strong base like aqueous sodium hydroxide (NaOH) is used. Hydrolysis is often complete within minutes at room temperature.[1][6]
-
Slow Release: For a gradual, controlled release of the boronic acid, a weaker base like aqueous potassium phosphate (K₃PO₄) is employed.[1] This is the preferred method for coupling unstable boronic acids (e.g., 2-heterocyclic, vinyl), as it prevents their accumulation and subsequent decomposition.[1]
-
-
Temperature: Increasing the temperature can increase the rate of slow-release hydrolysis. The release rate with K₃PO₄ can be tuned from ~24 hours at 23 °C to ~30 minutes at 100 °C.[1]
If your reaction is stalled, ensure you have an adequate amount of both water and base in your reaction mixture.
Q3: My Suzuki-Miyaura reaction is giving low yields and I see byproducts. What's going wrong?
A3: Low yields accompanied by byproducts often suggest that the rate of MIDA boronate hydrolysis is not properly matched to the rate of the cross-coupling reaction. This can lead to two primary failure modes:
-
Premature Hydrolysis & Boronic Acid Decomposition: If the boronic acid is released too quickly and the cross-coupling is slow (e.g., with a challenging aryl chloride), the liberated boronic acid can decompose.[1] This is particularly problematic for unstable boronic acids, which can undergo protodeboronation or oxidation.[1][8]
-
Solution: Switch from a "fast release" condition (like NaOH) to a "slow-release" condition (aqueous K₃PO₄). This maintains a low, steady concentration of the active boronic acid, ensuring it is consumed by the catalytic cycle before it has a chance to decompose.[1]
-
-
Protodeboronation from Excess Water/Base: While water is necessary, an excessive amount, especially with a strong base, can promote competitive protodeboronation of the boronic acid monomer or the growing polymer chain in polymerization reactions.[8]
-
Solution: Carefully control the stoichiometry of water. In sensitive systems like polymerizations, the number of equivalents of water is a critical parameter that must be optimized to balance the need for hydrolysis against the risk of protodeboronation.[8]
-
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| No reaction / Starting material recovered | Incomplete or no MIDA deprotection. | 1. Verify Water Presence: Ensure sufficient water is present in the reaction. Anhydrous conditions will prevent hydrolysis.[6] 2. Check Base: Confirm that an appropriate aqueous base has been added. For standard couplings, use aqueous K₃PO₄. For rapid deprotection, use aqueous NaOH.[1] 3. Increase Temperature: For slow-release conditions with K₃PO₄, increasing the temperature (e.g., from 60 °C to 80 °C) can accelerate hydrolysis.[1] |
| Low yield of desired product | Mismatch between hydrolysis rate and coupling rate, leading to boronic acid decomposition. | 1. Implement "Slow-Release": If using a strong base like NaOH, switch to aqueous K₃PO₄. This is crucial for unstable boronic acids (vinyl, 2-heterocyclic) to prevent their decomposition.[1] 2. Optimize Water/Base Ratio: The rate of hydrolysis is dependent on the concentration of water and base. Systematically screen the equivalents of water to find the optimal rate for your specific substrates.[8] |
| Formation of protodeboronation byproduct (Ar-H instead of Ar-Ar') | The liberated boronic acid is decomposing via protodeboronation faster than it is coupling. | 1. Reduce Water Content: While necessary, excess water can accelerate protodeboronation. Minimize the water content to the minimum required for effective hydrolysis.[8] 2. Use a Weaker Base: Switch from a strong base to a milder one (e.g., NaOH to K₃PO₄) to slow the release of the sensitive boronic acid.[1] 3. Increase Catalyst Activity: Ensure your palladium catalyst/ligand system is highly active to ensure the cross-coupling step is fast and outcompetes decomposition. |
| Reaction stalls at partial conversion | Phase separation or insolubility issues are halting the hydrolysis. | For highly lipophilic MIDA boronates, treatment with aqueous base can sometimes lead to phase separation, where the boronate remains in an organic phase with low water activity, slowing or stopping the base-mediated hydrolysis.[6] Solution: 1. Improve Solubility: Add a co-solvent like THF or dioxane to create a more homogeneous reaction medium.[6] 2. Use Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst can sometimes facilitate the transport of hydroxide ions to the organic phase. |
The Two Mechanisms of MIDA Boronate Hydrolysis
Recent mechanistic studies have revealed that MIDA boronate hydrolysis is not a single process but operates via two distinct, parallel pathways.[6][7][9] The dominant pathway is dictated by the pH and water activity (aw) of the system.[6][10]
-
Base-Mediated Hydrolysis (Fast): This is the more efficient pathway, proceeding more than three orders of magnitude faster than the neutral route.[6][9] The rate-limiting step involves the attack of a hydroxide ion (OH⁻) at one of the MIDA carbonyl carbons, not the boron atom. This pathway is responsible for the rapid deprotection observed with strong bases like NaOH.[6]
-
Neutral Water-Mediated Hydrolysis (Slow): This pathway does not require an external base. Instead, it involves the rate-limiting cleavage of the dative B-N bond by a small cluster of water molecules, (H₂O)n.[6][9] This is the mechanism that underpins the "slow-release" conditions using weaker bases like K₃PO₄, where the hydroxide concentration is low, and this neutral pathway becomes more significant.[6]
Understanding these two mechanisms is key to rationally controlling the deprotection rate.
Experimental Protocols
Protocol 1: Standard "Slow-Release" Suzuki-Miyaura Coupling
This protocol is recommended for most applications, especially when using unstable boronic acids.[1]
-
To an oven-dried reaction vessel, add the MIDA boronate (1.0 equiv), the aryl/vinyl halide (1.1 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).
-
Add potassium phosphate (K₃PO₄, 3.0-6.0 equiv) as a solid.
-
Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen).
-
Add the reaction solvent (e.g., THF or dioxane) and water. A common ratio is 5:1 solvent to water.[1] The amount of water is critical and may require optimization.[8]
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Protocol 2: Rapid Deprotection for Stable Substrates
This protocol is used when the liberated boronic acid is known to be stable and a rapid reaction is desired.
-
In a reaction vessel, dissolve the MIDA boronate (1.0 equiv) in an organic solvent such as THF.
-
Add an equal volume of 1 M aqueous sodium hydroxide (NaOH).
-
Stir vigorously at room temperature for 10-15 minutes. Hydrolysis is typically complete within this timeframe.[1]
-
Acidify the mixture with aqueous HCl (e.g., 2 M) to neutralize the excess base and protonate the MIDA ligand.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude boronic acid can then be used in a subsequent cross-coupling reaction.
References
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H. Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]
-
Taylor, N. P., Gonzalez, J. A., Nichol, G. S., & Lloyd-Jones, G. C. (2021). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Request PDF. [Link]
-
Coombs, J. R., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(4), 925–933. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2019). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Organic Syntheses, 96, 92-111. [Link]
-
Gillis, E. P., Knapp, D. M., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Burke, M. D., et al. (2011). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Accounts of Chemical Research, 44(2), 109-120. [Link]
-
Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. LJMU Research Online. [Link]
-
Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed. [Link]
Sources
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Choosing the Right Tool for the Job: A Guide to 2-Bromomethylphenylboronic Acid MIDA Ester vs. Pinacol Ester in Cross-Coupling
In the intricate world of small-molecule synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a Nobel Prize-winning tool for forging carbon-carbon bonds with precision and efficiency[1]. At the heart of this reaction lies the organoboron reagent, most commonly a boronic acid. However, the inherent instability and challenging purification of many free boronic acids have driven the development of more robust alternatives: boronate esters. Among these, the pinacol ester has long been the workhorse of the field. Yet, for complex, multi-step syntheses, the N-methyliminodiacetic acid (MIDA) boronate ester has emerged as a superior protecting group, enabling strategies previously deemed impossible.
This guide provides an in-depth comparison of 2-bromomethylphenylboronic acid MIDA ester and its pinacol ester counterpart. We will explore the fundamental differences in their structure, stability, and reactivity, providing the field-proven insights and experimental data necessary for researchers, scientists, and drug development professionals to make informed decisions for their synthetic campaigns.
The Contenders: A Tale of Two Protecting Groups
At a glance, both MIDA and pinacol esters serve to protect the boronic acid moiety. However, the nature of this protection is fundamentally different and is the source of their divergent capabilities.
-
2-Bromomethylphenylboronic Acid Pinacol Ester: This is the traditional choice. The pinacol group forms a five-membered ring with the boron atom, creating a sterically shielded, sp²-hybridized boronate ester. It is generally stable enough for silica gel chromatography but is designed to be reactive enough to participate directly in the Suzuki-Miyaura catalytic cycle under standard conditions[2].
-
2-Bromomethylphenylboronic Acid MIDA Ester: The MIDA ligand is a trivalent chelating agent that transforms the boron center. It forms a bicyclic structure, forcing the boron atom into an sp³-hybridized state[3]. This geometric and electronic shift renders the boron atom unreactive to the transmetalation step of the cross-coupling cycle under anhydrous conditions[3][4]. Reactivity is only "unlocked" upon hydrolysis of the MIDA group with a mild aqueous base, which regenerates the reactive sp² boronic acid in situ[4].
The Core Difference: Stability and the Power of Controlled Reactivity
The key distinction lies in stability and the resulting control over reactivity. MIDA boronates are exceptionally robust compared to their pinacol counterparts.
Table 1: Comparison of General Properties
| Property | 2-Bromomethylphenylboronic Acid MIDA Ester | 2-Bromomethylphenylboronic Acid Pinacol Ester | Rationale & Causality |
| Physical Form | Typically a white, crystalline solid | Solid or oil[5] | The rigid, bicyclic MIDA structure promotes crystallinity, simplifying handling and weighing. |
| Benchtop Stability | Indefinitely stable to air and moisture[3] | Variable; can be susceptible to slow hydrolysis or degradation[6] | The sp³-hybridized boron in the MIDA ester is coordinatively saturated and protected from the environment. |
| Chromatography | Uniformly stable to silica gel chromatography[5] | Generally stable, but potential for some degradation on silica | MIDA boronates' stability prevents decomposition on the acidic surface of silica gel, enabling cleaner purifications. |
| Reactivity Control | "Protected" - Unreactive until deprotection | "Active" - Reacts directly in coupling | The MIDA ligand must be cleaved to reveal the reactive boronic acid, offering an orthogonal handle for reactivity. |
This superior stability is not merely a matter of convenience; it is a strategic advantage. MIDA boronates are compatible with a wide array of reaction conditions that would degrade a pinacol ester, allowing for functionalization of other parts of the molecule while the boronic acid remains safely masked[7].
Performance in Cross-Coupling: A Mechanistic Divide
The structural difference between the two esters dictates how they behave in the Suzuki-Miyaura catalytic cycle.
A pinacol ester, being sp²-hybridized, can engage directly with the palladium catalyst after activation by a base. In contrast, the sp³-hybridized MIDA boronate is a spectator in the reaction mixture until the addition of an aqueous base triggers its hydrolysis. This "slow-release" of the boronic acid is particularly advantageous when coupling notoriously unstable boronic acids (e.g., those on certain heterocycles), which would otherwise decompose under the reaction conditions before they can couple[8].
Figure 1: Contrasting catalytic pathways for Pinacol vs. MIDA esters in Suzuki-Miyaura coupling.
Application Focus: Iterative Cross-Coupling (ICC)
The true power of the MIDA ester is realized in iterative cross-coupling (ICC), a strategy for building complex molecules step-by-step, analogous to solid-phase peptide synthesis[1]. The bifunctional nature of 2-bromomethylphenylboronic acid makes it an ideal substrate for this approach. One could first perform a cross-coupling at the boronate position and then use the bromomethyl group for a subsequent transformation, or vice-versa.
Using a MIDA ester is essential for this strategy. Imagine a two-step sequence:
-
A Suzuki-Miyaura coupling using the boronic ester.
-
A subsequent reaction at the bromomethyl position (e.g., nucleophilic substitution).
With a pinacol ester, the reagent is "live" for cross-coupling from the start. Any attempt to perform chemistry at the bromomethyl group first might be complicated by the reactivity of the pinacol ester. Conversely, after the initial Suzuki coupling, the remaining pinacol boronate might not be stable enough for a harsh subsequent reaction.
The MIDA ester solves this. Its boronate is inert, allowing for a clean reaction at the bromomethyl handle first. Then, in a second step, the MIDA group is cleaved to reveal the boronic acid for a clean Suzuki-Miyaura coupling. This workflow is simply not possible with the same level of control and efficiency using a pinacol ester.
Figure 2: Workflow for iterative synthesis highlights the stability advantage of MIDA esters.
Experimental Protocols
To provide a self-validating system, the following protocols describe the synthesis of each ester and their subsequent use in a representative Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of 2-Bromomethylphenylboronic Acid Pinacol Ester
Causality: This procedure relies on the direct esterification of the boronic acid with pinacol. Anhydrous conditions are crucial to drive the equilibrium towards the ester product by removing water as it is formed.
-
Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 2-bromomethylphenylboronic acid (10.0 g, 46.5 mmol, 1.0 equiv) and pinacol (5.5 g, 46.5 mmol, 1.0 equiv).
-
Solvent Addition: Add toluene (100 mL).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude solid or oil can be purified by silica gel chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure pinacol ester.
-
Expected Outcome: A white to off-white solid with a melting point around 82-86 °C[5].
-
Protocol 2: Synthesis of 2-Bromomethylphenylboronic Acid MIDA Ester
Causality: This is a condensation reaction between the boronic acid and N-methyliminodiacetic acid. The reaction is driven to completion by the removal of water, often under Dean-Stark conditions or with a dehydrating agent. The high crystallinity of the MIDA ester product facilitates purification.
-
Setup: To a 250 mL round-bottom flask, add 2-bromomethylphenylboronic acid (10.0 g, 46.5 mmol, 1.0 equiv) and N-methyliminodiacetic acid (MIDA) (7.5 g, 51.2 mmol, 1.1 equiv).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO, 100 mL).
-
Reaction: Heat the mixture to 80-90 °C under vacuum (to aid in water removal) for 4-6 hours, or until the reaction is complete by TLC or LC-MS analysis.
-
Purification: Cool the mixture. The MIDA ester often crystallizes upon cooling or addition of an anti-solvent like diethyl ether. The solid can be collected by filtration, washed with a cold solvent, and dried. This method often yields a highly pure product without the need for chromatography.
-
Expected Outcome: A white, crystalline, free-flowing solid.
-
Protocol 3: Comparative Suzuki-Miyaura Cross-Coupling
Reaction: 2-Bromomethylphenylboronic ester + 4-Bromoanisole → 2-Bromomethyl-4'-methoxy-1,1'-biphenyl
A) Using Pinacol Ester (Anhydrous Conditions)
-
Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add 2-bromomethylphenylboronic acid pinacol ester (297 mg, 1.0 mmol, 1.0 equiv), 4-bromoanisole (206 mg, 1.1 mmol, 1.1 equiv), potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol%; SPhos, 4 mol%) to a reaction vial.
-
Solvent: Add anhydrous 1,4-dioxane (5 mL).
-
Reaction: Seal the vial and heat to 80-100 °C with stirring for 12-24 hours. Monitor by TLC or LC-MS.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
B) Using MIDA Ester (Aqueous Conditions for Deprotection)
-
Setup: To a reaction vial, add 2-bromomethylphenylboronic acid MIDA ester (326 mg, 1.0 mmol, 1.0 equiv), 4-bromoanisole (206 mg, 1.1 mmol, 1.1 equiv), and a palladium catalyst/ligand system (e.g., Pd(OAc)₂, 2 mol%; SPhos, 4 mol%).
-
Solvent and Base: Add a solvent mixture of THF (5 mL) and water (1 mL). Add a base such as 1 M aqueous sodium hydroxide (NaOH, 3.0 mL, 3.0 mmol).
-
Reaction: Seal the vial and stir vigorously at room temperature or with gentle heating (e.g., 40 °C) for 2-6 hours. The aqueous base hydrolyzes the MIDA ester, allowing the resulting boronic acid to enter the catalytic cycle[8].
-
Workup: Cool to room temperature, dilute with ethyl acetate, and transfer to a separatory funnel. Separate the layers, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Table 2: Expected Performance Comparison
| Parameter | Pinacol Ester Protocol | MIDA Ester Protocol | Field-Proven Insight |
| Conditions | Anhydrous, higher temp (80-100 °C) | Aqueous, lower temp (RT - 40 °C) | The MIDA ester protocol is often milder and faster due to the rapid, base-mediated hydrolysis and coupling sequence. |
| Reaction Time | Longer (12-24 h) | Shorter (2-6 h) | The direct use of aqueous NaOH for deprotection ensures a high concentration of the active boronate species. |
| Yield | Good to Excellent | Excellent | MIDA ester protocols often give higher yields, especially for sensitive substrates, by minimizing decomposition of the boronic acid[8]. |
| Side Products | Potential for protodeborylation if moisture is present. | Cleaner reaction; the boronic acid is generated and consumed rapidly. | The "slow-release" nature of the MIDA ester keeps the steady-state concentration of the sensitive boronic acid low, suppressing side reactions. |
Conclusion: Making the Right Choice
The choice between 2-bromomethylphenylboronic acid MIDA ester and its pinacol ester is a strategic one, dictated by the complexity of the synthetic route.
-
Choose the Pinacol Ester for straightforward, single-step Suzuki-Miyaura couplings where the reagent is used directly after synthesis or purchase, and where the stability of the boronate functionality in the presence of other functional groups is not a concern. It remains the most common and cost-effective choice for simple applications.
-
Choose the MIDA Ester for complex, multi-step syntheses. Its unparalleled stability makes it the ideal choice for iterative cross-coupling strategies. It allows for chemical manipulations at other sites of the molecule without disturbing the masked boronic acid. When you need absolute control over when and where the Suzuki-Miyaura coupling occurs, the MIDA ester is the superior tool. Its ease of handling and purification further solidifies its role as the enabling reagent for the construction of complex molecular architectures.
By understanding the fundamental mechanistic differences and leveraging the unique stability profile of the MIDA boronate, chemists can unlock new synthetic pathways and build molecules with greater efficiency and control.
References
-
Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. [Link]
-
Lipshutz, B. H., Ghorai, S., & Moser, R. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(47), 17318–17321. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
Kaur, N., & Kishore, D. (2014). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 50(52), 6845-6858. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Molander, G. A., & Yun, C.-S. (2003). B-Alkyl Suzuki Couplings. Macmillan Group Meeting. Retrieved from [Link]
-
Gillis, E. P., & Burke, M. D. (2008). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15938–15952. [Link]
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- 3. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 8. tcichemicals.com [tcichemicals.com]
A Head-to-Head Comparison: MIDA Boronates and Potassium Trifluoroborate Salts in Modern Cross-Coupling
For the discerning researcher in organic synthesis and drug development, the choice of boron reagent is a critical decision that profoundly impacts the efficiency, robustness, and scope of C-C bond formation via the Suzuki-Miyaura cross-coupling reaction. While traditional boronic acids have been the workhorses of this transformation, their inherent instability often leads to challenges in purification, stoichiometry, and reproducibility.[1] This guide provides an in-depth, objective comparison of two leading alternatives that have revolutionized the field: N-methyliminodiacetic acid (MIDA) boronates and potassium trifluoroborate (KBF₃R) salts. We will delve into their fundamental chemical principles, compare their performance based on experimental data, and provide practical, field-proven protocols to empower you to make the most informed choice for your synthetic strategy.
The Genesis of Stability: A Tale of Two Boron Reagents
The limitations of boronic acids, such as their propensity for protodeboronation and trimerization into boroxines, spurred the development of more stable and user-friendly alternatives.[1][2] MIDA boronates and potassium trifluoroborates elegantly address these issues through different structural modifications.
MIDA Boronates: Developed by the Burke group, MIDA boronates are cyclic boronate esters where the boron atom is chelated by the tridentate N-methyliminodiacetic acid (MIDA) ligand.[2][3] This chelation rehybridizes the boron center from a reactive sp² state to a more stable, tetracoordinate sp³ state.[3][4] This structural change effectively "masks" the reactivity of the boronic acid, rendering the MIDA boronate exceptionally stable to a wide range of reaction conditions, including chromatography.[3][4][5] The parent boronic acid can be controllably released in situ under specific mild, aqueous basic conditions, a feature that is central to their utility.[3][4][6]
Potassium Trifluoroborate Salts: Popularized by the Molander group, potassium organotrifluoroborates are tetracoordinate borate salts.[5][7] These reagents are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, allowing for indefinite bench-top storage.[1][5][7] Unlike MIDA boronates which require a specific deprotection step, KBF₃R salts are thought to slowly hydrolyze under the basic and aqueous conditions of the Suzuki-Miyaura reaction to generate the active boronic acid species.[8]
Figure 1. Structural comparison of boronic acid, MIDA boronate, and potassium trifluoroborate.
Performance and Properties: A Comparative Analysis
The choice between MIDA boronates and KBF₃R salts often depends on the specific requirements of the synthetic route. The following table summarizes their key properties based on extensive literature review and experimental observations.
| Feature | MIDA Boronates | Potassium Trifluoroborate Salts | Rationale & Causality |
| Stability | Exceptional, indefinitely bench-top stable.[3][4][5] | Excellent, indefinitely stable to air and moisture.[1][5][7] | The tetracoordinate nature of the boron in both reagents imparts high stability compared to the tricoordinate boronic acids. |
| Physical Form | Crystalline, free-flowing solids.[5] | Crystalline, free-flowing solids.[7] | The defined solid-state structure contributes to their ease of handling and weighing. |
| Purification | Compatible with silica gel chromatography.[3][4][5] | Generally purified by recrystallization.[9] | The robust nature of the MIDA ligand allows for chromatographic purification, a significant advantage for complex molecule synthesis. |
| Reactivity Control | "On-demand" release of boronic acid with mild aqueous base (e.g., NaOH, NaHCO₃).[3][4][6] | Slow release of boronic acid under reaction conditions (hydrolysis).[8] | MIDA boronates offer more orthogonal control over reactivity, enabling iterative cross-coupling strategies. |
| Iterative Cross-Coupling | Excellently suited for this purpose due to their stability under anhydrous coupling conditions.[2][5][10] | Not typically used for iterative coupling. | The ability to remain intact during one coupling and then be activated for a subsequent reaction is a key feature of MIDA boronates. |
| Functional Group Tolerance | Broad, compatible with many functional groups due to the protected nature of the boron.[10][11] | Broad, tolerant of a wide array of functional groups.[1][7] | Both reagents are significantly more tolerant than their parent boronic acids to various synthetic transformations. |
| Synthesis | Typically prepared from the corresponding boronic acid and MIDA ligand, often via Dean-Stark or microwave-assisted methods.[4] | Prepared from boronic acids or other organoboron intermediates and KHF₂.[7][12] | The synthesis of both is generally straightforward from common precursors. |
The Suzuki-Miyaura Coupling: Mechanistic Considerations
The efficacy of both MIDA boronates and KBF₃R salts in the Suzuki-Miyaura reaction hinges on the in situ generation of the catalytically active boronic acid. The key difference lies in the mechanism and kinetics of this release.
Figure 2. Generalized catalytic cycle of the Suzuki-Miyaura reaction highlighting the generation of the active boronic acid from MIDA boronates and KBF₃R salts.
The "slow release" of the boronic acid from both precursors is advantageous as it maintains a low concentration of the reactive species in the reaction mixture.[8][11] This minimizes undesirable side reactions such as protodeboronation and homo-coupling, which can plague reactions using free boronic acids, especially with unstable substrates.[3][8] MIDA boronates offer a more finely-tuned slow release, with hydrolysis rates that can be modulated by the choice of base and reaction conditions.[6]
Experimental Protocols: A Practical Guide
To illustrate the practical application of these reagents, we provide representative, step-by-step protocols for a Suzuki-Miyaura cross-coupling reaction. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling using a MIDA Boronate
This protocol is adapted from methodologies that leverage the "slow release" principle.
Reaction: Coupling of a generic Aryl-MIDA boronate with an Aryl Bromide.
Materials:
-
Aryl-MIDA boronate (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol %)
-
SPhos (4 mol %)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene/Water (e.g., 10:1 v/v)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the Aryl-MIDA boronate, aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Causality Behind Choices:
-
Pd(OAc)₂/SPhos: This is a robust catalyst system for coupling a wide range of aryl bromides. SPhos is an electron-rich biaryl phosphine ligand that promotes efficient oxidative addition and reductive elimination.
-
K₃PO₄: A moderately strong base that is effective in promoting transmetalation without causing premature or overly rapid hydrolysis of the MIDA boronate.
-
Toluene/Water: The biphasic solvent system facilitates the slow hydrolysis of the MIDA boronate at the interface, gradually releasing the boronic acid into the organic phase for the catalytic cycle.
Protocol 2: Suzuki-Miyaura Coupling using a Potassium Trifluoroborate Salt
This protocol is a general method for the coupling of KBF₃R salts.[9][13]
Reaction: Coupling of a generic Potassium Aryltrifluoroborate with an Aryl Bromide.
Materials:
-
Potassium aryltrifluoroborate (1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) chloride dppf complex (PdCl₂(dppf)·CH₂Cl₂) (3 mol %)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Isopropanol/Water (e.g., 3:1 v/v)
Procedure:
-
To a reaction vessel, add the potassium aryltrifluoroborate, aryl bromide, PdCl₂(dppf)·CH₂Cl₂, and Cs₂CO₃.
-
Add the isopropanol/water solvent mixture.
-
Heat the reaction mixture to reflux (approximately 85-90 °C) under an inert atmosphere for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether and water.
-
Separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel.
Causality Behind Choices:
-
PdCl₂(dppf): A reliable and versatile catalyst for Suzuki-Miyaura couplings. The dppf ligand provides good stability and activity.
-
Cs₂CO₃: A strong base that is highly effective in promoting the hydrolysis of the trifluoroborate salt and facilitating the transmetalation step.
-
Isopropanol/Water: This solvent system provides good solubility for both the organic and inorganic reagents and promotes the necessary hydrolysis of the trifluoroborate.
Figure 3. Comparative experimental workflows for Suzuki-Miyaura couplings.
Conclusion and Future Outlook
Both MIDA boronates and potassium trifluoroborate salts represent significant advancements over traditional boronic acids, offering enhanced stability, ease of handling, and improved reaction outcomes.
Choose MIDA boronates when:
-
Your synthesis involves unstable boronic acids that are difficult to handle or store.
-
You are performing an iterative cross-coupling strategy to build complex molecules in a modular fashion.
-
Chromatographic purification of your boron-containing intermediates is necessary.
Choose potassium trifluoroborate salts when:
-
You require a highly stable, crystalline, and easy-to-handle solid reagent for a standard Suzuki-Miyaura coupling.
-
Your synthetic route does not require the orthogonal reactivity control offered by a protecting group strategy.
-
Cost-effectiveness is a primary concern, as KHF₂ is an inexpensive reagent.
The continuous development of new ligands, catalysts, and reaction conditions, including greener protocols in aqueous media, will further expand the utility of both MIDA boronates and KBF₃R salts.[14][15] As Senior Application Scientists, we recommend that researchers familiarize themselves with both classes of reagents to fully equip their synthetic toolbox for the challenges of modern organic chemistry. The judicious selection of the appropriate boron nucleophile, grounded in a solid understanding of their respective properties and reaction mechanisms, is paramount to achieving synthetic success.
References
-
MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nat. Chem.2017 , 9, 811–818. [Link]
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Curr. Opin. Drug Discov. Devel.2009 , 12, 811-23. [Link]
-
A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molecules2022 , 27, 5052. [Link]
-
Recent advances in the synthesis and reactivity of MIDA boronates. Chem. Commun.2022 , 58, 13298-13316. [Link]
-
Potassium organotrifluoroborates as a new class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions. Pure Appl. Chem.2006 , 78, 957-966. [Link]
-
Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates. Org. Lett.2012 , 14, 4158-61. [Link]
-
Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. J. Am. Chem. Soc.2013 , 135, 18048–18051. [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. J. Org. Chem.2002 , 67, 7541-7546. [Link]
-
Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. J. Org. Chem.2009 , 74, 5599–5602. [Link]
-
Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. J. Am. Chem. Soc.2013 , 135, 18048-18051. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. J. Am. Chem. Soc.2012 , 134, 1166-1173. [Link]
-
MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Request PDF. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Org. Lett.2008 , 10, 1795-1798. [Link]
-
Use of Potassium β-Trifluoroborato Amides in Suzuki−Miyaura Cross-Coupling Reactions. J. Org. Chem.2009 , 74, 5599–5602. [Link]
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- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
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- 15. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2-Bromomethylphenylboronic acid MIDA Ester: Spectroscopic Characterization and Performance in Modern Synthesis
For researchers, synthetic chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of complex molecular syntheses. Boronic acids and their derivatives are foundational pillars in modern organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions. Among these, N-methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally stable and versatile reagents. This guide provides an in-depth spectroscopic characterization of 2-Bromomethylphenylboronic acid MIDA ester, a bifunctional building block with significant potential in iterative cross-coupling strategies. We will delve into its predicted spectral data, compare its performance with common alternatives, and provide practical experimental protocols.
The Ascendancy of MIDA Boronates in Iterative Cross-Coupling
Traditional boronic acids, while immensely useful, are often plagued by instability, being susceptible to protodeboronation, oxidation, and trimerization to form boroxines. This instability can lead to diminished yields in coupling reactions and complicates their long-term storage. MIDA boronates, by forming a stable, tetracoordinate boron center, effectively mitigate these issues. The MIDA ligand acts as a robust protecting group that can be readily cleaved under mild basic conditions to liberate the reactive boronic acid in situ. This feature is the cornerstone of iterative cross-coupling, a powerful strategy for the controlled, sequential assembly of complex molecules.[1][2]
Spectroscopic Characterization of 2-Bromomethylphenylboronic acid MIDA Ester
Predicted Spectroscopic Data
| Technique | Predicted Key Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.6-7.8 (m, 1H), 7.2-7.4 (m, 3H), 4.8-5.0 (s, 2H), 4.2-4.4 (d, 2H), 3.9-4.1 (d, 2H), 2.9-3.1 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~170 (C=O), ~140 (Ar-C), ~135 (Ar-C), ~130 (Ar-CH), ~128 (Ar-CH), ~125 (Ar-CH), ~62 (NCH₂), ~48 (NCH₃), ~33 (CH₂Br) |
| ¹¹B NMR (CDCl₃, 128 MHz) | δ 8-12 ppm |
| FT-IR (ATR) | ν ~3000-2850 (C-H), ~1750 (C=O, ester), ~1450 (C=C, aromatic), ~1350 (B-O), ~1200 (C-N), ~750 (C-H, ortho-subst.) cm⁻¹ |
| Mass Spec. (ESI+) | m/z [M+H]⁺ calculated for C₁₂H₁₅BBrNO₄⁺ |
Interpretation of Predicted Spectra
-
¹H NMR: The aromatic protons are expected in the typical downfield region (7.2-7.8 ppm). The benzylic protons of the bromomethyl group should appear as a singlet around 4.8-5.0 ppm. The diastereotopic methylene protons of the MIDA ligand will likely present as a pair of doublets between 3.9 and 4.4 ppm, a characteristic feature of the rigid bicyclic MIDA ester structure. The N-methyl singlet is anticipated around 2.9-3.1 ppm.
-
¹³C NMR: The spectrum will be dominated by the ester carbonyl carbons around 170 ppm. The aromatic carbons will resonate in the 125-140 ppm range, with the boron-bound carbon being broad and potentially difficult to observe. The key aliphatic signals will be the N-methylene carbons at approximately 62 ppm, the N-methyl at roughly 48 ppm, and the bromomethyl carbon at about 33 ppm.
-
¹¹B NMR: The tetracoordinate nature of the boron atom in MIDA esters results in a characteristic upfield shift compared to the corresponding trigonal boronic acids (which typically appear around 30 ppm). A signal in the range of 8-12 ppm is expected, confirming the formation of the stable MIDA boronate.[3][4]
-
FT-IR: The most prominent feature will be the strong carbonyl stretch of the ester groups around 1750 cm⁻¹. Other significant absorptions will include C-H stretching of the aromatic and aliphatic groups, aromatic C=C stretching, and characteristic B-O and C-N stretches.
-
Mass Spectrometry: Electrospray ionization in positive mode (ESI+) is expected to show the protonated molecular ion [M+H]⁺, which would confirm the molecular weight of the compound.
Comparative Analysis with Alternative Reagents
The primary alternatives to 2-Bromomethylphenylboronic acid MIDA ester are the unprotected 2-(bromomethyl)phenylboronic acid and its pinacol ester .
| Feature | 2-Bromomethylphenylboronic acid MIDA Ester | 2-(Bromomethyl)phenylboronic acid | 2-(Bromomethyl)phenylboronic acid Pinacol Ester [5][6][7] |
| Stability | High; bench-stable solid, resistant to degradation. | Moderate to low; susceptible to protodeboronation and boroxine formation. | Moderate; more stable than the free boronic acid but can be sensitive to moisture. |
| Handling | Crystalline, free-flowing solid; easy to handle and weigh.[2] | Often a fluffy solid that can be difficult to handle; may contain varying amounts of anhydride. | Typically a solid or oil; purification can be challenging. |
| Purification | Compatible with silica gel chromatography.[1] | Chromatography can be challenging due to decomposition on silica. | Generally amenable to chromatography. |
| Reactivity Control | Excellent; stable under anhydrous coupling conditions, allowing for iterative reactions. | High reactivity; not suitable for iterative cross-coupling without protection. | High reactivity; less suitable for controlled sequential reactions. |
The superior stability and handling properties of the MIDA ester make it the reagent of choice for complex, multi-step syntheses where precise control over reactivity is crucial. The ability to perform iterative cross-coupling without intermediate protection/deprotection steps significantly streamlines synthetic routes.
Experimental Protocols
Synthesis of 2-Bromomethylphenylboronic acid MIDA Ester
This protocol is a general procedure adapted from the synthesis of other MIDA boronates.
-
To a solution of 2-(bromomethyl)phenylboronic acid (1.0 eq) in a suitable solvent (e.g., DMSO or DMF), add N-methyliminodiacetic acid (1.05 eq).
-
Heat the mixture at 80-100 °C under an inert atmosphere for 2-4 hours, monitoring the reaction by TLC or LC-MS. Water is removed, often with a Dean-Stark trap if using a solvent like toluene.
-
Upon completion, cool the reaction mixture to room temperature.
-
Precipitate the product by adding an anti-solvent, such as water or diethyl ether.
-
Collect the solid by filtration, wash with the anti-solvent, and dry under vacuum to yield the desired MIDA ester.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol highlights the use of the MIDA ester in a typical cross-coupling reaction.
-
In a reaction vessel, combine the 2-Bromomethylphenylboronic acid MIDA ester (1.1 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₃PO₄, 3.0 eq).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., THF, dioxane, or toluene) and water (e.g., 10:1 v/v). The water is crucial for the in situ deprotection of the MIDA ester.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.
Visualizing the Workflow and Stability
Caption: Molecular structure of 2-Bromomethylphenylboronic acid MIDA ester.
Caption: A generalized workflow for iterative cross-coupling using a bifunctional MIDA boronate.
Caption: Enhanced stability of the MIDA ester compared to the free boronic acid.
Conclusion
2-Bromomethylphenylboronic acid MIDA ester represents a significant advancement in the design of building blocks for complex organic synthesis. Its exceptional stability, ease of handling, and compatibility with iterative cross-coupling protocols make it a superior alternative to its corresponding free boronic acid and pinacol ester for many applications. While direct experimental spectroscopic data remains to be published, a thorough analysis of related compounds allows for a confident prediction of its characteristic spectral features. This guide provides researchers with the foundational knowledge to incorporate this powerful reagent into their synthetic strategies, enabling the efficient and controlled construction of novel molecular architectures.
References
- Gillis, E. P., & Burke, M. D. (2009). MIDA-protected boronate esters. Aldrichimica Acta, 42(1), 17-27.
-
ChemBK. (n.d.). 2-Bromophenylboronic acid MIDA ester. Retrieved from [Link]
-
Boron Molecular. (n.d.). Buy (3-(bromomethyl)phenyl)boronic acid, pinacol ester. Retrieved from [Link]
-
Boron Molecular. (n.d.). Boronic acid esters Supplier. Retrieved from [Link]
-
MDPI. (2021). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 26(1), 134. Retrieved from [Link]
-
Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). (Bromomethyl)boronic acid pinacol ester. Retrieved from [Link]
-
ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from [Link]
-
Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts - Supporting Information. Retrieved from [Link]
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- 2. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
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- 4. raineslab.com [raineslab.com]
- 5. (Bromomethyl)boronic Acid Pinacol Ester | 166330-03-6 [chemicalbook.com]
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- 7. boronmolecular.com [boronmolecular.com]
A Comparative Guide to the Analytical Characterization of 2-Bromomethylphenylboronic acid MIDA Ester
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of building blocks is paramount to the success of complex molecular syntheses. 2-Bromomethylphenylboronic acid MIDA ester stands as a versatile reagent, particularly in iterative cross-coupling reactions, due to the stability imparted by the N-methyliminodiacetic acid (MIDA) ligand.[1][2] This guide provides an in-depth analysis of the 13C NMR spectroscopy of this compound, comparing its utility and performance against other essential analytical techniques. Our focus is to equip the reader with the rationale behind experimental choices and a robust framework for the comprehensive characterization of this and similar MIDA boronates.
The Central Role of MIDA Esters in Modern Synthesis
N-methyliminodiacetic acid (MIDA) boronates have become indispensable in organic synthesis.[2] They offer a significant advantage over their corresponding boronic acids by being exceptionally stable, crystalline solids that are tolerant to air, moisture, and silica gel chromatography.[1][2] This stability stems from the trivalent MIDA ligand, which rehybridizes the boron center from a reactive sp2 state to a more stable sp3 state, effectively "masking" the boronic acid functionality.[1] The boronic acid can be readily unmasked under mild aqueous basic conditions for subsequent reactions.[1][2] This feature is the cornerstone of iterative cross-coupling strategies for the synthesis of complex molecules.[2]
Deep Dive: 13C NMR Analysis of 2-Bromomethylphenylboronic acid MIDA Ester
13C NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing insights into the carbon framework. For 2-bromomethylphenylboronic acid MIDA ester, the 13C NMR spectrum offers a unique fingerprint, confirming the presence of both the aryl core and the MIDA ligand.
Predicted 13C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| Carbonyl (MIDA) | ~170 | Typical chemical shift for ester carbonyl carbons.[3][4] |
| Aromatic C-B | ~130-135 (broad) | The carbon directly attached to boron often exhibits a broad signal and its chemical shift is influenced by the boron atom. The exact position can be difficult to resolve.[5] |
| Aromatic C-Br | ~125-130 | The chemical shift is influenced by the electronegative bromine atom. |
| Aromatic C-CH2Br | ~140-145 | The chemical shift is deshielded due to the attached bromomethyl group. |
| Other Aromatic C-H | ~125-135 | Standard range for aromatic carbons. |
| Methylene (MIDA) | ~62 | The two methylene carbons of the MIDA ligand are diastereotopic and may appear as distinct signals.[3][4] |
| Bromomethyl (-CH2Br) | ~30-35 | Typical chemical shift for a carbon attached to bromine. |
| Methyl (MIDA) | ~48 | The methyl group attached to the nitrogen of the MIDA ligand.[3][4] |
Experimental Protocol for 13C NMR Acquisition
To obtain a high-quality 13C NMR spectrum of 2-bromomethylphenylboronic acid MIDA ester, the following protocol is recommended:
-
Sample Preparation: Dissolve 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) for better signal dispersion.
-
Tune and match the probe for the 13C frequency.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).
-
-
Acquisition Parameters:
-
Employ a standard pulse program for 13C NMR with proton decoupling (e.g., zgpg30).
-
Use a 30° pulse angle to allow for a shorter relaxation delay.
-
Set the relaxation delay (d1) to at least 2 seconds to ensure adequate relaxation of all carbon nuclei, especially quaternary carbons.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Processing:
-
Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm).[6]
-
A Comparative Analysis of Analytical Techniques
While 13C NMR is invaluable, a multi-technique approach is essential for the unambiguous characterization of 2-bromomethylphenylboronic acid MIDA ester.
| Analytical Technique | Strengths | Weaknesses | Application to 2-Bromomethylphenylboronic acid MIDA ester |
| 13C NMR | Provides direct information about the carbon skeleton. Confirms the presence of all carbon environments. | Relatively low sensitivity, requiring longer acquisition times. The C-B signal can be broad and difficult to detect.[5] | Essential for structural confirmation of both the aromatic ring and the MIDA ligand. |
| 1H NMR | High sensitivity and resolution. Provides detailed information on the proton environment and their connectivity through coupling patterns. | Can have overlapping signals in complex molecules. | Crucial for confirming the substitution pattern on the aromatic ring and the integrity of the MIDA ligand.[4] |
| 11B NMR | Directly probes the boron atom, providing information about its coordination state (sp2 vs. sp3).[7] | Broad signals are common due to the quadrupolar nature of the boron nucleus.[8] | Confirms the formation of the sp3-hybridized MIDA ester, with an expected chemical shift around 10-15 ppm.[4][9] |
| Mass Spectrometry (HRMS) | Provides the exact mass of the molecule, allowing for the determination of its elemental composition. | Does not provide direct structural information. | Confirms the molecular formula and therefore the successful synthesis of the target compound.[6] |
| HPLC | Excellent for assessing purity and can be used for preparative separation. | Requires a suitable chromophore for UV detection. Does not provide detailed structural information on its own. | A powerful tool for monitoring reaction progress and confirming the purity of the final product.[6][10] |
Workflow for Comprehensive Characterization
A logical workflow for the characterization of 2-bromomethylphenylboronic acid MIDA ester would involve the following steps:
Caption: A typical workflow for the synthesis and characterization of MIDA boronates.
Conclusion
The characterization of 2-bromomethylphenylboronic acid MIDA ester is most effectively achieved through a synergistic combination of analytical techniques. While 13C NMR provides a detailed map of the carbon framework, its true power is realized when used in concert with 1H NMR for proton environment analysis, 11B NMR for confirming the boron coordination state, HRMS for elemental composition, and HPLC for purity assessment. This comprehensive approach ensures the structural integrity and purity of this valuable synthetic building block, thereby underpinning the reliability and reproducibility of subsequent synthetic transformations.
References
-
A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Semantic Scholar. [Link]
-
Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. The Royal Society of Chemistry. [Link]
- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Inform
-
Preparation of MIDA Anhydride and Reaction with Boronic Acids. PMC - NIH. [Link]
-
Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. The Royal Society of Chemistry. [Link]
-
MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC - NIH. [Link]
-
meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science (RSC Publishing). [Link]
-
meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. RSC Publishing. [Link]
-
A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. [Link]
-
Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]
-
11B NMR Chemical Shifts. SDSU Chemistry. [Link]
-
Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. [Link]
-
Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions | Macromolecules. ACS Publications. [Link]
-
Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
-
11B NMR. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]
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Introduction: The Analytical Imperative for MIDA Boronates
An In-Depth Technical Guide to the Mass Spectrometry Analysis of MIDA Boronate Compounds
N-methyliminodiacetic acid (MIDA) boronates have become indispensable tools in modern organic synthesis.[1] Their remarkable stability makes them ideal for iterative cross-coupling (ICC) reactions, allowing for the streamlined construction of complex small molecules, natural products, and pharmaceutical candidates.[2][3] Unlike their often-unstable boronic acid counterparts, MIDA boronates are typically free-flowing, crystalline solids that are stable to air, moisture, and silica gel chromatography.[1][4] This unique stability is conferred by the MIDA ligand, which chelates the boron atom, shifting its hybridization from sp² to sp³ and thus attenuating its reactivity.[4][5]
However, the very stability that makes MIDA boronates synthetically useful presents unique analytical challenges. A critical aspect of their utility is the ability to be selectively deprotected under mild aqueous basic conditions to liberate the corresponding boronic acid for subsequent reaction. This controlled lability means they can be susceptible to premature hydrolysis during analytical procedures, including chromatographic separation and mass spectrometric analysis.[6] Therefore, developing robust and reliable mass spectrometry (MS) methods is not merely a characterization step but a critical requirement for monitoring reaction progress, assessing purity, and ensuring the integrity of these valuable building blocks.
This guide provides a comparative analysis of mass spectrometry techniques for MIDA boronate compounds. As a senior application scientist, my focus is not just on the "how" but the "why"—explaining the causality behind methodological choices to empower researchers to develop self-validating analytical systems for these powerful reagents.
Ionization Techniques: A Comparative Analysis
The initial and most critical step in the MS analysis of any compound is its conversion into gas-phase ions. The choice of ionization technique directly impacts sensitivity, spectral quality, and the structural information that can be obtained. For MIDA boronates, the selection is primarily a contest between stability and ionization efficiency.
Electrospray Ionization (ESI): The Workhorse Method
Electrospray ionization (ESI) is the most prevalent technique for analyzing MIDA boronates, largely due to its "soft" nature, which minimizes in-source fragmentation and preserves the intact molecular ion.[7] Its seamless compatibility with liquid chromatography (LC) makes LC-ESI-MS the gold standard for analyzing reaction mixtures and purifying products.
-
Positive-Ion Mode ([M+H]⁺): This is the most commonly reported and straightforward method for MIDA boronate analysis. The MIDA ligand contains a tertiary amine (the N-methyl group), which is a readily available site for protonation under typical reversed-phase LC conditions (e.g., using mobile phases containing formic acid or acetic acid). The resulting protonated molecule, [M+H]⁺, is stable and provides an unambiguous determination of the molecular weight.[8]
-
Expertise & Causality: The inherent basicity of the MIDA nitrogen makes positive-ion ESI a logical and highly effective choice. It leverages the intrinsic chemical nature of the protecting group itself to ensure efficient ionization. This approach is robust and generally provides the highest sensitivity for most MIDA boronate structures.
-
-
Negative-Ion Mode ([M+X]⁻): While less common, negative-ion mode presents a viable alternative. Organoboron compounds can act as Lewis acids, and under alkaline conditions, they can form negatively charged tetracoordinate hydroxyboronate anions.[9] This can be achieved by using a basic mobile phase (e.g., containing ammonia or ammonium acetate).[10]
-
Expertise & Causality: Negative-ion mode can be particularly useful for MIDA boronates bearing acidic functional groups on the organic substituent. However, it requires careful control of the mobile phase pH to ensure the formation of the desired anion without inducing premature hydrolysis of the MIDA ester itself. For routine analysis, the simplicity and reliability of positive-ion mode often make it the preferred choice.
-
Alternative Ionization Methods
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is generally reserved for larger biomolecules. However, for boronic acids incorporated into peptides or other large structures, it has proven effective.[11] A fascinating aspect of MALDI analysis for boronic acids is the potential for in-situ derivatization, where the MALDI matrix itself (like DHB) can react with the boronic acid, aiding ionization and detection.[11] For standard, small-molecule MIDA boronates, MALDI is typically overly complex and offers no significant advantage over LC-ESI-MS.
-
Electron Ionization (EI): Used in Gas Chromatography-MS (GC-MS), EI is a "hard" ionization technique that bombards molecules with high-energy electrons, causing extensive and often complex fragmentation.[12] Given that MIDA boronates are non-volatile solids and can be thermally labile, EI is fundamentally unsuitable for their analysis. The molecular ion is often weak or absent, defeating the primary purpose of molecular weight determination.
Comparative Summary of Ionization Techniques
| Technique | Ion Formed | Suitability for MIDA Boronates | Advantages | Disadvantages |
| ESI (Positive) | [M+H]⁺ | Excellent | High sensitivity, soft ionization, clear molecular ion, LC-compatible.[8] | Requires a protonation site (inherent in MIDA). |
| ESI (Negative) | [M+OH]⁻, [M+HCOO]⁻ | Good | Useful for molecules with acidic groups, alternative to positive mode.[9] | Requires basic mobile phase, potential for in-source hydrolysis. |
| MALDI | [M+H]⁺, [M+Na]⁺ | Niche | Suitable for very large MIDA-protected molecules (e.g., polymers, bioconjugates).[11] | Complex sample prep, not easily coupled to LC, less quantitative. |
| EI | M⁺•, Fragments | Unsuitable | Provides detailed fragmentation for structural elucidation. | Destructive, requires volatile/thermally stable compounds, molecular ion often absent.[12] |
Experimental Workflow: LC-ESI-MS Analysis
A robust analytical method must be self-validating, meaning its design inherently minimizes potential sources of error, such as sample degradation. For MIDA boronates, this means preventing hydrolysis at every step.
Caption: Standard LC-ESI-MS workflow for MIDA boronate analysis.
Step-by-Step Protocol for LC-ESI-MS Analysis
-
Sample Preparation:
-
Accurately weigh ~1 mg of the MIDA boronate sample.
-
Dissolve in 1 mL of an anhydrous, aprotic solvent such as acetonitrile (ACN) or methanol (MeOH) to create a 1 mg/mL stock solution. Water should be avoided to prevent hydrolysis.[6]
-
Perform serial dilutions from the stock solution using the initial mobile phase composition (e.g., 95:5 Water:ACN with 0.1% Formic Acid) to the desired final concentration (e.g., 1-10 µg/mL).
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is typically effective.
-
Mobile Phase A: Water + 0.1% Formic Acid. The acid is crucial for promoting protonation in the ESI source.
-
Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.
-
Gradient: A typical gradient might run from 5% B to 95% B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry (MS) Conditions (Q-TOF Example):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.0 - 4.0 kV.[8]
-
Source Temperature: 120 - 150 °C.[8]
-
Desolvation Gas Flow: 600 - 800 L/hr.[8]
-
Mass Range: 100 - 1500 Da.
-
Acquisition Mode: Full Scan (MS¹) to identify the [M+H]⁺ ion. Targeted MS/MS (or data-dependent acquisition) to obtain fragmentation data for structural confirmation.
-
Fragmentation Analysis: Deconstructing the Molecule
Tandem mass spectrometry (MS/MS) provides a fingerprint of a molecule, confirming its identity beyond just its molecular weight. While the fragmentation of the appended organic group (R) will be unique, the MIDA ligand itself produces a consistent and predictable fragmentation pattern.
Caption: Key fragmentation pathways for MIDA boronates in MS/MS.
Key Fragmentation Pathways:
-
Cleavage within the MIDA Ligand: The ester functionalities are common sites for fragmentation. A characteristic loss is that of carbon dioxide (CO₂, 44 Da) from one of the carboxylate arms.[13][14] Another common initial loss from the protonated precursor is water (H₂O, 18 Da).
-
Cleavage of the Boron-Oxygen Bonds: Collision-induced dissociation (CID) can induce cleavage of the B-O bonds, leading to the loss of the organic substituent (R-B) or fragmentation of the MIDA ligand itself.
-
Formation of MIDA-related Ions: It is plausible to observe ions corresponding to the protonated MIDA ligand ([C₅H₉NO₄+H]⁺, m/z 148.05) or its fragments.
-
High-Resolution Confirmation: The use of high-resolution mass spectrometry (HRMS) is paramount. Boron has two stable isotopes, ¹⁰B (~20%) and ¹¹B (~80%). HRMS can resolve this isotopic pattern, providing definitive confirmation of the presence of a single boron atom in the ion. Furthermore, it allows for the calculation of the elemental formula with high accuracy (typically <5 ppm error), which is essential for characterizing novel compounds.[8][15]
Comparison with Alternative Boronate Esters
The analytical behavior of MIDA boronates is best understood in the context of common alternatives.
-
Free Boronic Acids: Direct MS analysis of boronic acids is notoriously problematic. They readily dehydrate in solution or in the gas phase to form cyclic trimeric anhydrides known as boroxines.[16] This leads to complex spectra with multiple high-mass ions, making it difficult to identify the true molecular weight of the monomeric acid. MIDA boronates, by protecting the boron center, completely suppress boroxine formation, yielding clean spectra with a single, easily identifiable molecular ion.
-
Pinacol Boronates (Bpin): Bpin esters are a widely used alternative.[17] In the mass spectrometer, they are also typically analyzed by ESI. Their fragmentation patterns are dominated by pathways involving the pinacol ligand. While analytically tractable, the stability of Bpin esters can be lower than MIDA boronates, and their deprotection often requires more forcing conditions, which can be a synthetic disadvantage.[17]
Conclusion: Best Practices for Authoritative Analysis
The robust and reliable mass spectrometric analysis of MIDA boronate compounds is achievable through a well-reasoned approach centered on electrospray ionization. By understanding the inherent chemical properties of the MIDA ligand—its basic nitrogen for positive-ion ESI and its potential for hydrolysis—we can design methods that deliver clear, unambiguous, and reproducible results. Positive-ion LC-ESI-MS, coupled with high-resolution mass analysis and tandem MS, represents the authoritative method for the characterization, purity assessment, and reaction monitoring of these vital synthetic building blocks. This approach transforms the analytical process into a self-validating system that ensures data integrity and supports the advancement of complex molecule synthesis.
References
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Dick, G. R., et al. (2015). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 7(5), 414-420. Available at: [Link]
-
Aich, D., et al. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(95), 13298-13316. Available at: [Link]
-
Chem-Station. (2014). MIDA boronate. Chem-Station International Edition. Available at: [Link]
-
Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichemica Acta, 42(1), 17-27. Available at: [Link]
-
Sinclair, J., et al. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molecules, 27(16), 5052. Available at: [Link]
-
Ballentine, S. K., et al. (2016). A General Procedure for the Synthesis of N-Methyliminodiacetic Acid (MIDA) Anhydride and Its Corresponding Boronates. Organic Syntheses, 93, 225-243. Available at: [Link]
-
Pereira, C. L., et al. (2007). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 18(6), 1105-1114. Available at: [Link]
-
ResearchGate. (2022). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. ResearchGate Publication. Available at: [Link]
-
Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]
-
ResearchGate. (2012). Mass spectrometric analysis for organic boron compounds. ResearchGate Publication. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (2015). Enhanced LC-ESI-MS/MS Detection of the Benzoxaborole AN2718 by Derivatization with (+) Pinanediol. ResearchGate Poster. Available at: [Link]
-
Chidella, K.S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. Available at: [Link]
-
Gaspar, A., et al. (2011). Targeted and non-targeted boron complex formation followed by electrospray Fourier transform ion cyclotron mass spectrometry: a novel approach for identifying boron esters with natural organic matter. European Journal of Mass Spectrometry, 17(2), 113-23. Available at: [Link]
-
Wikipedia. (2024). Electrospray ionization. Wikipedia. Available at: [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]
-
Vrkic, A. K., & O'Hair, R. A. J. (2005). Arylboronic acid chemistry under electrospray conditions. Journal of the American Society for Mass Spectrometry, 16(10), 1635-1644. Available at: [Link]
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A Comparative Study of Boronic Acid Protecting Groups in Synthesis
In the landscape of modern organic synthesis, boronic acids and their derivatives stand as indispensable building blocks, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] However, the inherent reactivity of the boronic acid functional group (–B(OH)₂) presents a significant challenge. Its propensity to undergo side reactions such as protodeboronation, oxidation, and trimerization into boroxines can severely diminish yields and complicate purification.[3] The strategic use of protecting groups to temporarily mask the boronic acid moiety is therefore a critical tactic to ensure the success of complex synthetic routes.
This guide provides an in-depth comparison of common boronic acid protecting groups, offering experimental insights and data-driven recommendations to aid researchers in selecting the optimal protecting group for their specific synthetic needs. We will delve into the mechanisms of protection and deprotection, evaluate their stability under various reaction conditions, and present practical, field-proven protocols.
The Imperative for Protection: Why Shield the Boronic Acid?
The Lewis acidic nature of the boron atom and the presence of hydroxyl groups make boronic acids susceptible to a variety of undesirable transformations:
-
Oxidation: Exposure to air and various oxidants can lead to the conversion of the C-B bond to a C-O bond, yielding phenols or alcohols as byproducts.
-
Protodeboronation: Under acidic or basic conditions, the C-B bond can be cleaved, replacing the boronic acid with a hydrogen atom.
-
Trimerization: Boronic acids can reversibly dehydrate to form cyclic anhydride trimers known as boroxines. While often in equilibrium with the monomeric form, the presence of boroxines can complicate reaction stoichiometry and characterization.[3]
-
Competitive Binding: The Lewis acidic boron can coordinate with nucleophiles or bases present in the reaction mixture, interfering with the desired catalytic cycle.
A suitable protecting group mitigates these issues by converting the diol functionality into a more robust cyclic boronate ester. The ideal protecting group should be:
-
Easy to install and remove in high yield.
-
Stable to the desired reaction conditions.
-
Inert to other functional groups within the molecule.
-
Cleavable under specific and mild conditions that do not affect the rest of the molecule.
A Comparative Analysis of Leading Protecting Groups
The choice of protecting group is dictated by the specific reaction conditions the substrate will face. Here, we compare the most widely employed protecting groups for boronic acids.
Pinacol (2,3-dimethylbutane-2,3-diol)
Pinacol is arguably the most common protecting group for boronic acids, forming a stable six-membered cyclic boronate ester.[3]
Protection: The reaction of a boronic acid with pinacol is typically straightforward, often driven by the removal of water.
Deprotection: The stability of the pinacol ester makes its removal more challenging compared to other groups.[3] It often requires harsh conditions, such as transesterification with a large excess of another diol or treatment with strong Lewis acids or fluoride sources.[4][5] However, a widely used and effective method involves oxidative cleavage with sodium periodate.[5][6]
Stability: Pinacol boronate esters exhibit excellent stability towards a wide range of reagents and conditions, including chromatography, strong bases, and many oxidizing and reducing agents.[3][7] This robustness is their primary advantage.
MIDA (N-methyliminodiacetic acid)
The development of MIDA boronate esters represented a significant advancement in boronic acid chemistry. These bicyclic boronates are exceptionally stable and can be easily handled and purified.[8]
Protection: MIDA is condensed with a boronic acid, typically under dehydrating conditions, to form the stable MIDA boronate ester.
Deprotection: The key advantage of MIDA esters is their controlled, slow-release deprotection under mild basic conditions (e.g., aqueous NaOH or NaHCO₃), gradually liberating the free boronic acid for subsequent in situ reactions like Suzuki-Miyaura coupling.[3][8][9]
Stability: MIDA boronates are exceptionally stable. They are solids that are stable to air, moisture, and chromatography, making them ideal for multi-step synthesis and for the storage and handling of otherwise unstable boronic acids.[3][8]
Catechol and Derivatives
Catechol and its electron-deficient derivatives (e.g., 2,3-naphthalenediol) form five-membered cyclic boronate esters.[10]
Protection: This is achieved by the condensation of the boronic acid with the corresponding diol.[10][11]
Deprotection: Catechol boronate esters are generally less stable than pinacol esters and can be cleaved under milder conditions, such as a change in pH.[12] The use of electron-withdrawing groups on the catechol ring can further tune the stability and ease of deprotection.[13]
Stability: The stability of catechol-derived boronate esters is moderate. While they offer protection, they are more susceptible to hydrolysis than pinacol or MIDA esters.
Comparative Data Summary
| Protecting Group | Structure of Protected Boronic Acid | Protection Conditions | Deprotection Conditions | Stability | Key Advantages | Key Disadvantages |
| Pinacol | Pinacol boronate ester | Boronic acid, pinacol, solvent (e.g., toluene, THF), Dean-Stark or molecular sieves | NaIO₄, NH₄OAc, THF/H₂O; or BCl₃; or aqueous acid/base (harsh)[3][5] | High | High stability, commercially available, well-established[3] | Harsh deprotection conditions may not be compatible with sensitive functional groups[4] |
| MIDA | MIDA boronate ester | Boronic acid, MIDA, DMSO, heat[3] | Mild aqueous base (e.g., 1 M NaOH or NaHCO₃)[3][8][9] | Very High | Exceptional stability (air, moisture, chromatography), slow-release capability[3][8] | MIDA reagent is more expensive than pinacol |
| Catechol | Catechol boronate ester | Boronic acid, catechol, solvent (e.g., toluene), Dean-Stark | Mild aqueous acid or base[12] | Moderate | Milder deprotection than pinacol | Lower stability, particularly to hydrolysis |
Experimental Protocols
Protocol 1: Protection of Phenylboronic Acid with Pinacol
This protocol describes a standard procedure for the formation of a pinacol boronate ester.
Workflow Diagram:
Caption: Workflow for Pinacol Protection.
Materials:
-
Phenylboronic acid (1.0 eq)
-
Pinacol (1.1 eq)
-
Toluene
-
Dean-Stark apparatus
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Round-bottom flask
-
Standard glassware for workup and chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add phenylboronic acid and pinacol.
-
Add toluene to the flask to a suitable concentration (e.g., 0.2 M).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting boronic acid is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can often be used directly or purified by column chromatography on silica gel if necessary.
Protocol 2: Deprotection of Phenylboronic Acid Pinacol Ester via Transesterification with Diethanolamine
This protocol details a mild and effective two-step method for the cleavage of a pinacol ester.[5][7][14][15]
Workflow Diagram:
Caption: Workflow for Two-Step Pinacol Deprotection.
Materials:
-
Phenylboronic acid pinacol ester (1.0 eq)
-
Diethanolamine (1.1 eq)[7]
-
Ether
-
0.1 M Hydrochloric acid (HCl)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Standard glassware for filtration and extraction
Procedure:
-
Transesterification: Dissolve the phenylboronic acid pinacol ester in ether. Add diethanolamine and stir the mixture at room temperature. A white precipitate of the diethanolamine (DEA)-boronate should form within minutes.[5][7] Continue stirring for approximately 30 minutes until the starting material is consumed (monitor by TLC).[5][7] Filter the precipitate, wash with ether, and dry.[5]
-
Hydrolysis: Suspend the isolated DEA-boronate in ether and add 0.1 M HCl. Stir for about 20 minutes.[7]
-
Workup: Transfer the mixture to a separatory funnel and extract with ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected phenylboronic acid.[7]
Conclusion and Future Outlook
The selection of a boronic acid protecting group is a critical decision in the design of a synthetic route. Pinacol esters offer exceptional stability for robust applications, while MIDA esters provide a unique combination of stability and controlled, mild deprotection, making them ideal for complex, multi-step syntheses and for handling unstable boronic acids.[3][8] Catechol-based protecting groups offer a middle ground with moderate stability and milder deprotection conditions.
The continued development of novel protecting groups with tailored stabilities and orthogonal deprotection strategies will undoubtedly further expand the synthetic utility of boronic acids. As synthetic targets become increasingly complex, the strategic application of these protecting groups will remain a cornerstone of efficient and successful chemical synthesis.
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Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]
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Santos, W. L., & Sun, J. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. [Link]
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Sun, J. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]
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Organic Syntheses Procedure. 5-Acetylthiophene-2-boronic acid MIDA ester. [Link]
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Sun, J., & Santos, W. L. (2011). A method for the deprotection of alkylpinacolyl boronate esters. Semantic Scholar. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC - NIH. [Link]
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Ketuly, K. A., & Hadi, A. H. A. (2010). Boronate Derivatives of Functionally Diverse Catechols: Stability Studies. PMC. [Link]
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ResearchGate. Protection and deprotection of catechol. A) Dynamic catechol–boronate... [Link]
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Corey, E. J., & Nicolaou, K. C. (1974). Cyclic phenylboronates as hydroxyl protecting groups in the synthesis of monoesters of macrolide aglycones. The Journal of Organic Chemistry - ACS Publications. [Link]
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Fournier, D., et al. (2016). Catechol/boronic acid chemistry for the creation of block copolymers with a multi-stimuli responsive junction. RSC Publishing. [Link]
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Reactivity differences between ortho, meta, and para-substituted phenylboronic MIDA esters
The positional isomerism of substituents on phenylboronic MIDA esters has a profound and predictable impact on their reactivity in Suzuki-Miyaura cross-coupling. While para- and meta-substituted esters generally exhibit good to excellent reactivity governed primarily by electronic effects, ortho-substituted analogues are significantly less reactive due to steric hindrance. Understanding these fundamental principles allows researchers to make informed decisions in experimental design, selecting appropriate reaction partners and optimizing conditions to overcome the inherent challenges posed by sterically demanding substrates. The robust and versatile nature of MIDA boronates, coupled with a rational approach to their reactivity, will continue to empower the synthesis of complex molecules across all domains of chemical science. [3]
References
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Burke, M. D., et al. (2008). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access. [Link]
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Lloyd-Jones, G. C., et al. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Request PDF. [Link]
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Leadbeater, N. E., et al. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molecules. [Link]
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Chem-Station. (2014). MIDA boronate. Chem-Station International Edition. [Link]
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Panda, S., et al. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]
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Carrow, B. P., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
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Lipshutz, B. H., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link]
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Gaunt, M. J., et al. (2020). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science. [Link]
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Carrow, B. P., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
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ResearchGate. (2016). Results for the Suzuki-Miyaura reactions of ortho-, meta- or para-dibromobenzene with phenylboronic acid. ResearchGate. [Link]
-
Nozaki, K., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Nature Portfolio. [Link]
-
Hall, D. G. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Snieckus, V., et al. (2019). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Publications. [Link]
-
Suginome, M., et al. (2016). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry. [Link]
-
Walczak, M. A., et al. (2016). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
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A Comparative Guide to the Kinetic Studies of MIDA Boronate Hydrolysis Mechanisms
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of iterative cross-coupling for the construction of complex small molecules, boronic acid derivatives stand as indispensable building blocks. However, the inherent instability of many boronic acids necessitates the use of protecting groups. Among these, N-methyliminodiacetic acid (MIDA) boronates have emerged as a versatile and widely adopted platform. Their benchtop stability, compatibility with a broad range of reaction conditions, and controlled deprotection are key to their utility.[1][2][3]
This guide provides an in-depth analysis of the kinetic studies of MIDA boronate hydrolysis, offering a comparative perspective against other common boronic acid protecting groups. By understanding the mechanistic underpinnings of their stability and deprotection, researchers can make more informed decisions in experimental design, leading to optimized reaction outcomes and the rational design of novel chemical entities.
The Dichotomy of MIDA Boronate Hydrolysis: Two Competing Mechanisms
A seminal finding in the study of MIDA boronates is the existence of two distinct and competing hydrolysis mechanisms: a rapid, base-mediated pathway and a significantly slower, neutral pathway.[4][5][6] The interplay between these two mechanisms is governed by factors such as pH, water activity, and mass-transfer rates between phases, dictating whether the deprotection is "fast" or "slow".[4][7]
The Fast Lane: Base-Mediated Hydrolysis
Under basic conditions (e.g., aqueous NaOH), MIDA boronates undergo rapid hydrolysis, often within minutes at room temperature.[4][8] Kinetic studies, including stopped-flow UV-Vis analysis, have revealed that this pathway is characterized by a rate-limiting attack of a hydroxide ion at one of the MIDA carbonyl carbons.[4][6] This mechanism is more than three orders of magnitude faster than the neutral pathway.[5][6] The rate law for this process is first order in both the MIDA boronate and the hydroxide concentration, with a determined second-order rate constant (kOH) of 6.1 M⁻¹s⁻¹.[1]
A key feature of this base-mediated hydrolysis is its relative insensitivity to the electronic nature of the organic substituent on the boron atom.[1] This generality is a significant advantage in synthetic applications, as it allows for predictable deprotection rates across a diverse range of MIDA boronate building blocks.
The Slow Route: Neutral Hydrolysis
In the absence of a strong base, or under conditions of slow base addition (e.g., aqueous K₃PO₄), a much slower hydrolysis mechanism predominates.[4][8] This "neutral" hydrolysis does not require an external acid or base and proceeds through a rate-limiting cleavage of the dative B-N bond by a small cluster of water molecules.[4][5][6] This pathway is crucial for the "slow-release" strategy in Suzuki-Miyaura cross-coupling reactions, where a gradual release of the boronic acid is desired to minimize side reactions.[9][10]
The rate of neutral hydrolysis is highly dependent on the water activity in the reaction medium.[1] The stability of MIDA boronates in anhydrous solvents, even in the presence of inorganic bases, is a direct consequence of the requirement for water to facilitate this B-N bond cleavage.[1]
Visualizing the Hydrolysis Pathways
The distinct mechanisms of MIDA boronate hydrolysis can be visualized as follows:
Caption: Dual mechanistic pathways for MIDA boronate hydrolysis.
A Comparative Look: MIDA Boronates vs. Other Protecting Groups
The choice of a boronic acid protecting group is a critical decision in synthesis design. The following table provides a comparative overview of the hydrolytic stability and deprotection conditions for MIDA boronates and other commonly used protecting groups.
| Protecting Group | Structure | Typical Deprotection Conditions | Relative Hydrolytic Stability | Key Mechanistic Features of Deprotection |
| MIDA Boronate | Tridentate N,O,O-ligand | Mild aqueous base (e.g., 1M NaOH, NaHCO₃) for fast cleavage; Slower cleavage with weaker bases (e.g., K₃PO₄) or neutral water.[1][3] | High stability under anhydrous and acidic conditions.[1] | Dual mechanism: fast hydroxide attack at carbonyl or slow B-N bond cleavage by water.[4][6] |
| Pinacol Boronate | Diol-derived five-membered ring | Often used directly in cross-coupling. Hydrolysis can require acidic or basic conditions, but is often slow and reversible.[11][12] | Generally stable to chromatography and anhydrous conditions, but susceptible to hydrolysis, especially at physiological pH.[11][12][13] | Hydrolysis is influenced by pH and electronic effects of substituents on the aromatic ring.[11] |
| Potassium Trifluoroborate | Tetrahedral borate salt | Hydrolysis to boronic acid is often slow and can be acid-catalyzed, even under basic Suzuki-Miyaura conditions.[5][9][10] | High air and moisture stability as crystalline solids.[14] | Complex hydrolysis mechanism influenced by phase-splitting and fluoride sequestration.[9] |
| TIDA Boronate | Tetramethyl-substituted MIDA analogue | More forcing conditions required for hydrolysis compared to MIDA. | Hyper-stabilized due to increased covalency of the N-B bond and steric shielding.[14] | Attenuated hydrolysis through electronic and steric effects.[14] |
Experimental Protocols for Kinetic Analysis
The study of MIDA boronate hydrolysis kinetics typically employs spectroscopic methods to monitor the reaction progress over time. Below are representative protocols for both the slow and fast hydrolysis regimes.
Protocol 1: Monitoring Slow (Neutral) Hydrolysis by ¹⁹F NMR Spectroscopy
This method is suitable for tracking the slow, neutral hydrolysis of a fluorine-containing MIDA boronate.
Caption: Workflow for NMR-based kinetic analysis of slow hydrolysis.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the MIDA boronate (e.g., 4-fluorophenyl MIDA boronate) and an internal standard (e.g., 4-trifluoromethyl-bromobenzene) in anhydrous THF.
-
Reaction Setup: In a 5 mm NMR tube, combine the stock solution with the appropriate volume of aqueous THF to achieve the desired final concentrations (e.g., 0.1 M MIDA boronate and 9.1 M H₂O).[14]
-
Internal Lock and Sealing: Add a sealed glass capillary containing DMSO-d₆ to the NMR tube for field frequency locking. Seal the tube, for example, with a J-Young valve.[14]
-
Data Acquisition: Place the NMR tube in the spectrometer, lock on the deuterium signal of DMSO-d₆, and acquire a time series of ¹⁹F NMR spectra at a constant temperature.[14]
-
Data Processing: Process the collected spectra and integrate the signals corresponding to the MIDA boronate and the internal standard.
-
Kinetic Analysis: Calculate the concentration of the MIDA boronate at each time point relative to the constant concentration of the internal standard. Determine the pseudo-first-order rate constant (kobs) by plotting the natural logarithm of the initial concentration divided by the concentration at time t (ln([MIDA]₀/[MIDA]t)) against time. The slope of this line will be kobs.[14]
Protocol 2: Monitoring Fast (Base-Mediated) Hydrolysis by UV-Vis Stopped-Flow Spectrophotometry
This technique is ideal for studying the rapid kinetics of base-mediated MIDA boronate hydrolysis.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of the MIDA boronate in a suitable organic solvent (e.g., THF). Prepare a separate aqueous solution of the base (e.g., NaOH) at the desired concentration.
-
Instrument Setup: Set up a stopped-flow UV-Vis spectrophotometer. The observation wavelength should be chosen to maximize the difference in absorbance between the MIDA boronate reactant and the boronic acid product.
-
Rapid Mixing and Data Collection: The two solutions are rapidly mixed in the stopped-flow apparatus, and the change in absorbance over time is recorded. The short dead time of the instrument allows for the observation of very fast reactions.
-
Kinetic Analysis: The resulting absorbance versus time data is fitted to an appropriate kinetic model (typically pseudo-first-order if the base is in large excess) to extract the observed rate constant (kobs). The second-order rate constant (kOH) can be determined by measuring kobs at different base concentrations and plotting kobs versus [OH⁻].
Conclusion: From Mechanistic Understanding to Rational Design
The detailed kinetic and mechanistic studies of MIDA boronate hydrolysis have provided a solid foundation for their widespread and effective use in modern organic synthesis. The existence of two distinct hydrolysis pathways, one fast and one slow, allows for a remarkable degree of control over the deprotection process, enabling both rapid, quantitative release of boronic acids and their slow, sustained delivery in sensitive catalytic systems.
By understanding the factors that govern the rates of these competing mechanisms, researchers can fine-tune reaction conditions to favor the desired outcome, thereby improving yields, minimizing side reactions, and expanding the scope of iterative cross-coupling strategies. Furthermore, this mechanistic insight paves the way for the rational design of next-generation boronic acid protecting groups, such as the hyper-stabilized TIDA boronates, with tailored stability and reactivity profiles to meet the ever-increasing demands of complex molecule synthesis.
References
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Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N. T., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]
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Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H. Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature chemistry, 8(11), 1067–1075. [Link]
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Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]
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Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]
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Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. eScholarship.org. [Link]
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Achilli, C., Ciana, A., Fagnoni, M., Balduini, G., & Minetti, G. (2012). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Open Chemistry, 10(1), 136-139. [Link]
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Bernardini, R., Oliva, A., Paganelli, A., Menta, E., Grugni, M., De Munari, S., & Goldoni, L. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. [Link]
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Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Retrieved from [Link]
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Blair, D. J., Chitti, S., Trobe, M., & Burke, M. D. (2022). Automated iterative Csp–C bond formation. Nature. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]
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Xu, F., Dickinson, D. J., & Chang, T. (2008). On-Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. ResearchGate. [Link]
-
Blair, D. J., Chitti, S., Trobe, M., & Burke, M. D. (2023). MIDA- and TIDA-Boronates Stabilize α-Radicals Through B−N Hyperconjugation. Angewandte Chemie International Edition, 62(40), e202309566. [Link]
-
Blair, D. J., Chitti, S., Trobe, M., & Burke, M. D. (2023). MIDA- and TIDA-Boronates Stabilize α-Radicals Through B-N Hyperconjugation. University of Illinois Urbana-Champaign. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
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Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Europe PMC. [Link]
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A Researcher's Guide to Boronic Esters in Suzuki-Miyaura Coupling: A Head-to-Head Comparison
Introduction: The Enduring Power of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples an organoboron species with an organohalide, and it has become indispensable in academic research and industrial applications, particularly in the synthesis of pharmaceuticals and complex materials.[1][2]
At the heart of this powerful reaction lies the organoboron reagent. While boronic acids were the initial reagents of choice, their use can be hampered by issues such as instability, difficulty in purification, and a propensity for protodeboronation (the undesired cleavage of the C-B bond).[3][4] This has led to the widespread adoption of boronic esters as more robust and versatile alternatives. Boronic esters offer significant advantages, including enhanced stability to air and moisture, compatibility with chromatographic purification, and improved solubility in organic solvents.[3]
This guide provides a head-to-head comparison of the most commonly employed boronic esters in Suzuki-Miyaura reactions. We will delve into the specific characteristics of each ester, supported by experimental insights, to help you, the researcher, make an informed decision for your specific synthetic challenge.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the fundamental mechanism of the Suzuki-Miyaura reaction is crucial for appreciating the role of the boronic ester. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5]
-
Oxidative Addition: A low-valent palladium(0) catalyst reacts with the organohalide (R¹-X) to form a high-valent palladium(II) complex. This is often the rate-determining step of the reaction.[5]
-
Transmetalation: The organic group (R²) from the boronic ester is transferred to the palladium(II) complex. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron atom, facilitating the transfer of the R² group to the palladium center.[6][7] The nature of the diol used in the boronic ester can significantly influence the rate and efficiency of this step.
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[5]
Caption: A simplified representation of the key steps in the Suzuki-Miyaura reaction.
The Contenders: A Profile of Common Boronic Esters
The choice of the diol used to form the boronic ester has a profound impact on its properties. Here, we compare the workhorses of Suzuki-Miyaura chemistry.
| Boronic Ester Type | Structure (R = Aryl, Vinyl, etc.) | Key Characteristics |
| Pinacol Ester (Bpin) | ![]() | The Industry Standard: Highly stable, often crystalline, and compatible with a wide range of reaction conditions and purification techniques like silica gel chromatography.[3] Widely used in pharmaceutical development.[8] |
| Neopentyl Glycol Ester | ![]() | Enhanced Reactivity: Generally more reactive than pinacol esters due to increased Lewis acidity at the boron center. Can be advantageous for challenging couplings. |
| Catechol Ester | ![]() | Highly Activated: The electron-withdrawing nature of the catechol ring significantly increases the Lewis acidity of the boron, leading to faster transmetalation. However, this can also lead to lower stability.[8] |
| MIDA Ester | ![]() | The Slow-Release Specialist: Exceptionally stable due to the formation of a dative N-B bond. MIDA boronates are robust to a variety of reaction conditions and can be carried through multiple synthetic steps. The boronic acid is slowly released under basic, aqueous conditions, making them ideal for controlled, iterative cross-couplings. |
Head-to-Head Performance Analysis
| Feature | Pinacol (Bpin) | Neopentyl Glycol | Catechol | MIDA |
| Stability | Excellent | Good | Moderate | Exceptional |
| Reactivity | Good | Very Good | Excellent | Moderate (Controlled) |
| Handling | Easy (often solid) | Easy | Can be sensitive | Very Easy (solid) |
| Purification | Easy (chromatography) | Easy (chromatography) | Can be challenging | Easy (chromatography) |
| Cost | Low-Moderate | Low-Moderate | Moderate | Higher |
| Best For | General purpose, late-stage functionalization, unstable boronic acids.[3][8] | When Bpin is sluggish, for more challenging substrates. | Rapid couplings where stability is not a major concern. | Multi-step synthesis, iterative coupling, protecting the boronic acid moiety. |
Experimental Insights and Protocol
To illustrate the practical differences, consider the coupling of a challenging substrate, such as an electron-deficient aryl chloride, with various boronic esters.
Representative Reaction: Coupling of 4-chlorobenzonitrile with 4-methoxyphenylboronic acid derivatives.
| Boronic Ester | Typical Yield (%) | Reaction Time (h) | Notes |
| Pinacol (Bpin) | 85-95% | 4-8 | Reliable and high-yielding but may require longer reaction times or higher catalyst loading for deactivated chlorides. |
| Neopentyl Glycol | 90-98% | 2-4 | Often provides higher yields in shorter times compared to Bpin due to faster transmetalation. |
| Catechol | 70-85% | 1-2 | Very fast reaction, but the yield can be compromised by ester instability and potential side reactions. |
| MIDA | 80-90% | 12-24 | Requires aqueous basic conditions to hydrolyze the MIDA group. The slow release can be beneficial for catalyst stability but necessitates longer reaction times. |
(Note: Yields and times are representative and can vary significantly based on the specific catalyst, ligand, base, and solvent system employed.)
General Experimental Protocol for a Suzuki-Miyaura Reaction using a Pinacol Boronic Ester
This protocol describes a general procedure for the coupling of an aryl bromide with an aryl pinacol boronic ester.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Aryl Pinacol Boronic Ester (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), aqueous 2M solution
-
1,4-Dioxane (5 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 mmol), the aryl pinacol boronic ester (1.2 mmol), and the Palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).
-
Rationale (Expertise & Experience): An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Using a slight excess of the boronic ester ensures complete consumption of the often more valuable aryl halide.
-
-
Solvent and Base Addition: Add 1,4-dioxane (5 mL) followed by the aqueous solution of potassium carbonate (1 mL of 2M solution).
-
Rationale (Trustworthiness): The biphasic solvent system (dioxane/water) is common for Suzuki reactions. The base is essential for the formation of the boronate "ate" complex, which is the active species in the transmetalation step.[6]
-
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Rationale (Expertise & Experience): Heating accelerates the rate-limiting oxidative addition step and ensures efficient coupling.
-
-
Workup: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.
-
Rationale (Trustworthiness): The aqueous workup removes the inorganic salts (base, boron byproducts). Chromatographic purification is effective for removing residual catalyst and any unreacted starting materials, a process to which pinacol esters are generally stable.[3]
-
Choosing the Right Tool for the Job: A Selection Workflow
Selecting the optimal boronic ester is critical for success. The following decision tree can guide your choice.
Caption: A decision-making workflow for selecting an appropriate boronic ester.
Conclusion
While boronic acids remain relevant, boronic esters provide a superior combination of stability, reliability, and versatility for the majority of Suzuki-Miyaura coupling applications. Pinacol boronic esters (Bpin) serve as the reliable, all-purpose default due to their exceptional stability and ease of handling. For more demanding couplings where reactivity is paramount, neopentyl glycol and catechol esters offer a more potent solution, albeit with some trade-off in stability. For complex, multi-step syntheses requiring a robust, protected boronic acid equivalent, MIDA boronates are in a class of their own. By understanding the distinct advantages and limitations of each of these reagents, researchers can better navigate the challenges of modern C-C bond formation and accelerate the discovery of new molecules.
References
-
Hall, D. G. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(23), 9217-9240. [Link]
-
Ridgway, B. H., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(42), 15064-15074. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Chemical & Engineering News. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]
-
The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Knapp, D. M., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4348-4351. [Link]
-
Royal Society of Chemistry. (2017). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 2 (pp. 314-343). [Link]
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Safety Operating Guide
Navigating the Safe Disposal of 2-Bromomethylphenylboronic Acid MIDA Ester: A Comprehensive Guide for Laboratory Professionals
The increasing use of N-methyliminodiacetic acid (MIDA) boronate esters in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, necessitates a clear understanding of their handling and disposal.[1][2] While 2-Bromomethylphenylboronic acid MIDA ester offers enhanced stability compared to its free boronic acid counterpart, proper end-of-life management is crucial to ensure laboratory safety and environmental compliance.[2] This guide provides a detailed, step-by-step protocol for the safe disposal of this reagent, grounded in established chemical safety principles and regulatory guidelines.
Hazard Assessment and Causality: Understanding the Compound
The primary concerns are:
-
Irritation: Causes skin and serious eye irritation.[3]
-
Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust.[3]
-
Hydrolysis Potential: The MIDA ester can be cleaved under mild aqueous basic conditions to release the corresponding boronic acid.[1][4] Boronic acids themselves are weak Lewis acids.[5][6]
Therefore, the disposal strategy must mitigate these risks by preventing contact, avoiding the generation of dust, and managing the chemical in a way that prevents uncontrolled release into the environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 2-Bromomethylphenylboronic acid MIDA ester for any purpose, including disposal, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or goggles. | Protects against splashes and airborne particles that can cause serious eye irritation.[3][7] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and subsequent irritation.[3][8] |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from contamination.[3] |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 2-Bromomethylphenylboronic acid MIDA ester should be approached systematically. The following workflow is designed to ensure safety and compliance.
Caption: Disposal workflow for 2-Bromomethylphenylboronic acid MIDA ester.
Step 1: Container Selection and Preparation
-
Choose the Right Container: Select a clearly labeled, leak-proof container designated for hazardous chemical waste.[9][10][11] Plastic containers are often preferred for their durability.[9] The container must have a secure screw-top cap to prevent spills and the release of vapors.
-
Compatibility: Ensure the container material is compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.
Step 2: Waste Transfer
-
Work in a Ventilated Area: Conduct all waste transfer activities within a certified chemical fume hood to minimize the risk of inhaling dust.[7]
-
Careful Transfer: For solid waste, carefully scoop or pour the material into the designated waste container to avoid generating dust.[12] If dealing with a solution, pour slowly to prevent splashing.
-
Contaminated Materials: Any items such as weighing paper, gloves, or pipette tips that have come into contact with the chemical should also be placed in the hazardous waste container.[13]
Step 3: Labeling and Storage
-
Proper Labeling: The waste container must be clearly labeled with the full chemical name: "2-Bromomethylphenylboronic acid MIDA ester" and the appropriate hazard warnings (e.g., "Irritant").[10]
-
Secure Storage: Keep the waste container tightly closed when not in use.[3][9] Store it in a designated satellite accumulation area for hazardous waste, away from incompatible materials such as strong oxidizing agents and strong bases.[3][9]
Step 4: Final Disposal
-
Professional Disposal Service: The ultimate disposal of 2-Bromomethylphenylboronic acid MIDA ester must be handled by a licensed hazardous waste disposal company.[3][14] Do not attempt to dispose of this chemical down the drain or in regular trash.[14]
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal.[9]
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the immediate area and, if the spill is large, evacuate the laboratory. Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of PPE as outlined in Section 2.
-
Contain and Clean:
-
For small, solid spills, gently cover the material with an absorbent, non-reactive material like vermiculite or sand.[3] Sweep the mixture into a designated hazardous waste container.[3] Avoid dry sweeping, which can create dust.
-
For liquid spills, absorb the material with a chemical absorbent pad or vermiculite.
-
-
Decontaminate: Clean the spill area thoroughly with soap and water. All cleaning materials must be disposed of as hazardous waste.[7]
Decontamination of Empty Containers
Empty containers that once held 2-Bromomethylphenylboronic acid MIDA ester must be decontaminated before being discarded or repurposed.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[13]
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous chemical waste.[13]
-
Final Disposal: After triple rinsing, the container can typically be disposed of in the regular trash, provided the label has been defaced.[14] Always check with your institution's specific guidelines.
By adhering to these scientifically grounded procedures, researchers and laboratory professionals can ensure the safe and responsible management of 2-Bromomethylphenylboronic acid MIDA ester from acquisition to disposal, fostering a culture of safety and environmental stewardship.
References
-
Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives. Retrieved from [Link]
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
-
ACS Publications. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
NSTA. (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Preparation of MIDA Anhydride and Reaction with Boronic Acids. PMC. Retrieved from [Link]
-
MDPI. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molecules. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
University of Rochester Medical Center. (2024). Disposal Protocol for High Level Disinfectants (HLDs). Retrieved from [Link]
-
Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]
-
Reddit. (2017). Trying to remove a boronic acid in a workup. Help!. r/chemistry. Retrieved from [Link]
-
YouTube. (2022). How To Properly Dispose Waste Acid?. Retrieved from [Link]
-
VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. Retrieved from [Link]
-
Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 2-Bromomethylphenylboronic acid MIDA ester
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the precise and safe handling of reagents is paramount. 2-Bromomethylphenylboronic acid MIDA ester, a member of the increasingly utilized class of MIDA (N-methyliminodiacetic acid) boronates, offers significant advantages in iterative cross-coupling reactions due to its stability and controlled reactivity.[1][2][3] While MIDA boronates are generally considered bench-top stable and easier to handle than their corresponding free boronic acids, a comprehensive understanding of their safe handling, necessary personal protective equipment (PPE), and disposal is critical for ensuring laboratory safety and experimental integrity.[1][2] This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Assessment and Core Safety Principles
-
Skin Corrosion/Irritation (Category 2) [4]
-
Serious Eye Damage/Eye Irritation (Category 2) [4]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [4]
Therefore, it is prudent to handle 2-Bromomethylphenylboronic acid MIDA ester with the assumption that it possesses a similar hazard profile. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[4][7]
The foundational principle of handling this and any chemical is to perform a thorough risk assessment before beginning any procedure.[8] This involves evaluating the specific quantities being used, the nature of the experimental setup, and potential interactions with other reagents.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable for the safe handling of 2-Bromomethylphenylboronic acid MIDA ester. The following table summarizes the essential PPE and the rationale for its use.
| PPE Category | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[4][9][10] | Protects against dust particles and accidental splashes that can cause serious eye irritation.[4][10] |
| Skin Protection | Nitrile gloves.[10][11] A standard laboratory coat.[10][11] | Prevents direct skin contact, which can cause irritation.[4] Gloves should be inspected before use and changed frequently, especially if contaminated.[11] A lab coat protects skin and personal clothing from contamination.[10] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[4][12] | Minimizes the inhalation of dust particles, which can cause respiratory tract irritation.[4] For larger quantities or when engineering controls are insufficient, a respirator may be necessary. |
| Footwear | Closed-toe shoes.[10] | Protects feet from spills and falling objects.[10] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a systematic workflow is crucial for minimizing exposure and preventing accidents. The following protocol outlines the key steps for the safe handling of 2-Bromomethylphenylboronic acid MIDA ester.
Preparation and Weighing
-
Work Area Preparation : Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.
-
Gather Materials : Assemble all necessary equipment (spatulas, weighing paper, glassware) and have waste containers readily accessible.
-
Don PPE : Put on all required PPE as outlined in the table above.
-
Weighing : As 2-Bromomethylphenylboronic acid MIDA ester is a solid, handle it carefully to avoid generating dust.[4][12] Use a micro-spatula for transfers and weigh the desired amount on weighing paper or directly into a tared vessel within the fume hood.
Reaction Setup and Execution
-
Inert Atmosphere : While MIDA boronates are air-stable, some reactions may require an inert atmosphere to protect other reagents.[1][2]
-
Solvent Addition : Add solvents slowly to the solid to avoid splashing.
-
Temperature Control : If heating is required, use a well-controlled heating mantle or oil bath.
-
Monitoring : Continuously monitor the reaction for any unexpected changes.
Post-Reaction Work-up and Purification
-
Quenching : If necessary, quench the reaction carefully, being mindful of any potential exothermic processes.
-
Extraction and Chromatography : MIDA boronates are compatible with chromatography.[1] Perform extractions and column chromatography within the fume hood.
-
Solvent Removal : Use a rotary evaporator to remove solvents, ensuring the vacuum trap is functioning correctly.
Spill Management and Disposal Plan
Accidents can happen, and a clear plan for managing spills and waste is essential.
Spill Response
-
Evacuate : If a significant spill occurs, evacuate the immediate area.
-
Alert : Inform your supervisor and colleagues.
-
Assess : Evaluate the extent of the spill and any immediate hazards.
-
Contain and Clean : For small spills, use an absorbent material (e.g., vermiculite or sand) to contain the solid.[5] Sweep up the material carefully to avoid creating dust and place it in a labeled, sealed container for disposal.[5] Wash the spill area with soap and water.[4]
Waste Disposal
-
Segregation : All waste contaminated with 2-Bromomethylphenylboronic acid MIDA ester, including weighing paper, gloves, and absorbent materials, should be collected in a designated, sealed waste container.
-
Labeling : Clearly label the waste container with the chemical name and hazard symbols.
-
Disposal : Dispose of the chemical waste through an approved waste disposal plant, following all local, state, and federal regulations.[4][8] Do not dispose of it down the drain or in regular trash.
Visualizing the Safe Handling Workflow
The following diagram illustrates the critical steps and decision points in the safe handling of 2-Bromomethylphenylboronic acid MIDA ester.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 3. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. youtube.com [youtube.com]
- 12. fishersci.se [fishersci.se]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




